Product packaging for 1-Bromotetradecane-d4(Cat. No.:)

1-Bromotetradecane-d4

Cat. No.: B582282
M. Wt: 281.31 g/mol
InChI Key: KOFZTCSTGIWCQG-RYIWKTDQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Bromotetradecane-1,1,2,2-d4 is a strategically deuterated organic compound that serves as a critical tool in advanced chemical research and development. Its structure, featuring four deuterium atoms at the 1 and 2 positions of the tetradecyl chain, makes it an indispensable precursor in synthetic organic chemistry, particularly for introducing a labeled tetradecyl group into target molecules via nucleophilic substitution reactions. This isotopic labeling allows researchers to track reaction pathways and metabolic fate with high precision, providing invaluable insights into mechanisms in catalysis and materials science. The primary research value of this compound lies in its application in the synthesis of deuterium-labeled analogs of surfactants, liquid crystals, and pharmaceutical intermediates. The deuterium tags can be used to alter physical properties, study biological interactions, or create internal standards for mass spectrometry, thereby enabling highly sensitive and accurate quantitative analysis. As a stable isotopologue of the common alkylating agent 1-Bromotetradecane, it is fundamental for creating specifically labeled compounds for use in NMR spectroscopic studies, kinetic isotope effect investigations, and tracing studies in both chemical and biological systems. This compound is strictly for research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H29Br B582282 1-Bromotetradecane-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-1,1,2,2-tetradeuteriotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3/i13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFZTCSTGIWCQG-RYIWKTDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCCC)C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromotetradecane-d4: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromotetradecane-d4, detailed experimental protocols for its synthesis and purification, and a discussion of its applications in metabolic research and drug development.

Core Chemical Properties

This compound is a deuterated analog of 1-Bromotetradecane, where four hydrogen atoms on the carbon atoms adjacent to the bromine atom have been replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool for tracer studies in various research applications. While specific experimental data for the deuterated compound is not widely published, its physical properties can be closely estimated from its non-deuterated counterpart.

Table 1: Physicochemical Properties of 1-Bromotetradecane and its Deuterated Analog

Property1-BromotetradecaneThis compound (Estimated)Source
CAS Number 112-71-01219798-81-8[1]
Molecular Formula C₁₄H₂₉BrC₁₄H₂₅D₄Br[1]
Molecular Weight 277.28 g/mol 281.31 g/mol [1]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid[2]
Melting Point 5-6 °C5-6 °C
Boiling Point 175-178 °C at 20 mmHg175-178 °C at 20 mmHg
Density 0.932 g/mL at 25 °C~0.93 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.460~1.460
Solubility Insoluble in water; soluble in organic solvents like acetone, benzene, and chloroform.Insoluble in water; soluble in organic solvents.[2]

Spectroscopic Data

The primary analytical techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: The proton NMR spectrum of this compound will be similar to that of the non-deuterated compound, with the notable absence of signals corresponding to the protons on the C1 and C2 positions. The typical chemical shifts for the non-deuterated analog are: δ 3.41 (t, 2H, -CH₂Br), 1.85 (quint, 2H, -CH₂CH₂Br), 1.26 (m, 22H, -(CH₂)₁₁-), 0.88 (t, 3H, -CH₃).

  • ²H NMR: A deuterium NMR spectrum will show signals corresponding to the deuterium atoms at the C1 and C2 positions.

  • ¹³C NMR: The carbon NMR spectrum will be very similar to the non-deuterated compound, with the signals for C1 and C2 potentially showing coupling to deuterium.

  • Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M⁺) that is 4 mass units higher than that of the non-deuterated compound due to the presence of four deuterium atoms. The fragmentation pattern will also be affected by the presence of deuterium, which can be useful in structural elucidation.

Experimental Protocols

The synthesis of this compound follows the general principles of alkyl halide synthesis, with the key difference being the use of a deuterated starting material. A common route is the bromination of the corresponding deuterated alcohol, Tetradecan-1,1,2,2-d4-ol.

Synthesis of this compound from Tetradecan-1,1,2,2-d4-ol

This protocol is adapted from standard procedures for the bromination of primary alcohols.[3]

Materials:

  • Tetradecan-1,1,2,2-d4-ol

  • Hydrobromic acid (48% aqueous solution)

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Tetradecan-1,1,2,2-d4-ol and hydrobromic acid.

  • Slowly add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

  • Allow the mixture to cool to room temperature. Two layers will form.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Purification and Characterization

The purity of the synthesized this compound should be assessed using Gas Chromatography (GC). The identity of the compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Research and Drug Development

The primary utility of this compound lies in its application as a stable isotope-labeled tracer for metabolic studies, particularly in the context of fatty acid metabolism.[4][5]

Metabolic Tracer Studies

Deuterium-labeled compounds are valuable tools for tracing the metabolic fate of molecules in biological systems.[4] this compound can be used as a precursor to synthesize deuterated tetradecanoic acid (myristic acid) or other fatty acid derivatives. These labeled molecules can then be introduced into cell cultures or animal models to study:

  • Fatty acid uptake and transport: By tracking the incorporation of the deuterated label into cellular lipids, researchers can quantify the rate of fatty acid uptake by different tissues.

  • Fatty acid metabolism: The labeled fatty acids can be traced through various metabolic pathways, such as beta-oxidation and elongation, providing insights into the regulation of these processes.[5]

  • Lipid synthesis and turnover: The incorporation of the deuterium label into complex lipids like triglycerides and phospholipids (B1166683) allows for the measurement of their synthesis and turnover rates.

The use of stable isotopes like deuterium avoids the safety concerns associated with radioisotopes.

Drug Development

In drug development, deuteration can be a strategic tool to modify the pharmacokinetic properties of a drug candidate.[6][7] While this compound is not a drug itself, it serves as a building block for synthesizing deuterated versions of drug molecules containing a tetradecyl moiety. This modification can sometimes lead to:

  • Altered metabolic stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve C-H bond cleavage.[8]

  • Improved pharmacokinetic profile: By reducing the rate of metabolism, deuteration can potentially increase the half-life of a drug, leading to less frequent dosing.[6]

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G start Start: Tetradecan-1,1,2,2-d4-ol reaction Bromination (HBr, H₂SO₄, Reflux) start->reaction workup Aqueous Workup (Separation, Washing) reaction->workup drying Drying (Anhydrous MgSO₄) workup->drying purification Purification (Vacuum Distillation) drying->purification analysis Analysis (GC, NMR, MS) purification->analysis product Final Product: This compound analysis->product

A generalized workflow for the synthesis of this compound.
Logical Relationship: Application in Fatty Acid Metabolism Studies

This diagram outlines the logical steps involved in using this compound as a tracer in fatty acid metabolism research.

G cluster_synthesis Tracer Preparation cluster_experiment Biological Experiment cluster_analysis Analysis cluster_outcome Research Outcome s1 This compound s2 Synthesis of Deuterated Fatty Acid s1->s2 e1 Introduce Labeled Fatty Acid to Biological System (e.g., cell culture, animal model) s2->e1 e2 Incubation / Dosing e1->e2 e3 Sample Collection (e.g., cells, tissues, plasma) e2->e3 a1 Lipid Extraction e3->a1 a2 Mass Spectrometry (LC-MS/MS or GC-MS) a1->a2 a3 Data Analysis: Quantify Deuterium Incorporation a2->a3 o1 Determine Metabolic Fate: - Uptake Rates - Pathway Flux - Lipid Turnover a3->o1

Using this compound to trace fatty acid metabolism.

Safety and Handling

1-Bromotetradecane should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[9] It is incompatible with strong bases and strong oxidizing agents.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a cool, dry place away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to 1-Bromotetradecane-d4

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1219798-81-8

This technical guide provides a comprehensive overview of 1-Bromotetradecane-d4, a deuterated form of 1-bromotetradecane. It is intended for researchers, scientists, and professionals in drug development who may utilize this compound as an internal standard or a metabolic tracer. Due to the limited availability of specific experimental data for the deuterated form, this guide also includes relevant information on the non-deuterated analog (1-Bromotetradecane, CAS 112-71-0) to provide a foundational understanding of its chemical properties and reactivity.

Compound Identification and Properties

This compound is a saturated long-chain alkyl bromide that is isotopically labeled with four deuterium (B1214612) atoms. This labeling makes it a valuable tool in mass spectrometry-based analytical methods.

Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog

PropertyThis compound1-Bromotetradecane (Non-Deuterated Analog)Source
CAS Number 1219798-81-8112-71-0[1]
Molecular Formula C₁₄H₂₅D₄BrC₁₄H₂₉Br[1]
Molecular Weight 281.31 g/mol 277.28 g/mol
Appearance Colorless to light yellow liquidColorless to light yellow liquid[1][2]
Melting Point Not available5-6 °C[2][3][4]
Boiling Point Not available175-178 °C at 20 mmHg[2][3][4]
Density Not available0.932 g/mL at 25 °C[4]
Flash Point Not available113 °C (closed cup)[2][3]
Solubility Insoluble in water; soluble in organic solventsInsoluble in water; soluble in organic solvents[1]
Refractive Index Not availablen20/D 1.460[4]

Synthesis and Purification

Experimental Protocol: Synthesis of 1-Bromotetradecane (Non-Deuterated Analog)

This protocol serves as a reference for the general class of reaction.

Materials:

  • 1-Tetradecanol

  • Sulfuric acid

  • Hydrobromic acid

  • 10% Sodium carbonate solution

  • 50% Ethanol

  • Anhydrous sodium carbonate

Procedure:

  • To a reaction vessel, add 1-tetradecanol.

  • With stirring, slowly add sulfuric acid, maintaining control over the temperature. Continue stirring for 30 minutes after the addition is complete.[5]

  • Add hydrobromic acid to the mixture.

  • Heat the reaction mixture to 99-101 °C and maintain this temperature for 8 hours.[5]

  • Cool the mixture to 30 °C and allow the layers to separate for 12 hours.[5]

  • Isolate the upper oily layer and neutralize it to a pH of 8 with a 10% sodium carbonate solution.[5]

  • Wash the organic layer twice with an equal volume of 50% ethanol.[5]

  • Dry the resulting oily substance over anhydrous sodium carbonate with intermittent stirring for 24 hours.[5]

  • Filter the mixture to obtain crude 1-bromotetradecane.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Diagram 1: General Synthesis Workflow for 1-Bromotetradecane

G A 1-Tetradecanol B Bromination (HBr, H₂SO₄) A->B Reactant C Crude 1-Bromotetradecane B->C Product D Purification (Distillation/Chromatography) C->D Input E Pure 1-Bromotetradecane D->E Final Product G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis A Biological Sample (Analyte) B Add Known Amount of This compound (Internal Standard) A->B C Extraction B->C D Inject Sample C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Measure Peak Areas (Analyte and Internal Standard) F->G H Calculate Peak Area Ratio G->H I Quantify Analyte Concentration H->I G A This compound (Administered) B Absorption & Distribution A->B C Metabolic Transformation (e.g., Oxidation, Conjugation) B->C D Deuterated Metabolites C->D E Excretion D->E

References

In-Depth Technical Guide: 1-Bromotetradecane-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromotetradecane and its deuterated analog, 1-Bromotetradecane-d4. It includes a summary of their physicochemical properties, detailed experimental protocols for their synthesis, and visualizations of the synthetic pathway and experimental workflow.

Physicochemical Properties

The following table summarizes the key quantitative data for 1-Bromotetradecane and 1-Bromotetradecane-1,1,2,2-d4.

Property1-Bromotetradecane1-Bromotetradecane-1,1,2,2-d4
Molecular Formula C₁₄H₂₉BrC₁₄H₂₅D₄Br
Molecular Weight 277.28 g/mol 281.31 g/mol
CAS Number 112-71-01219798-81-8
Appearance Colorless to pale yellow liquid[1][2]-
Melting Point 5-6 °C[3]-
Boiling Point 175-178 °C at 20 mmHg[3]-
Density 0.932 g/mL at 25 °C[3]-
Refractive Index n20/D 1.460[3]-
Isotopic Purity -98 atom % D

Experimental Protocols

Synthesis of 1-Bromotetradecane from 1-Tetradecanol (B3432657)

A common method for the synthesis of 1-Bromotetradecane is the bromination of 1-tetradecanol.[4][5]

Materials:

  • 1-Tetradecanol

  • Sulfuric acid (H₂SO₄)

  • Hydrobromic acid (HBr)

  • Sodium carbonate (Na₂CO₃) solution (10%)

  • Ethanol (50%)

  • Anhydrous sodium carbonate

Procedure:

  • To a reaction vessel, add 1-tetradecanol.

  • With stirring, slowly add sulfuric acid dropwise. Continue stirring for 30 minutes after the addition is complete.

  • Add hydrobromic acid to the mixture.

  • Heat the reaction mixture to 99-101 °C and maintain this temperature for 8 hours.

  • Cool the mixture to 30 °C and then allow it to stand for 12 hours.

  • Separate the upper oily layer and neutralize it to a pH of 8 with a 10% sodium carbonate solution.

  • Wash the oily layer twice with an equal volume of 50% ethanol.

  • Add anhydrous sodium carbonate to the washed product and stir intermittently over 24 hours to dry the product.

  • Filter the mixture to obtain crude 1-Bromotetradecane.

  • The crude product can be further purified by distillation under reduced pressure.

Proposed Synthesis of 1-Bromotetradecane-1,1,2,2-d4

This proposed synthesis involves two main stages: the deuteration of a suitable starting material to produce 1,1,2,2-tetradeuterio-1-tetradecanol, followed by its bromination. A potential method for the selective α and β deuteration of alcohols using a ruthenium catalyst and D₂O as the deuterium (B1214612) source has been described and can be adapted for this purpose.

Stage 1: Synthesis of 1,1,2,2-tetradeuterio-1-tetradecanol

Materials:

  • 1-Tetradecanol

  • Ruthenium catalyst (e.g., a suitable Ru-pincer complex)

  • Deuterium oxide (D₂O)

  • Organic solvent (e.g., toluene)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a reaction vessel, dissolve 1-tetradecanol in the organic solvent.

  • Add the ruthenium catalyst to the solution.

  • Add deuterium oxide (D₂O) to the mixture.

  • Heat the reaction mixture under an inert atmosphere and stir for the required reaction time, monitoring the reaction progress by techniques such as NMR or mass spectrometry.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain crude 1,1,2,2-tetradeuterio-1-tetradecanol.

  • Purify the product by column chromatography.

Stage 2: Bromination of 1,1,2,2-tetradeuterio-1-tetradecanol

Materials:

Procedure:

  • In a round-bottom flask, dissolve 1,1,2,2-tetradeuterio-1-tetradecanol and carbon tetrabromide in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add triphenylphosphine to the cooled solution in portions.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-Bromotetradecane-1,1,2,2-d4.

Visualizations

Synthetic Pathway of 1-Bromotetradecane-1,1,2,2-d4

G A 1-Tetradecanol B 1,1,2,2-tetradeuterio- 1-tetradecanol A->B Ru catalyst, D2O C 1-Bromotetradecane-1,1,2,2-d4 B->C CBr4, PPh3

Caption: Proposed synthetic pathway for 1-Bromotetradecane-1,1,2,2-d4.

Experimental Workflow for the Synthesis of 1-Bromotetradecane-1,1,2,2-d4

G cluster_stage1 Stage 1: Deuteration cluster_stage2 Stage 2: Bromination A Dissolve 1-Tetradecanol in solvent B Add Ru catalyst and D2O A->B C Heat and stir B->C D Extraction and work-up C->D E Purification (Column Chromatography) D->E F Dissolve deuterated alcohol and CBr4 in CH2Cl2 E->F Product from Stage 1 G Add PPh3 at 0 °C F->G H Stir overnight at room temperature G->H I Quenching and work-up H->I J Purification (Column Chromatography) I->J

Caption: Experimental workflow for the synthesis of 1-Bromotetradecane-1,1,2,2-d4.

References

An In-depth Technical Guide to the Synthesis of Deuterated 1-Bromotetradecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated 1-bromotetradecane (B124005), a critical intermediate for introducing isotopically labeled alkyl chains in the development of novel therapeutics and research tools. The incorporation of deuterium (B1214612) can significantly alter the metabolic profile and pharmacokinetic properties of a drug candidate, making targeted deuteration a valuable strategy in drug discovery. This document outlines the primary synthetic pathways, detailed experimental protocols, and methods for the characterization of the final product.

Introduction

Deuterated compounds are increasingly utilized in pharmaceutical research to enhance the metabolic stability of drug candidates. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, which can slow down metabolic processes mediated by cytochrome P450 enzymes. 1-Bromotetradecane, a fourteen-carbon alkyl bromide, serves as a versatile building block for the introduction of a lipophilic alkyl chain into a variety of molecular scaffolds. This guide focuses on the synthesis of its deuterated analogue, specifically perdeuterated 1-bromotetradecane (1-bromotetradecane-d29), starting from commercially available deuterated myristic acid.

Synthetic Pathways

The synthesis of deuterated 1-bromotetradecane is a two-step process commencing with the reduction of deuterated myristic acid to deuterated 1-tetradecanol, followed by the bromination of the resulting alcohol. Two primary routes for the bromination step are presented: reaction with hydrogen bromide and sulfuric acid, and the Appel reaction.

Synthesis_Pathway cluster_bromination Bromination Methods Myristic Acid-d27 Myristic Acid-d27 1-Tetradecanol-d29 1-Tetradecanol-d29 Myristic Acid-d27->1-Tetradecanol-d29 Reduction (e.g., LiAlD4 or BH3·SMe2) 1-Bromotetradecane-d29 1-Bromotetradecane-d29 1-Tetradecanol-d29->1-Bromotetradecane-d29 Bromination HBr / H2SO4 HBr / H2SO4 Appel Reaction\n(PPh3, CBr4) Appel Reaction (PPh3, CBr4)

Caption: Overall synthetic scheme for 1-bromotetradecane-d29.

Step 1: Reduction of Myristic Acid-d27 to 1-Tetradecanol-d29

The initial step involves the reduction of the carboxylic acid functionality of myristic acid-d27. This can be effectively achieved using strong reducing agents such as lithium aluminum deuteride (B1239839) (LiAlD₄) or borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂). The use of LiAlD₄ ensures the introduction of a deuterium atom at the C1 position, contributing to the overall isotopic enrichment.

Step 2: Bromination of 1-Tetradecanol-d29

Two reliable methods for the conversion of the deuterated alcohol to the corresponding alkyl bromide are detailed below. The choice of method may depend on the desired reaction conditions and the scale of the synthesis.

This classical method involves the in-situ generation of hydrogen bromide from a bromide salt and a strong acid, which then reacts with the alcohol.

The Appel reaction provides a milder alternative for the conversion of alcohols to alkyl bromides, using triphenylphosphine (B44618) and carbon tetrabromide. This reaction typically proceeds with inversion of configuration.[1][2]

Experimental Protocols

Synthesis of 1-Tetradecanol-d29 from Myristic Acid-d27

Materials:

  • Myristic acid-d27 (commercially available with high isotopic purity, e.g., 98%)[3]

  • Lithium aluminum deuteride (LiAlD₄) or Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure (using LiAlD₄):

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, a suspension of lithium aluminum deuteride (1.2 equivalents) in anhydrous diethyl ether is prepared under a nitrogen atmosphere.

  • Myristic acid-d27 (1 equivalent) is dissolved in anhydrous diethyl ether and added dropwise to the stirred LiAlD₄ suspension at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

  • The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether.

  • The combined organic filtrates are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-tetradecanol-d29.

  • Purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Prepare LiAlD4 suspension in anhydrous ether under N2 Prepare LiAlD4 suspension in anhydrous ether under N2 Add Myristic Acid-d27 solution dropwise to LiAlD4 at 0 °C Add Myristic Acid-d27 solution dropwise to LiAlD4 at 0 °C Prepare LiAlD4 suspension in anhydrous ether under N2->Add Myristic Acid-d27 solution dropwise to LiAlD4 at 0 °C Dissolve Myristic Acid-d27 in anhydrous ether Dissolve Myristic Acid-d27 in anhydrous ether Dissolve Myristic Acid-d27 in anhydrous ether->Add Myristic Acid-d27 solution dropwise to LiAlD4 at 0 °C Warm to RT and reflux for 4-6 hours Warm to RT and reflux for 4-6 hours Add Myristic Acid-d27 solution dropwise to LiAlD4 at 0 °C->Warm to RT and reflux for 4-6 hours Quench reaction at 0 °C Quench reaction at 0 °C Warm to RT and reflux for 4-6 hours->Quench reaction at 0 °C Filter precipitate Filter precipitate Quench reaction at 0 °C->Filter precipitate Wash organic phase Wash organic phase Filter precipitate->Wash organic phase Dry and concentrate Dry and concentrate Wash organic phase->Dry and concentrate Vacuum distillation or recrystallization Vacuum distillation or recrystallization Dry and concentrate->Vacuum distillation or recrystallization

Caption: Experimental workflow for the reduction of Myristic Acid-d27.

Synthesis of 1-Bromotetradecane-d29

Materials:

  • 1-Tetradecanol-d29

  • Hydrobromic acid (48%)

  • Concentrated sulfuric acid

  • Sodium carbonate solution (10%)

  • 50% Ethanol

  • Anhydrous sodium carbonate

Procedure:

  • To a reaction flask containing 1-tetradecanol-d29 (1 equivalent), add hydrobromic acid (48%, 2 equivalents).

  • With vigorous stirring, slowly add concentrated sulfuric acid (1 equivalent).

  • Heat the mixture to reflux (approximately 110-120 °C) for 6-8 hours.

  • Cool the reaction mixture to room temperature. Two layers will form.

  • Separate the upper organic layer and wash it with water, followed by 10% sodium carbonate solution, and again with water.

  • The crude product is then washed with 50% ethanol.

  • Dry the organic layer over anhydrous sodium carbonate and filter to obtain 1-bromotetradecane-d29. Further purification can be achieved by vacuum distillation.

Materials:

  • 1-Tetradecanol-d29

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous dichloromethane (B109758) (DCM) or acetonitrile

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (1.2 equivalents) and carbon tetrabromide (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • A solution of 1-tetradecanol-d29 (1 equivalent) in anhydrous dichloromethane is added dropwise to the stirred reaction mixture.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction mixture is concentrated under reduced pressure.

  • The residue is triturated with hexane (B92381) to precipitate triphenylphosphine oxide.

  • The mixture is filtered, and the filtrate is concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane) to afford pure 1-bromotetradecane-d29.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Outcomes

StepReactionReagentsTypical YieldIsotopic PurityAnalytical Techniques
1ReductionMyristic acid-d27, LiAlD₄ (or BH₃·SMe₂)>90%>98% D¹H NMR, ²H NMR, MS
2ABromination (HBr/H₂SO₄)1-Tetradecanol-d29, HBr, H₂SO₄85-95%>98% DGC-MS, ¹H NMR, ²H NMR
2BBromination (Appel)1-Tetradecanol-d29, PPh₃, CBr₄>90%>98% DGC-MS, ¹H NMR, ²H NMR

Characterization of Deuterated 1-Bromotetradecane

The final product should be thoroughly characterized to confirm its identity, chemical purity, and isotopic enrichment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the chemical purity and confirm the molecular weight of the deuterated product. The mass spectrum of the deuterated compound will show a shift in the molecular ion peak corresponding to the number of deuterium atoms incorporated.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the absence of protons at the deuterated positions. Residual proton signals can be used to quantify the isotopic purity.

    • ²H NMR: To directly observe the deuterium signals and confirm their positions in the molecule.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

Safety Considerations

  • Lithium aluminum deuteride (LiAlD₄) and borane dimethyl sulfide complex (BH₃·SMe₂) are highly reactive and flammable. They should be handled under an inert atmosphere and with appropriate personal protective equipment.

  • Hydrobromic acid and concentrated sulfuric acid are highly corrosive. Handle with care in a well-ventilated fume hood.

  • Carbon tetrabromide is toxic and should be handled in a fume hood.

  • All reactions should be performed in a well-ventilated laboratory, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

This guide provides a framework for the successful synthesis and characterization of deuterated 1-bromotetradecane. Researchers should adapt these protocols as needed based on their specific laboratory conditions and available resources.

References

A Technical Guide to 1-Bromotetradecane-d4 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 1-Bromotetradecane-d4, a deuterated analog of 1-Bromotetradecane, for researchers, scientists, and professionals in drug development. This document outlines suppliers, available product specifications, and potential applications, with a focus on its use in experimental settings.

Introduction

This compound (CAS: 1219798-81-8) is a stable isotope-labeled version of 1-Bromotetradecane (CAS: 112-71-0), where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. Its chemical properties are nearly identical to the non-deuterated form, allowing it to serve as an ideal internal standard in pharmacokinetic and drug metabolism studies.

Product Information and Suppliers

Sourcing high-purity this compound is crucial for accurate and reproducible experimental results. Several chemical suppliers specialize in deuterated compounds. Below is a summary of supplier information and product specifications. Pricing is typically available upon request from the suppliers.

SupplierProduct NameCAS NumberPurity/Isotopic EnrichmentAvailable Quantities
LGC Standards 1-Bromotetradecane-1,1,2,2-d41219798-81-898 atom % D, min 98% Chemical Purity[1]0.25 g, 0.5 g[1]
CDN Isotopes 1-Bromotetradecane-1,1,2,2-d41219798-81-898 atom % D[2]0.25 g, 0.5 g[2]
CymitQuimica 1-Bromotetradecane-1,1,2,2-d41219798-81-898 atom % D[3]Inquire
MedChem Express This compound1219798-81-8InquireInquire

Experimental Applications and Protocols

While specific experimental protocols for this compound are not readily published, its primary use is as an internal standard in quantitative mass spectrometry. The general workflow for such an application is outlined below.

General Protocol for Use as an Internal Standard in LC-MS/MS Analysis
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile).

    • Prepare a series of calibration standards by spiking known concentrations of the non-deuterated analyte (1-Bromotetradecane) into the matrix of interest (e.g., plasma, tissue homogenate).

    • Add a fixed concentration of the this compound internal standard to all calibration standards, quality control samples, and unknown samples.

  • Sample Preparation:

    • Perform an extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the biological matrix.

    • Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto a suitable liquid chromatography (LC) column for separation.

    • Perform detection using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

    • Monitor a specific precursor-to-product ion transition for both the analyte and the deuterated internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Relationships

To further clarify the concepts discussed, the following diagrams illustrate the logical relationship of the deuterated compound and a typical experimental workflow.

Logical Relationship of 1-Bromotetradecane and its Deuterated Analog A 1-Bromotetradecane (C14H29Br) C Isotopic Labeling (Substitution of 4 H atoms with D) A->C B This compound (C14H25D4Br) C->B

Caption: Isotopic relationship between 1-Bromotetradecane and this compound.

General Experimental Workflow Using a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma) B Spike with This compound (IS) A->B C Extraction (LLE, SPE, etc.) B->C D Concentration & Reconstitution C->D E LC-MS/MS Analysis D->E F Data Acquisition (MRM mode) E->F G Peak Area Integration F->G H Calculate Analyte/IS Ratio G->H I Quantification using Calibration Curve H->I

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Potential Signaling Pathway Application

While 1-Bromotetradecane itself is not a signaling molecule, its deuterated form can be used to synthesize labeled lipids or fatty acids. These labeled molecules can then be used as tracers to study lipid metabolism and signaling pathways. For instance, a deuterated fatty acid could be used to track its incorporation into complex lipids and its role in pathways like the glycerophospholipid metabolism.

Illustrative Lipid Metabolism Pathway with a Labeled Tracer A Labeled Fatty Acid-d4 (Synthesized from This compound) B Fatty Acyl-CoA-d4 A->B Acyl-CoA Synthetase D Lysophosphatidic Acid-d4 B->D AGPAT C Glycerol-3-phosphate C->D GPAT E Phosphatidic Acid-d4 D->E AGPAT F Diacylglycerol (DAG)-d4 E->F PAP G Phosphatidylcholine (PC)-d4 F->G Choline- phosphotransferase H Phosphatidylethanolamine (PE)-d4 F->H Ethanolamine- phosphotransferase

Caption: Tracing a labeled fatty acid through a simplified glycerophospholipid synthesis pathway.

References

An In-depth Technical Guide on the Solubility of 1-Bromotetradecane-d4 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromotetradecane is a halogenated alkane characterized by a long C14 alkyl chain, making it a predominantly nonpolar molecule.[1] Its deuterated form, 1-Bromotetradecane-d4, is of interest in various research applications, including as an internal standard in mass spectrometry-based studies. A thorough understanding of its solubility is crucial for designing experiments, developing formulations, and ensuring the success of synthetic procedures. This guide provides a comprehensive overview of the theoretical and known solubility characteristics of 1-Bromotetradecane in common organic solvents, along with a detailed experimental protocol for solubility determination.

Theoretical Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like."[2] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.[3] 1-Bromotetradecane's molecular structure is dominated by its long, nonpolar hydrocarbon tail.[4] The single bromine atom introduces a slight dipole moment, but the molecule's overall character remains overwhelmingly nonpolar.

Based on this structure, the expected solubility in various classes of organic solvents is as follows:

  • High Solubility: In nonpolar, aprotic solvents such as alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., toluene, benzene), and chlorinated solvents (e.g., dichloromethane, chloroform). The dissolution is driven by favorable van der Waals interactions between the solute and solvent molecules.

  • Moderate to Good Solubility: In less polar, aprotic solvents like ethers (e.g., diethyl ether, tetrahydrofuran) and esters (e.g., ethyl acetate).

  • Limited Solubility: In polar aprotic solvents such as acetone, acetonitrile (B52724), and dimethylformamide (DMF). While some interaction with the C-Br bond is possible, the large nonpolar chain limits miscibility.

  • Very Low to Insoluble: In polar protic solvents like water, methanol, and ethanol. The strong hydrogen bonding network of these solvents would be disrupted by the nonpolar solute, making dissolution energetically unfavorable.[5]

Quantitative Solubility Data

As mentioned, specific solubility data for this compound is scarce. However, a key quantitative parameter, the Upper Critical Solution Temperature (UCST), has been determined for 1-Bromotetradecane in acetonitrile. The UCST is the critical temperature above which two partially miscible liquids become fully miscible in all proportions.[6]

SolventParameterValueReference
AcetonitrileUpper Critical Solution Temperature (UCST)87.5 °C (360.7 K)[7]

This data point indicates that 1-Bromotetradecane and acetonitrile are not fully miscible at temperatures below 87.5 °C. It is important to note that isotopic substitution can sometimes influence phase transition temperatures. For instance, the UCST of some polymers has been observed to be higher in deuterated water (D₂O) compared to H₂O.[8]

Experimental Protocols

For researchers requiring precise solubility data, the following protocol, adapted from the method used to determine the UCST of 1-bromoalkanes in acetonitrile, can be employed.[7]

Objective: To determine the Upper Critical Solution Temperature (UCST) of this compound in a given solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., Acetonitrile, HPLC grade)

  • Capillary tubes (0.2-0.3 mm diameter)

  • Microscope with a heating stage (e.g., Reichert type)

  • Micro burner

  • Capillary sealing equipment

Procedure:

  • Sample Preparation:

    • Introduce small, measured amounts of this compound and the test solvent into a capillary tube. This can be achieved by consecutively dipping the capillary into the two liquids. The total liquid height should be approximately 7-10 mm.

    • If this compound is solid at room temperature, it can be gently melted on a microscope slide before being drawn into the capillary.

    • Carefully seal both ends of the capillary tube to a final length of 30-35 mm.

  • Apparatus Setup:

    • Place the sealed capillary onto the heating stage of the microscope.

  • Determination of UCST:

    • Begin heating the stage at a controlled rate.

    • Observe the contents of the capillary through the microscope. Initially, two distinct phases or turbidity will be visible.

    • The UCST is the temperature at which the meniscus between the two phases disappears, and the solution becomes a single, clear phase.

    • To ensure accuracy, the determination should be repeated by slowly cooling the sample and noting the temperature at which turbidity or a meniscus reappears.

    • The experiment should be performed for various compositions of the solute and solvent to map the complete phase diagram. The peak of this curve represents the UCST.

Estimated Error: The temperature measurement should have an accuracy of ±0.5 K.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

G Workflow for Solubility Determination of this compound A Dispense this compound and Solvent into Capillary B Seal Capillary Tube A->B C Mount Capillary on Microscope Heating Stage B->C D Heat Sample at Controlled Rate C->D E Observe for Phase Change (Disappearance of Meniscus) D->E F Record Temperature (UCST) E->F G Cool Sample and Observe Reappearance of Meniscus F->G H Repeat for Multiple Compositions G->H I Compile Data and Report Results H->I

Caption: Workflow for the experimental determination of the Upper Critical Solution Temperature.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Bromotetradecane-d4

This guide provides a comprehensive overview of this compound, a deuterated analog of 1-Bromotetradecane. It details its structural formula, physicochemical properties, and its critical role as an internal standard in quantitative mass spectrometry. A detailed experimental protocol for a typical application is provided, alongside a workflow visualization to facilitate understanding and implementation in a laboratory setting.

Core Principles: The Role of Deuterated Internal Standards

In quantitative mass spectrometry, achieving accuracy and precision is paramount. Deuterated internal standards are considered the gold standard for this purpose.[1] The fundamental principle involves using a compound that is chemically identical to the analyte of interest but is distinguishable by the mass spectrometer.[1] By replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium (B1214612) (²H or D), the mass of the internal standard is increased.[1]

This mass shift allows the mass spectrometer to differentiate between the analyte and the deuterated internal standard. Because their physicochemical properties are nearly identical, both compounds behave similarly during sample preparation, chromatography, and ionization.[1] This co-elution and analogous behavior are crucial for compensating for various sources of error, including matrix effects (ion suppression or enhancement), variability in sample extraction, and instrumental drift.[1][2] The use of deuterated standards significantly enhances the reliability, reproducibility, and accuracy of quantitative data.[3]

Structural Formula of this compound

1-Bromotetradecane is a halogenated alkane with the molecular formula C₁₄H₂₉Br.[4][5] Its deuterated form, this compound, has four hydrogen atoms replaced by deuterium atoms. Based on common synthetic labeling patterns for internal standards, the deuterium atoms are typically placed on the carbon atoms adjacent to the bromine atom, resulting in 1-Bromotetradecane-1,1,2,2-d4 .

Non-Deuterated 1-Bromotetradecane:

  • Molecular Formula: C₁₄H₂₉Br

  • Structure: CH₃(CH₂)₁₁CH₂CH₂Br

Deuterated this compound:

  • Molecular Formula: C₁₄H₂₅D₄Br

  • Structure: CH₃(CH₂)₁₁CD₂CD₂Br

Data Presentation: Physicochemical Properties

The following table summarizes and compares the key physicochemical properties of 1-Bromotetradecane and its deuterated analog. The physical properties of the deuterated version are nearly identical to the non-deuterated compound, with the primary difference being the molecular weight.

Property1-BromotetradecaneThis compoundData Source(s)
CAS Number 112-71-0Not widely available[4][6]
Molecular Formula C₁₄H₂₉BrC₁₄H₂₅D₄Br[4][7]
Molecular Weight 277.28 g/mol 281.31 g/mol [6]
Appearance Clear to pale yellow liquidClear to pale yellow liquid[4][8][9]
Boiling Point 175-178 °C at 20 mmHg~175-178 °C at 20 mmHg[4]
Melting Point 5-6 °C~5-6 °C[4]
Density 0.932 g/mL at 25 °C~0.932 g/mL at 25 °C[4]
Refractive Index n20/D 1.460~1.460[4]
Water Solubility InsolubleInsoluble[4][8]

Experimental Protocols: Quantitative Analysis using a Deuterated Internal Standard

This section provides a detailed methodology for the quantification of 1-Bromotetradecane in a biological matrix (e.g., human plasma) using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

Objective: To accurately determine the concentration of 1-Bromotetradecane in plasma samples.

Materials:

  • Analyte: 1-Bromotetradecane

  • Internal Standard (IS): this compound

  • Human Plasma (or other biological matrix)

  • Organic Solvent (e.g., Hexane (B92381), Ethyl Acetate) for extraction

  • Deionized Water

  • Sodium Sulfate (B86663) (anhydrous)

  • Vortex mixer, Centrifuge

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a primary stock solution of 1-Bromotetradecane (1 mg/mL) in hexane.

    • Prepare a primary stock solution of this compound (1 mg/mL) in hexane.

    • From the primary stock, prepare a series of working standard solutions of 1-Bromotetradecane at various concentrations (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by serial dilution.

    • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 50 ng/mL).

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 100 µL of plasma sample (or standard or blank) into a 2 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (50 ng/mL) to every tube except the blank.

    • Vortex briefly to mix.

    • Add 500 µL of hexane (or other suitable extraction solvent).

    • Vortex vigorously for 2 minutes to ensure thorough extraction of the analyte and IS into the organic layer.

    • Centrifuge the samples at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (hexane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic extract to a GC vial for analysis.

  • GC-MS Analysis:

    • Injection Volume: 1 µL

    • Inlet Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute

      • Ramp: 20 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • MS Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Monitor characteristic ions for 1-Bromotetradecane (e.g., m/z corresponding to fragments of the non-deuterated molecule).

      • Monitor characteristic ions for this compound (e.g., m/z corresponding to fragments of the deuterated molecule, shifted by +4 amu).

  • Data Analysis:

    • Integrate the peak areas for the selected ions of both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and standard.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

    • Determine the concentration of 1-Bromotetradecane in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative analysis protocol described above.

experimental_workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Sample Extraction cluster_analysis Phase 3: Instrumental Analysis cluster_data Phase 4: Data Processing prep_standards Prepare Calibration Standards (Analyte) curve Generate Calibration Curve prep_standards->curve prep_is Prepare Internal Standard (IS) (this compound) spike_is Spike Sample with IS prep_is->spike_is sample Plasma Sample (Unknown) sample->spike_is extraction Liquid-Liquid Extraction (Hexane) spike_is->extraction separation Centrifuge & Separate Organic Layer extraction->separation dry Dry Extract (Na2SO4) separation->dry gcms GC-MS Analysis (SIM Mode) dry->gcms integrate Integrate Peak Areas (Analyte & IS) gcms->integrate ratio Calculate Area Ratio (Analyte / IS) integrate->ratio ratio->curve quantify Quantify Analyte in Sample ratio->quantify curve->quantify

References

Commercial Availability and Synthetic Insights of 1-Bromotetradecane-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of stable isotope-labeled compounds is paramount for elucidating metabolic pathways and enhancing pharmacokinetic profiles. This technical guide provides a comprehensive overview of the commercial availability of 1-Bromotetradecane-d4, a deuterated analogue of myristyl bromide, and details its synthesis and potential applications.

Introduction

This compound (CAS No. 1219798-81-8) is a stable isotope-labeled version of 1-bromotetradecane, where four hydrogen atoms on the first and second carbon of the tetradecyl chain are replaced with deuterium (B1214612). This isotopic substitution offers a powerful tool for researchers in various fields, particularly in drug metabolism and pharmacokinetics (DMPK) studies. The deuterium label allows for the precise tracking of the molecule and its metabolites in biological systems without altering its fundamental chemical properties.[1][2]

Commercial Availability

This compound is available from several specialized chemical suppliers. The isotopic purity is typically high, often exceeding 98 atom % D. The chemical purity is also generally high, ensuring reliability in experimental applications. Below is a summary of representative commercial offerings.

SupplierProduct NameCAS NumberIsotopic PurityChemical PurityAvailable Quantities
LGC Standards1-Bromotetradecane-1,1,2,2-d41219798-81-898 atom % D>98%Inquire
CDN Isotopes1-Bromotetradecane-1,1,2,2-d41219798-81-898 atom % D>98%250mg, 500mg, 1g
Toronto Research ChemicalsThis compound1219798-81-8Not specifiedNot specifiedInquire

Note: Pricing information is subject to change and should be obtained directly from the suppliers.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₂₅D₄Br
Molecular Weight281.31 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point~175-178 °C at 20 mmHg (for non-deuterated)[3]
Melting Point~5-6 °C (for non-deuterated)[3]
SolubilitySoluble in organic solvents like diethyl ether and chloroform. Insoluble in water.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is analogous to the preparation of its non-deuterated counterpart, typically involving the bromination of the corresponding deuterated alcohol, 1-tetradecanol-1,1,2,2-d4.

General Synthesis Pathway

The overall synthetic pathway involves a nucleophilic substitution reaction on a deuterated alcohol.

G 1-Tetradecanol-1,1,2,2-d4 1-Tetradecanol-1,1,2,2-d4 Reaction Reaction 1-Tetradecanol-1,1,2,2-d4->Reaction Brominating Agent (e.g., PBr3, HBr/H2SO4) Brominating Agent (e.g., PBr3, HBr/H2SO4) Brominating Agent (e.g., PBr3, HBr/H2SO4)->Reaction This compound This compound Reaction->this compound

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol: Bromination of 1-Tetradecanol-1,1,2,2-d4

This protocol is adapted from established methods for the bromination of long-chain alcohols.[4][5]

Materials:

  • 1-Tetradecanol-1,1,2,2-d4

  • Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr) and Sulfuric acid (H₂SO₄)

  • Anhydrous diethyl ether or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-tetradecanol-1,1,2,2-d4 in a suitable anhydrous solvent such as diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Brominating Agent: Slowly add the brominating agent (e.g., PBr₃) dropwise to the cooled solution with stirring. If using HBr/H₂SO₄, the alcohol is typically added to the acid mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Reaction: After the addition is complete, the reaction mixture is typically heated to reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction mixture is carefully quenched by the slow addition of water or ice. The organic layer is then separated using a separatory funnel.

  • Washing: The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain the final product with high chemical purity.

G cluster_0 Reaction cluster_1 Workup & Purification Dissolve 1-Tetradecanol-d4 in solvent Dissolve 1-Tetradecanol-d4 in solvent Cool solution Cool solution Dissolve 1-Tetradecanol-d4 in solvent->Cool solution Slowly add PBr3 Slowly add PBr3 Cool solution->Slowly add PBr3 Reflux for several hours Reflux for several hours Slowly add PBr3->Reflux for several hours Cool to room temperature Cool to room temperature Reflux for several hours->Cool to room temperature Quench with water Quench with water Cool to room temperature->Quench with water Separate organic layer Separate organic layer Quench with water->Separate organic layer Wash with NaHCO3 and brine Wash with NaHCO3 and brine Separate organic layer->Wash with NaHCO3 and brine Dry with MgSO4 Dry with MgSO4 Wash with NaHCO3 and brine->Dry with MgSO4 Concentrate in vacuo Concentrate in vacuo Dry with MgSO4->Concentrate in vacuo Purify by distillation Purify by distillation Concentrate in vacuo->Purify by distillation

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

Stable isotope-labeled compounds like this compound are invaluable tools in pharmaceutical research.[1][6][7] The primary application lies in its use as an internal standard and a tracer in metabolic studies.

Drug Metabolism and Pharmacokinetics (DMPK) Studies

In DMPK studies, deuterated compounds are used to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[2][6] By co-administering the deuterated and non-deuterated forms of a compound, researchers can use mass spectrometry to accurately quantify the parent drug and its metabolites. The known mass shift due to the deuterium atoms allows for clear differentiation from endogenous compounds.

G cluster_tracer Tracer Pathway Drug Candidate Drug Candidate Metabolic Enzymes (e.g., Cytochrome P450) Metabolic Enzymes (e.g., Cytochrome P450) Drug Candidate->Metabolic Enzymes (e.g., Cytochrome P450) Metabolite A Metabolite A Metabolic Enzymes (e.g., Cytochrome P450)->Metabolite A Metabolite B Metabolite B Metabolic Enzymes (e.g., Cytochrome P450)->Metabolite B Deuterated Metabolite A Deuterated Metabolite A Metabolic Enzymes (e.g., Cytochrome P450)->Deuterated Metabolite A Deuterated Metabolite B Deuterated Metabolite B Metabolic Enzymes (e.g., Cytochrome P450)->Deuterated Metabolite B Excretion Excretion Metabolite A->Excretion Metabolite B->Excretion This compound (as part of a larger molecule) This compound (as part of a larger molecule) This compound (as part of a larger molecule)->Metabolic Enzymes (e.g., Cytochrome P450) Deuterated Metabolite A->Excretion Deuterated Metabolite B->Excretion

Caption: Use of deuterated tracers in metabolic pathway analysis.

The introduction of the C14 alkyl chain from this compound can be used to modify the lipophilicity of a potential drug candidate, which can influence its absorption and distribution properties.[8] The deuteration at the α and β positions can also subtly alter the rate of metabolism, a phenomenon known as the kinetic isotope effect, which can be exploited to improve a drug's pharmacokinetic profile.[2]

Conclusion

This compound is a commercially available and synthetically accessible stable isotope-labeled compound with significant potential for advancing research in drug discovery and development. Its utility as a tracer and internal standard in DMPK studies, coupled with the potential for influencing metabolic pathways, makes it a valuable tool for scientists and researchers. The information provided in this guide serves as a foundational resource for the procurement and application of this important deuterated building block.

References

1-Bromotetradecane-d4 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Certificate of Analysis for 1-Bromotetradecane and its Deuterated Analog

Physicochemical and Analytical Data

The following tables summarize the key quantitative data typically presented in a CoA for 1-Bromotetradecane and the expected data for 1-Bromotetradecane-d4.

Table 1: General Properties and Specifications

Property1-Bromotetradecane1-Bromotetradecane-1,1,2,2-d4Test Method
CAS Number 112-71-0[1][2][3]1219798-81-8[4]-
Molecular Formula C₁₄H₂₉Br[1][2][3]C₁₄H₂₅D₄Br-
Molecular Weight 277.28 g/mol [1][2][3]281.31 g/mol Mass Spectrometry
Appearance Colorless to pale yellow liquid[2][4][5]Colorless to pale yellow liquidVisual Inspection
Purity (by GC) ≥97.5%[2][6]≥97.5%Gas Chromatography
Isotopic Purity Not Applicable≥98 atom % D[4]Mass Spectrometry or NMR

Table 2: Physical Constants

PropertyValueTest Method
Melting Point 5-6 °C[1][5][7]-
Boiling Point 175-178 °C @ 20 mmHg[1][5][7]-
Density 0.932 g/mL at 25 °C[1][7]-
Refractive Index (n20/D) 1.4590 - 1.4610[1][2]-
Flash Point 113 °C (closed cup)[1]-

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of the data presented in a CoA.

2.1. Gas Chromatography (GC) for Purity Assessment

  • Objective: To determine the purity of the sample by separating it from any volatile impurities.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/minute.

    • Final hold: Hold at 280 °C for 10 minutes.

  • Injector and Detector Temperature: 250 °C and 300 °C, respectively.

  • Injection Volume: 1 µL of a 1% solution in a suitable solvent (e.g., hexane).

  • Data Analysis: The area percent of the main peak relative to the total area of all peaks is calculated to determine the purity.

2.2. Infrared (IR) Spectroscopy for Identification

  • Objective: To confirm the identity of the compound by identifying its functional groups.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) plates.

  • Measurement Range: 4000-400 cm⁻¹.

  • Data Analysis: The obtained spectrum is compared with a reference spectrum of 1-Bromotetradecane. Key characteristic peaks include C-H stretching (alkane) around 2850-2960 cm⁻¹ and C-Br stretching around 640-655 cm⁻¹. For the deuterated analog, C-D stretching bands would be expected around 2100-2200 cm⁻¹.

2.3. Mass Spectrometry (MS) for Molecular Weight and Isotopic Purity

  • Objective: To confirm the molecular weight and, for the deuterated compound, to determine the isotopic enrichment.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

  • Ionization Mode: Electron Ionization (EI) is common.

  • Data Analysis:

    • Molecular Weight: The molecular ion peak (M⁺) is identified. For 1-Bromotetradecane, this will be a cluster around m/z 276 and 278 due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). For this compound, this cluster will be shifted to m/z 280 and 282.

    • Isotopic Purity: The relative intensities of the ion peaks corresponding to the deuterated and non-deuterated species are used to calculate the atom % D.

2.4. Refractive Index Measurement

  • Objective: To measure the refractive index, a physical constant used for identification and quality control.

  • Instrumentation: An Abbe refractometer.

  • Procedure: A few drops of the sample are placed on the prism of the refractometer, and the measurement is taken at a controlled temperature (typically 20 °C) using the sodium D-line (589 nm).

Mandatory Visualizations

Chemical Structures

Figure 1. Chemical Structures cluster_0 1-Bromotetradecane cluster_1 This compound mol1 Br-CH2-CH2-(CH2)11-CH3 mol2 Br-CD2-CD2-(CH2)11-CH3

Figure 1. Chemical Structures of 1-Bromotetradecane and its d4 analog.

Analytical Workflow for Quality Control

Figure 2. Quality Control Workflow start Receive Sample visual Visual Inspection (Appearance, Color) start->visual split Deuterated? visual->split gc Gas Chromatography (Purity) split->gc Yes/No nmr NMR Spectroscopy (Structure, Isotopic Purity) split->nmr Yes ftir FTIR Spectroscopy (Identity) gc->ftir ri Refractive Index ftir->ri ms Mass Spectrometry (Molecular Weight, Isotopic Purity) ri->ms report Generate CoA ms->report nmr->report

Figure 2. A typical analytical workflow for quality control testing.

Logical Structure of a Certificate of Analysis

Figure 3. CoA Data Structure coa Certificate of Analysis header Header Information (Product Name, Lot No., Date) coa->header physchem Physicochemical Properties coa->physchem analytical Analytical Data coa->analytical footer Approval Information (QA Signature, Date) coa->footer physchem_props Appearance Melting Point Boiling Point Density Refractive Index physchem->physchem_props analytical_tests Purity (GC) Identity (FTIR) Molecular Weight (MS) Isotopic Purity (MS/NMR) analytical->analytical_tests

Figure 3. Logical relationship of data on a Certificate of Analysis.

References

Methodological & Application

Application Note and Protocol: Quantitative Analysis of Long-Chain Alkyl Bromides in Environmental Samples Using 1-Bromotetradecane-d4 as an Internal Standard in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of long-chain alkyl bromides, a class of compounds used in various industrial processes and as intermediates in chemical synthesis, is crucial for environmental monitoring and ensuring product quality in pharmaceutical and chemical manufacturing. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly selective and sensitive analytical technique for this purpose. The use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise quantification in complex matrices by correcting for variations during sample preparation and analysis.

This document provides a detailed application note and protocol for the quantitative analysis of a representative long-chain alkyl bromide, 1-Bromododecane, in water samples using 1-Bromotetradecane-d4 as an internal standard. Deuterated internal standards are ideal as they exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction, derivatization, and chromatographic separation, while being distinguishable by their mass-to-charge ratio in the mass spectrometer.[1][2]

Principle of the Method

The method is based on the principle of isotope dilution mass spectrometry. A known and constant amount of the internal standard (IS), this compound, is added to all calibration standards, quality control samples, and unknown samples at the beginning of the sample preparation process. The analyte (1-Bromododecane) and the internal standard are co-extracted from the sample matrix using liquid-liquid extraction. The extract is then concentrated and analyzed by GC-MS.

The GC separates the analyte and the internal standard based on their boiling points and interaction with the stationary phase. The MS detector is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions for both the analyte and the internal standard. Quantification is performed by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. The concentration of the analyte in unknown samples is determined from this calibration curve. This ratiometric approach compensates for potential analyte loss during sample preparation and for variations in injection volume.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of 1-Bromododecane using this compound as an internal standard is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Water Sample (e.g., 100 mL) spike Spike with this compound (IS) sample->spike extract Liquid-Liquid Extraction (e.g., with Hexane) spike->extract concentrate Concentrate Extract (under Nitrogen) extract->concentrate final_volume Reconstitute in Final Volume concentrate->final_volume inject Inject into GC-MS final_volume->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quantify Quantification via Calibration Curve ratio->quantify

Caption: A generalized workflow for the quantitative GC-MS analysis of 1-Bromododecane.

Materials and Reagents

  • Analytes and Standards:

    • 1-Bromododecane (CAS No. 143-15-7), >98% purity

    • This compound (Internal Standard, CAS No. 1219798-81-8), >98% purity

  • Solvents and Reagents:

  • Glassware and Equipment:

    • Volumetric flasks and pipettes

    • Separatory funnels (250 mL)

    • Conical vials for concentration

    • Nitrogen evaporation system

    • GC-MS system with autosampler

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of 1-Bromododecane and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with hexane. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solutions with hexane.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound primary stock solution with acetone to a final concentration of 10 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by adding appropriate volumes of the 1-Bromododecane working standard solutions to a constant volume of the internal standard spiking solution. A typical calibration range might be 1, 5, 10, 50, 100, and 200 ng/mL.

Sample Preparation (Water Samples)
  • Measure 100 mL of the water sample into a 250 mL separatory funnel.

  • Spike the sample with 100 µL of the 10 µg/mL this compound internal standard spiking solution to achieve a final IS concentration of 10 ng/mL.

  • Add 20 mL of hexane to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower aqueous layer and collect the upper hexane layer.

  • Repeat the extraction of the aqueous layer with a fresh 20 mL portion of hexane.

  • Combine the two hexane extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

  • Concentrate the combined extract to approximately 0.5 mL under a gentle stream of nitrogen at room temperature.

  • Transfer the concentrated extract to a 2 mL autosampler vial and adjust the final volume to 1 mL with hexane.

GC-MS Analysis

The following GC-MS parameters are provided as a starting point and may require optimization for specific instrumentation.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injection Mode Splitless
Inlet Temperature 280 °C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temp 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored 1-Bromododecane: m/z 135 (Quantifier), 137, 191 (Qualifiers)
This compound: m/z 139 (Quantifier), 141, 223 (Qualifiers)

Data Presentation and Quantitative Analysis

Quantification Logic

The quantification is based on the stable ratio between the analyte and its deuterated internal standard.

quantification_logic cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_quantification Quantification cal_standards Calibration Standards (Known Analyte Conc., Fixed IS Conc.) cal_response Measure Peak Area Ratios (Analyte/IS) cal_standards->cal_response cal_curve Generate Calibration Curve (Ratio vs. Conc.) cal_response->cal_curve final_conc Determine Unknown Concentration from Calibration Curve cal_curve->final_conc unknown_sample Unknown Sample (Spiked with Fixed IS Conc.) sample_response Measure Peak Area Ratio (Analyte/IS) unknown_sample->sample_response sample_response->final_conc

References

Application Notes and Protocols for Quantitative Analysis Using 1-Bromotetradecane-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Bromotetradecane-d4 as an internal standard in the quantitative analysis of fatty acids and other long-chain aliphatic compounds. The methodologies described are primarily focused on gas chromatography-mass spectrometry (GC-MS), a common and robust technique for this type of analysis.

Introduction to this compound in Quantitative Analysis

This compound is a deuterated analog of 1-Bromotetradecane (B124005). The incorporation of four deuterium (B1214612) atoms provides a mass shift that allows it to be distinguished from its non-deuterated counterpart and other sample components by a mass spectrometer. This makes it an excellent internal standard for quantitative analysis.[1]

The use of a stable isotope-labeled internal standard like this compound is considered best practice in quantitative mass spectrometry.[1] It is added to a sample at a known concentration at the beginning of the sample preparation process. Because it is chemically almost identical to the analyte of interest (e.g., tetradecanoic acid or myristic acid), it experiences similar losses during extraction, derivatization, and injection. By comparing the signal of the analyte to the signal of the internal standard, accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.[1]

Application: Quantitative Analysis of Myristic Acid in Human Plasma

This application note details the use of this compound as an internal standard for the quantification of myristic acid (C14:0), a saturated fatty acid, in human plasma samples. The protocol involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Plasma Human Plasma Sample Spike Spike with This compound (Internal Standard) Plasma->Spike Extract Lipid Extraction (Folch Method) Spike->Extract Hydrolysis Saponification/ Hydrolysis Extract->Hydrolysis Methylation Methylation to FAMEs (BF3-Methanol) Hydrolysis->Methylation GCMS GC-MS Analysis Methylation->GCMS Quant Quantification GCMS->Quant

Caption: Experimental workflow for the quantification of myristic acid.

Detailed Experimental Protocol

1. Materials and Reagents:

  • Human plasma (collected in EDTA tubes)

  • This compound (Internal Standard)

  • Myristic acid (Analytical Standard)

  • Chloroform (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • 0.9% NaCl solution

  • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

  • Hexane (B92381) (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • 2M NaOH in methanol

  • Deionized water

2. Sample Preparation:

  • Thaw frozen human plasma samples on ice.

  • To 100 µL of plasma in a glass tube with a PTFE-lined cap, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels, e.g., 10 µg/mL in methanol).

  • Vortex briefly to mix.

3. Lipid Extraction (Modified Folch Method):

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.

  • Vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution.

  • Vortex for another 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen at 40°C.

4. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 1 mL of 2M NaOH in methanol.

  • Heat at 100°C for 5 minutes for saponification.

  • Cool to room temperature.

  • Add 2 mL of 14% BF3-methanol solution.

  • Heat at 100°C for 30 minutes for methylation.

  • Cool to room temperature.

  • Add 1 mL of deionized water and 2 mL of hexane.

  • Vortex for 1 minute.

  • Centrifuge at 1000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

5. GC-MS Instrumental Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column suitable for FAME analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp 1: 25°C/min to 175°C.

    • Ramp 2: 4°C/min to 230°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Myristic acid methyl ester: m/z 74, 87, 242

    • This compound: (The exact ions will depend on the fragmentation pattern. For a deuterated alkane, characteristic ions would be chosen to be distinct from the analyte and matrix. As 1-bromotetradecane itself is not the final analyte, but the internal standard carried through, we would monitor ions of its derivatized form if it reacts, or its native form if it doesn't. Assuming it is carried through and ionized, we would select characteristic ions, for example, m/z corresponding to fragments of the deuterated tetradecyl chain). For the purpose of this protocol, we will assume it is analyzed in its underivatized form and select appropriate ions. A more realistic scenario would involve using a deuterated fatty acid as the internal standard. However, to adhere to the prompt, we proceed with this compound. Let's assume we monitor m/z ions that are characteristic and have high abundance for this molecule.

    • This compound (example ions): m/z 139, 141 (fragments containing Br), and a fragment of the deuterated alkyl chain.

Quantitative Data and Method Validation Parameters

The following table summarizes typical quantitative data for a validated method for fatty acid analysis in plasma. These values are representative and should be determined for each specific laboratory and application. The validation would be performed according to regulatory guidelines such as those from the FDA or EMA.[2][3]

ParameterResult
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%
Matrix Effect < 15%

Logical Diagram of Quantitative Analysis

quantification_logic Analyte Analyte Signal (Myristic Acid) Ratio Calculate Signal Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard Signal (this compound) IS->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Concentration Determine Analyte Concentration CalCurve->Concentration

Caption: Logic of quantification using an internal standard.

Discussion and Considerations

  • Choice of Internal Standard: While this compound can be used, an ideal internal standard is a stable isotope-labeled version of the analyte itself (e.g., Myristic acid-d27). This ensures the most similar chemical and physical behavior throughout the analytical process.[1] The use of a deuterated bromoalkane would be more appropriate for the quantification of bromoalkanes in environmental samples, for instance. However, for fatty acid analysis, it can serve as a surrogate standard if a deuterated fatty acid is unavailable.

  • Derivatization: The choice of derivatization reagent is critical. BF3-methanol is a common and effective reagent for producing FAMEs. Other reagents like trimethylsilyldiazomethane (B103560) (TMS-diazomethane) or acidic/basic methanol can also be used. The derivatization conditions (temperature, time) should be optimized to ensure complete reaction.

  • GC Column Selection: A polar capillary column is essential for the separation of FAMEs, especially for resolving isomers (e.g., cis/trans) and fatty acids with different degrees of unsaturation.

  • Method Validation: A thorough method validation is crucial to ensure the reliability of the quantitative data. This includes assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and stability.[2][3]

Conclusion

This compound is a valuable tool for quantitative analysis when used as an internal standard. Its application, as detailed in the protocol for myristic acid quantification, demonstrates how it can be integrated into a robust analytical method to achieve accurate and reproducible results. Researchers, scientists, and drug development professionals can adapt this protocol for the quantification of other long-chain fatty acids or similar molecules in various biological and environmental matrices. Careful optimization and validation of the method are paramount for obtaining high-quality data.

References

Application Note: Quantitative Analysis of 1-Bromotetradecane Using 1-Bromotetradecane-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Bromotetradecane is an alkylating agent used in the synthesis of various organic compounds, including surfactants and pharmaceuticals.[1] Accurate quantification of such compounds is crucial for process monitoring, quality control, and environmental assessment. The use of a stable isotope-labeled internal standard, such as 1-Bromotetradecane-d4, is a well-established method to enhance the accuracy and precision of quantitative analysis by mass spectrometry.[2][3][4] Deuterated internal standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during sample preparation and chromatographic separation.[3] This allows for effective correction of matrix effects and variations in instrument response.[2][4]

This application note provides a detailed protocol for the quantification of 1-Bromotetradecane in a sample matrix using this compound as an internal standard with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Principle of the Method

A known concentration of the internal standard (this compound) is added to all samples, calibration standards, and quality control samples.[4] The samples are then subjected to a sample preparation procedure to extract the analyte and internal standard. The extract is analyzed by LC-MS/MS. The analyte and internal standard are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by calculating the ratio of the analyte peak area to the internal standard peak area, which corrects for variations in sample preparation and instrument response.[2]

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the analysis of 1-Bromotetradecane and its deuterated internal standard.

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (m/z)Product Ion (m/z)Retention Time (min)
1-BromotetradecaneC14H29Br277.28277.2135.15.2
This compoundC14H25D4Br281.31281.2139.15.2

Note: The precursor and product ions are hypothetical and based on common fragmentation patterns of similar molecules. The retention time is representative for a typical C18 reverse-phase column.

Experimental Protocol

Materials and Reagents
  • 1-Bromotetradecane (analytical standard)

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Sample matrix (e.g., wastewater, plasma)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-Bromotetradecane and this compound in methanol.

  • Working Standard Solution: Prepare a series of working standard solutions of 1-Bromotetradecane by serial dilution of the primary stock solution with methanol to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.

Sample Preparation (Solid Phase Extraction)
  • Sample Spiking: To 1 mL of each sample, calibration standard, and quality control sample, add 10 µL of the 100 ng/mL internal standard spiking solution.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the spiked sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 2 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Analysis
  • LC System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation, for example:

    • 0-1 min: 50% B

    • 1-6 min: Linear gradient to 95% B

    • 6-8 min: Hold at 95% B

    • 8-8.1 min: Return to 50% B

    • 8.1-10 min: Re-equilibration at 50% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample/QC/Blank Spike_IS Spike with This compound Sample->Spike_IS Cal_Std Calibration Standards Cal_Std->Spike_IS SPE Solid Phase Extraction Spike_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC_Sep LC Separation (C18 Column) Recon->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quant Quantification using Calibration Curve Ratio->Quant Result Result Quant->Result Final Concentration

References

Application Notes and Protocols for Deuterated Standards in Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the use of deuterated standards for accurate and precise hydrocarbon analysis. Deuterated standards are considered the gold standard in quantitative mass spectrometry applications, offering significant advantages in correcting for variations during sample preparation and analysis.[1] This guide provides detailed methodologies and data presentation to enhance the reliability of quantitative analytical methods.

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The fundamental principle behind using deuterated internal standards is Isotope Dilution Mass Spectrometry (IDMS).[2] In this technique, a known quantity of a deuterated analog of the analyte is added to the sample at an early stage.[2] This internal standard is chemically almost identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with its heavier isotope, deuterium (B1214612).[3]

Because the deuterated standard has nearly identical physicochemical properties to the native analyte, it behaves similarly during extraction, chromatography, and ionization.[2][3] Any loss of sample or variation in instrument response will affect both the analyte and the internal standard proportionally.[2] By measuring the ratio of the native analyte to the deuterated standard using a mass spectrometer, an accurate and precise quantification can be achieved.[2][3]

Applications in Hydrocarbon Analysis

Deuterated standards are widely employed in various fields for the analysis of hydrocarbons:

  • Environmental Monitoring: For the determination of volatile organic compounds (VOCs) and polycyclic aromatic hydrocarbons (PAHs) in air, water, and soil samples.[4][5] Examples include the use of [2H6]-benzene, [2H8]-toluene, and [2H10]-ethylbenzene as internal standards.[4]

  • Petroleum and Petrochemical Industry: In Detailed Hydrocarbon Analysis (DHA) to characterize crude oil, gasoline, and other petroleum products.[6][7][8][9][10]

  • Drug Development and Clinical Trials: For bioanalysis of drug molecules and their metabolites, many of which have hydrocarbon backbones.[2]

Experimental Workflow and Protocols

A generalized workflow for hydrocarbon analysis using deuterated standards is presented below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spiking with Deuterated Internal Standard Sample->Spike Extraction Extraction (e.g., LLE, SPE, SPME) Spike->Extraction Concentration Concentration/ Solvent Exchange Extraction->Concentration GCMS GC-MS or LC-MS/MS Analysis Concentration->GCMS Integration Peak Integration GCMS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Calibration Curve Plotting Ratio->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: General workflow for hydrocarbon analysis using deuterated standards.

Protocol 1: Quantitative Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental Samples using GC-MS

This protocol outlines the determination of PAHs in water or soil extracts.

Materials and Reagents:

  • Deuterated Internal Standard Solution: A mixture of deuterated PAHs (e.g., naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, perylene-d12) at a known concentration (e.g., 1 µg/mL) in a suitable solvent like dichloromethane.[11]

  • Calibration Standards: A series of solutions containing the target PAH analytes at known concentrations, each spiked with the deuterated internal standard solution at a constant concentration.

  • Solvents: Dichloromethane, hexane (B92381) (pesticide grade or equivalent).

  • Solid Phase Extraction (SPE) Cartridges: Appropriate for PAH extraction (e.g., C18).

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: e.g., Agilent Technologies HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[11]

Procedure:

  • Sample Preparation:

    • Water Samples: To 100 mL of a water sample, add a known amount of the deuterated internal standard solution.

    • Soil/Sediment Samples: To 10 g of a homogenized soil sample, add a known amount of the deuterated internal standard solution and mix thoroughly.

  • Extraction:

    • Water Samples: Pass the spiked water sample through a pre-conditioned SPE cartridge. Elute the trapped analytes with dichloromethane.

    • Soil/Sediment Samples: Perform a Soxhlet extraction with a hexane/dichloromethane mixture.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1 µL of the final extract into the GC-MS system.

    • GC Conditions (Typical):

      • Inlet Temperature: 280 °C

      • Carrier Gas: Helium

      • Oven Program: Start at 60 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min.

    • MS Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

      • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for each target PAH and its deuterated internal standard.

Data Analysis:

  • Integrate the peak areas of the target analytes and their corresponding deuterated internal standards.

  • Calculate the response ratio for each analyte in the calibration standards and samples:

    • Response Ratio = (Peak Area of Analyte) / (Peak Area of Deuterated Internal Standard)

  • Construct a calibration curve by plotting the response ratio against the concentration of the analyte for the calibration standards.

  • Determine the concentration of the analyte in the samples using the calculated response ratio and the calibration curve.

Protocol 2: Analysis of Volatile Organic Compounds (VOCs) in Water by Purge and Trap GC-MS

This protocol is based on the principle of purging volatile compounds from a water sample and trapping them before introduction into the GC-MS system.[5]

Materials and Reagents:

  • Deuterated Internal Standard: 1,2-dichloroethane-d4 (B128599) at a known concentration in methanol.[5]

  • Calibration Standards: A series of aqueous solutions containing the target VOCs at known concentrations, each spiked with the deuterated internal standard at a constant concentration.[5]

Instrumentation:

  • Purge and Trap System coupled to a GC-MS.

Procedure:

  • Sample Preparation: To a 5 mL water sample in a purge tube, add a known amount of the deuterated internal standard solution.

  • Purge and Trap: Purge the sample with an inert gas (e.g., helium) to transfer the volatile analytes to a sorbent trap.

  • Desorption: Heat the trap to desorb the analytes onto the GC column.

  • GC-MS Analysis: Perform the analysis as described in Protocol 1, with an appropriate GC oven temperature program for VOCs.

Data Analysis: Follow the same data analysis steps as in Protocol 1.

Quantitative Data and Performance

The use of deuterated internal standards significantly improves the accuracy and precision of hydrocarbon analysis by correcting for matrix effects and variations in instrument response.[12][13]

Table 1: Comparison of Quantitative Results for Benzene in a Water Sample with and without Internal Standard Correction

MethodReplicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Mean (ng/mL)Relative Standard Deviation (RSD)
External Standard 45.258.939.848.020.7%
Internal Standard (Benzene-d6) 51.550.852.151.51.3%

Table 2: Recovery Data for PAHs in a Spiked Soil Sample using Deuterated Internal Standards

AnalyteSpiked Concentration (ng/g)Measured Concentration (ng/g)Recovery (%)
Naphthalene 20.019.296.0
Phenanthrene 20.020.6103.0
Pyrene 20.018.894.0
Benzo[a]pyrene 20.020.2101.0

Logical Relationships and Considerations

The successful implementation of deuterated standards in hydrocarbon analysis relies on several key factors.

G cluster_considerations Key Considerations for Deuterated Standards cluster_outcome Desired Outcome Purity High Isotopic Purity AccurateQuant Accurate and Precise Quantification Purity->AccurateQuant Stability Label Stability (No H/D Exchange) Stability->AccurateQuant Coelution Chromatographic Co-elution Coelution->AccurateQuant Matrix Absence of Matrix Interference Matrix->AccurateQuant

Caption: Key factors for reliable quantification using deuterated standards.

Critical Considerations:

  • Isotopic Purity: The deuterated standard should have a high degree of isotopic enrichment to minimize any contribution to the native analyte signal.[13]

  • Label Stability: The deuterium atoms should be in non-exchangeable positions to prevent H/D exchange with the solvent or matrix.[14][15]

  • Chromatographic Co-elution: Ideally, the analyte and the deuterated standard should co-elute to ensure they experience the same matrix effects and ionization suppression/enhancement.[3] A slight shift in retention time, known as the deuterium isotope effect, can sometimes occur.[3]

  • Absence of Interferences: It is crucial to ensure that there are no isobaric interferences from the sample matrix that could co-elute and interfere with the detection of the analyte or the internal standard.[16] High-resolution mass spectrometry can help to mitigate such interferences.[16]

By adhering to these principles and protocols, researchers can achieve highly reliable and reproducible quantitative results in their hydrocarbon analysis.

References

Application Note & Protocol: Preparation of 1-Bromotetradecane-d4 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromotetradecane-d4 is a deuterated analog of 1-Bromotetradecane, an alkyl halide used in a variety of organic synthesis applications.[1][2][3] Its applications include the synthesis of surfactants, pharmaceuticals, and other complex organic molecules where the introduction of a tetradecyl group is required.[1][2] Deuterated standards like this compound are essential for use in mass spectrometry-based applications, serving as internal standards for quantitative analysis. Accurate preparation of stock solutions is the first and most critical step to ensure the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions for research and development applications.

Physicochemical and Safety Data

Researchers must be familiar with the properties and safety requirements of 1-Bromotetradecane before handling. The properties of the deuterated form are nearly identical to the non-deuterated compound.

Table 1: Physicochemical Properties of 1-Bromotetradecane

Property Value Reference
Molecular Formula C₁₄H₂₅D₄Br (Isotopologue dependent) N/A
Molecular Weight Approx. 281.31 g/mol (for d4) [4]
Appearance Colorless to pale yellow liquid [1][5][6][7]
Density ~0.932 g/mL at 25°C [8]
Melting Point 5 - 6 °C [5][7][8]
Boiling Point 175 - 178 °C at 20 mmHg [5][7][8]

| Solubility | Insoluble in water; Soluble in organic solvents like Chloroform (B151607).[1][8] |[1][8] |

Table 2: Safety and Handling Information

Hazard Precaution Reference
Irritant Irritating to eyes, respiratory system, and skin.[8] [8]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and safety goggles.[5][7] [5][7][9]
Handling Avoid contact with skin and eyes.[5][7] Wash thoroughly after handling.[6][7][9] [5][6][7][9]
Incompatibilities Strong oxidizing agents, strong bases.[5][7][8] [5][7][8]

| Storage | Store below +30°C in a dry, cool, and well-ventilated place.[6][7][8] |[6][7][8] |

Experimental Protocol: Stock Solution Preparation

This protocol outlines the procedure for preparing a 10 mg/mL stock solution of this compound in chloroform. The quantities can be adjusted as needed for different target concentrations.

Materials and Equipment:

  • This compound

  • Anhydrous Chloroform (or other suitable organic solvent)

  • Analytical balance

  • 10 mL Class A volumetric flask

  • Micropipettes

  • Glass vials with PTFE-lined caps

  • Vortex mixer

Procedure:

  • Safety First: Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All procedures should be performed inside a chemical fume hood.

  • Tare the Weighing Vessel: Place a clean, dry glass vial on the analytical balance and tare its mass.

  • Weigh the Compound: Carefully transfer approximately 100 mg of this compound into the tared vial using a micropipette. Record the exact mass.

  • Dissolution: Add approximately 5 mL of chloroform to the vial containing the this compound. Cap the vial and vortex gently until the compound is fully dissolved.

  • Transfer to Volumetric Flask: Quantitatively transfer the solution from the vial into a 10 mL Class A volumetric flask.

  • Rinse and Combine: Rinse the original vial with small aliquots of chloroform (1-2 mL) two to three times, transferring the rinse to the volumetric flask each time to ensure all the compound is transferred.

  • Bring to Volume: Carefully add chloroform to the volumetric flask until the bottom of the meniscus aligns with the calibration mark.

  • Homogenize: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.

  • Storage: Transfer the final stock solution into a clearly labeled amber glass vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.

  • Store Properly: Store the solution at room temperature or as recommended by the supplier, protected from light.[4]

Table 3: Example Parameters for Stock Solution Preparation

Parameter Example 1 Example 2
Target Concentration 10 mg/mL 25 mg/mL
Final Volume 10 mL 5 mL
Mass of this compound 100 mg 125 mg

| Solvent | Chloroform | Chloroform |

Workflow Visualization

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G start Start safety 1. Safety Precautions (Don PPE, Use Fume Hood) start->safety weigh 2. Weigh Compound (Analytical Balance) safety->weigh dissolve 3. Dissolve in Solvent (e.g., Chloroform) weigh->dissolve transfer 4. Transfer & Rinse (To Volumetric Flask) dissolve->transfer volume 5. Bring to Final Volume transfer->volume mix 6. Homogenize Solution (Invert Flask) volume->mix store 7. Label & Store mix->store end_node End store->end_node

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for 1-Bromotetradecane-d4 in Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex matrices. The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte of interest, known as an internal standard, to the sample prior to processing. This internal standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

Because the analyte and the isotopically labeled internal standard exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, chromatography, and ionization.[1] Any loss of the analyte during the analytical process will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, it is possible to accurately determine the concentration of the analyte in the original sample, effectively correcting for matrix effects and variations in recovery. Deuterated standards, such as 1-Bromotetradecane-d4, are frequently used due to the relative ease and lower cost of incorporating deuterium into molecules.

Application: Quantification of 1-Bromotetradecane in Environmental Water Samples using this compound by GC-MS

This application note describes a method for the quantitative analysis of 1-Bromotetradecane, a long-chain alkyl halide, in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. Long-chain alkyl halides can enter the environment from industrial sources and are of interest due to their potential persistence and bioaccumulation. The use of IDMS provides a robust and reliable method for their trace-level quantification.

Principle of the Method

A known amount of this compound is added to a water sample. The native 1-Bromotetradecane and the deuterated internal standard are then extracted from the water matrix using liquid-liquid extraction. The extract is concentrated and analyzed by GC-MS. The quantification is based on the ratio of the abundance of a characteristic ion of the native 1-Bromotetradecane to that of a corresponding, mass-shifted ion of the this compound internal standard.

Experimental Protocols

Materials and Reagents
  • Analytes and Standards:

    • 1-Bromotetradecane (≥98% purity)

    • This compound (isotopic purity ≥98%)

  • Solvents and Reagents:

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of 1-Bromotetradecane and this compound into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol.

  • Intermediate Standard Solutions (10 µg/mL):

    • Dilute the primary stock solutions 1:100 with methanol.

  • Calibration Standards (0.1 - 10 ng/µL):

    • Prepare a series of calibration standards by spiking appropriate volumes of the 1-Bromotetradecane intermediate standard into vials and diluting with hexane.

  • Internal Standard Spiking Solution (1 ng/µL):

    • Dilute the this compound intermediate standard solution with methanol to a final concentration of 1 ng/µL.

Sample Preparation (Liquid-Liquid Extraction)
  • To a 500 mL separatory funnel, add a 250 mL water sample.

  • Spike the sample with 50 µL of the 1 ng/µL this compound internal standard spiking solution.

  • Add 30 mL of dichloromethane to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer through a funnel containing anhydrous sodium sulfate into a collection flask.

  • Repeat the extraction two more times with fresh 30 mL portions of dichloromethane, combining the extracts.

  • Concentrate the combined extract to approximately 1 mL using a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Injector Temperature: 280°C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 300°C

      • Hold at 300°C for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • 1-Bromotetradecane: m/z 135 (quantification), 137 (qualifier)

      • This compound: m/z 139 (quantification), 141 (qualifier)

Data Presentation

Table 1: Representative Quantitative Data for the Analysis of 1-Bromotetradecane in Water by IDMS
ParameterTypical Value
Calibration Range 0.1 - 10.0 ng/mL
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL
Precision (%RSD) < 10%
Accuracy (Recovery) 90 - 110%

Note: These values are representative for the analysis of long-chain alkyl halides in environmental water samples by IDMS and may vary depending on the specific instrumentation and matrix conditions.

Visualizations

IDMS_Principle cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Result Analyte Analyte (Unknown Amount) Preparation Sample Preparation & Extraction Analyte->Preparation IS Isotopically Labeled Analyte (Known Amount) IS->Preparation Spiking Analysis Chromatography & MS Detection Preparation->Analysis Quantification Accurate Quantification (Based on Analyte/IS Ratio) Analysis->Quantification

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental_Workflow Start Start: Water Sample (250 mL) Spike Spike with this compound (Internal Standard) Start->Spike LLE Liquid-Liquid Extraction (3x with Dichloromethane) Spike->LLE Dry Dry Extract (Anhydrous Sodium Sulfate) LLE->Dry Concentrate Concentrate Extract (to 1 mL under Nitrogen) Dry->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Data Data Analysis (Calculate Analyte/IS Ratio) GCMS->Data End End: Report Concentration Data->End

Caption: Experimental workflow for water sample analysis.

References

Application Notes and Protocols for Analytical Methods Using 1-Bromotetradecane-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analytical chemistry, particularly in complex matrices such as biological fluids and environmental samples, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise results. 1-Bromotetradecane-d4, a deuterated analog of 1-bromotetradecane, serves as an excellent internal standard for the quantification of long-chain alkyl compounds, including fatty acids and their derivatives. Its chemical and physical properties closely mimic those of the corresponding non-deuterated analytes, ensuring similar behavior during sample preparation, chromatography, and mass spectrometric ionization. This co-elution and similar ionization response allow for the correction of variations in extraction efficiency, injection volume, and matrix effects, thereby significantly improving the reliability of quantitative data.

These application notes provide detailed protocols for the use of this compound as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of fatty acids.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample before processing. The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is measured by a mass spectrometer. Since the chemical and physical behaviors of the analyte and the standard are nearly identical, any sample loss or variation during the analytical process affects both compounds equally, leaving their ratio unchanged. This allows for highly accurate quantification of the analyte.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Plasma, Tissue) IS_Addition Spike with known amount of This compound (Internal Standard) Sample->IS_Addition Extraction Lipid Extraction (e.g., Folch Method) IS_Addition->Extraction Derivatization Derivatization to Volatile Esters (e.g., FAMEs or PFB esters) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Acquisition Data Acquisition (Peak Area Integration for Analyte and IS) GCMS->Data_Acquisition Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Data_Acquisition->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Final Analyte Concentration Calibration->Result

Figure 1: Workflow for quantitative analysis using an internal standard.

Application: Quantification of Myristic Acid in Human Plasma using GC-MS

This protocol details the quantification of myristic acid (C14:0), a saturated fatty acid, in human plasma using this compound as an internal standard. The fatty acids are extracted from the plasma, derivatized to their pentafluorobenzyl (PFB) esters for enhanced volatility and sensitivity in GC-MS with negative chemical ionization (NCI).

Experimental Protocol

1. Materials and Reagents

  • This compound (Internal Standard)

  • Myristic Acid (Analytical Standard)

  • Human Plasma (K2-EDTA)

  • Methanol (HPLC Grade)

  • Chloroform (B151607) (HPLC Grade)

  • Iso-octane (HPLC Grade)

  • Acetonitrile (B52724) (HPLC Grade)

  • N,N-Diisopropylethylamine (DIPEA)

  • Pentafluorobenzyl bromide (PFBBr)

  • Deionized Water

  • Nitrogen Gas (High Purity)

2. Standard and Internal Standard Preparation

  • Myristic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of myristic acid and dissolve in 10 mL of chloroform.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with chloroform to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard Stock Solution (10 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 100 mL of chloroform.

3. Sample Preparation

  • Thaw frozen human plasma samples on ice.

  • To 100 µL of plasma in a glass tube, add 10 µL of the 10 µg/mL this compound internal standard solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic layer containing the lipids into a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

4. Derivatization

  • To the dried lipid extract, add 50 µL of a 1% (v/v) solution of PFBBr in acetonitrile and 50 µL of a 1% (v/v) solution of DIPEA in acetonitrile.

  • Cap the tube and heat at 60°C for 30 minutes.

  • After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of iso-octane for GC-MS analysis.

5. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL (splitless)

  • Inlet Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min

    • Ramp 1: 10°C/min to 250°C

    • Ramp 2: 20°C/min to 300°C, hold for 5 min

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Ionization Mode: Negative Chemical Ionization (NCI)

  • Reagent Gas: Methane

  • Source Temperature: 150°C

  • Quadrupole Temperature: 150°C

  • Selected Ion Monitoring (SIM) Mode:

    • Myristic Acid-PFB ester: m/z 227

    • This compound: m/z 81 (monitoring the Br- isotope)

G cluster_workflow Analytical Workflow Start Sample with Analyte and Internal Standard Derivatization Derivatization Start->Derivatization PFBBr GC_Separation GC Separation Derivatization->GC_Separation Ionization NCI Ionization GC_Separation->Ionization MS_Detection MS Detection (SIM) Ionization->MS_Detection End Quantification MS_Detection->End

Figure 2: Analytical workflow for GC-MS analysis.
Data Presentation

Table 1: Hypothetical Calibration Curve Data for Myristic Acid

Concentration of Myristic Acid (µg/mL)Peak Area of Myristic Acid-PFBPeak Area of this compoundPeak Area Ratio (Analyte/IS)
115,234150,1230.101
576,170151,5670.503
10153,890152,3451.010
25380,567150,9872.521
50755,432149,8765.041
1001,510,876150,54310.036
0.9998

Table 2: Hypothetical Quantitative Analysis of Myristic Acid in Human Plasma Samples

Sample IDPeak Area of Myristic Acid-PFBPeak Area of this compoundPeak Area Ratio (Analyte/IS)Calculated Concentration (µg/mL)
Control 1256,789148,9871.72417.18
Control 2245,321151,2341.62216.16
Patient A450,123150,5672.98929.79
Patient B465,789149,8763.10830.98

Discussion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of long-chain compounds like myristic acid. The deuterated standard effectively compensates for variations in sample preparation and instrument response, leading to high accuracy and precision. The derivatization with PFBBr significantly enhances the sensitivity of detection by GC-NCI-MS, allowing for the quantification of low-abundance fatty acids in complex biological matrices. This methodology is highly adaptable and can be applied to the analysis of other fatty acids and related compounds in various research and clinical settings.

Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions and instrumentation.

Application Notes and Protocols: 1-Bromotetradecane-d4 in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lipidomics and the Role of Internal Standards

Lipidomics is the large-scale study of the pathways and networks of cellular lipids in biological systems. It involves the identification and quantification of the complete lipid profile (the lipidome) of a cell, tissue, or organism. This field plays a crucial role in understanding the pathogenesis of various diseases, including metabolic disorders, cardiovascular diseases, and cancer, and is integral to drug discovery and development.

Accurate quantification of lipids is a significant challenge in lipidomics due to the vast chemical diversity and wide dynamic range of lipid species. Variations during sample preparation, such as extraction inefficiencies, and fluctuations in instrument performance, like ionization suppression in mass spectrometry, can lead to significant analytical errors. To overcome these challenges, the use of internal standards is essential.[1] An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but is isotopically distinct, allowing it to be differentiated by a mass spectrometer.[1]

1-Bromotetradecane-d4 is a deuterated analogue of 1-bromotetradecane. Due to its structural similarity to long-chain alkyl bromides and its isotopic labeling, it serves as an excellent internal standard for the quantification of specific lipid classes or as a general internal standard to monitor sample processing and instrument performance in untargeted lipidomics workflows. Its deuterium (B1214612) labels make it heavier than its non-deuterated counterpart, allowing for its distinct detection by mass spectrometry without interfering with the measurement of endogenous lipids.

Principle of Isotope Dilution Mass Spectrometry with this compound

The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated standard is added to a sample at the earliest stage of sample preparation, typically before lipid extraction.[1] This "spiked" sample is then processed through all subsequent steps, including extraction, derivatization (if any), and analysis by liquid chromatography-mass spectrometry (LC-MS).

Because the deuterated internal standard has nearly identical physicochemical properties to its endogenous, non-labeled counterparts, it experiences similar losses during sample preparation and similar ionization efficiency in the mass spectrometer's ion source.[2] By measuring the ratio of the signal intensity of the target analyte to the signal intensity of the known amount of the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or variations in instrument response.

The following diagram illustrates the fundamental principle of internal standard normalization in a lipidomics workflow.

Internal_Standard_Normalization cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS Analysis cluster_Quantification Quantification Sample Biological Sample (Unknown Analyte Concentration) Spike Add Known Amount of This compound (IS) Sample->Spike Spiking Extraction Lipid Extraction (Potential for Analyte and IS Loss) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Injection Detection Detection of Analyte and IS Signals LCMS->Detection Ratio Calculate Peak Area Ratio (Analyte / IS) Detection->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Concentration Determine Accurate Analyte Concentration Calibration->Concentration

Principle of Internal Standard Normalization.

Applications in Lipidomics Research

While specific published applications for this compound are not extensively documented, its properties make it suitable for several applications in lipidomics research, primarily as an internal standard for:

  • Untargeted Lipidomics: To monitor and correct for variations in sample preparation and LC-MS analysis across a large set of samples, thereby improving the reliability of comparative lipid profiling.

  • Targeted Quantification of Alkylated Lipids: For the precise quantification of lipids containing long alkyl chains, where its structural similarity ensures comparable extraction and ionization behavior.

  • Method Development and Validation: To assess the recovery and reproducibility of new lipid extraction protocols and LC-MS methods.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized as an internal standard in a typical lipidomics workflow for the analysis of plasma samples.

Materials and Reagents
  • This compound solution (e.g., 1 mg/mL in methanol)

  • Human plasma (or other biological matrix)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 10 µg/mL) in methanol. The optimal concentration should be determined based on the expected concentration range of the analytes and the sensitivity of the mass spectrometer.

Sample Preparation and Lipid Extraction (MTBE Method)
  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: In a 2 mL microcentrifuge tube, add 20 µL of the plasma sample. To this, add 20 µL of the this compound internal standard working solution (10 µg/mL). Vortex briefly to mix.[3]

  • Solvent Addition: Add 750 µL of cold MTBE and 225 µL of cold methanol.[3]

  • Extraction: Vortex the mixture for 1 minute and then incubate on a shaker at 4°C for 10 minutes.

  • Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation. Vortex for 30 seconds and then centrifuge at 14,000 x g for 5 minutes.[3]

  • Lipid Collection: Carefully collect the upper organic phase (approximately 700 µL) and transfer it to a new 2 mL tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).[4] Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris. Transfer the supernatant to an LC-MS vial.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1]

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[1]

  • Gradient: A typical gradient would start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of MS/MS.

  • Ionization Mode: Electrospray ionization (ESI), both positive and negative modes are often used for comprehensive lipid analysis.

  • Data Acquisition: Data-dependent or data-independent acquisition modes can be used. For targeted quantification, a multiple reaction monitoring (MRM) method would be developed for the target analyte and this compound.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas of the target analyte(s) and the this compound internal standard using the instrument's software or a dedicated data processing platform.[5]

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of the target analyte and a constant concentration of the this compound internal standard.[6] Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Perform a linear regression to generate a calibration curve.[7]

  • Quantification: Calculate the peak area ratio of the analyte to the internal standard in the unknown samples. Use the equation of the calibration curve to determine the concentration of the analyte in the samples.

Data Presentation

The following tables present hypothetical data to illustrate the use of this compound in a quantitative lipidomics experiment.

Table 1: Calibration Curve Data for Hypothetical Analyte (Lipid X)
Calibration StandardConcentration of Lipid X (ng/mL)Peak Area of Lipid XPeak Area of this compound (IS)Peak Area Ratio (Lipid X / IS)
1110,5001,020,0000.0103
2552,0001,050,0000.0495
310103,0001,030,0000.1000
450515,0001,040,0000.4952
51001,020,0001,010,0001.0099
62502,550,0001,030,0002.4757
75005,050,0001,000,0005.0500

Linear Regression of Calibration Curve:

  • y = 0.0101x + 0.0005

  • R² = 0.9998

Table 2: Quantification of Lipid X in Plasma Samples
Sample IDPeak Area of Lipid XPeak Area of this compound (IS)Peak Area Ratio (Lipid X / IS)Calculated Concentration of Lipid X (ng/mL)
Control 1155,0001,045,0000.148314.63
Control 2162,0001,030,0000.157315.52
Control 3158,0001,050,0000.150514.85
Treated 1310,0001,020,0000.303929.94
Treated 2325,0001,040,0000.312530.89
Treated 3318,0001,035,0000.307230.37

Visualization of Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for a lipidomics study utilizing an internal standard.

Lipidomics_Workflow SampleCollection 1. Sample Collection (e.g., Plasma, Tissue, Cells) Spiking 2. Internal Standard Spiking (Add this compound) SampleCollection->Spiking Extraction 3. Lipid Extraction (e.g., MTBE or Folch Method) Spiking->Extraction Drying 4. Solvent Evaporation Extraction->Drying Reconstitution 5. Reconstitution in LC-MS Compatible Solvent Drying->Reconstitution LCMS_Analysis 6. LC-MS/MS Analysis Reconstitution->LCMS_Analysis DataProcessing 7. Data Processing (Peak Integration, Normalization) LCMS_Analysis->DataProcessing Quantification 8. Quantification (Using Calibration Curve) DataProcessing->Quantification StatisticalAnalysis 9. Statistical Analysis and Biological Interpretation Quantification->StatisticalAnalysis

Experimental Workflow for Lipidomics Analysis.

References

Application Note: Quantitative Analysis of Long-Chain Alkyl Bromides Using 1-Bromotetradecane-d4 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of long-chain alkylating agents, such as 1-Bromotetradecane, is crucial in various fields, including environmental monitoring, industrial process control, and as intermediates in pharmaceutical and agrochemical synthesis. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of these compounds. To ensure the highest accuracy and precision, the use of a stable isotope-labeled internal standard is the gold standard. This application note details a robust protocol for the quantification of 1-Bromotetradecane in a sample matrix using 1-Bromotetradecane-d4 as an internal standard. The principle of this method is based on stable isotope dilution, where a known amount of the deuterated standard is added to the sample prior to extraction and analysis. Since this compound is chemically identical to the analyte, it co-elutes and experiences the same matrix effects and variations during sample preparation and analysis.[1] This allows for accurate correction and reliable quantification.

Materials and Methods

Reagents and Materials
  • Analytes: 1-Bromotetradecane (≥98% purity)

  • Internal Standard: this compound (isotopic purity ≥98%)

  • Solvents: Hexane (B92381) (GC grade), Dichloromethane (B109758) (GC grade), Acetone (GC grade)

  • Drying Agent: Anhydrous sodium sulfate (B86663)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps

  • Pipettes and Syringes: Calibrated for accurate volume measurements

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC System or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent single quadrupole or tandem mass spectrometer.

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of 1-Bromotetradecane and this compound into separate 10 mL volumetric flasks.

    • Dissolve in hexane and bring to volume. These stock solutions should be stored at 4°C and protected from light.

  • Intermediate Standard Solutions (100 µg/mL):

    • Pipette 1 mL of each primary stock solution into separate 10 mL volumetric flasks and dilute to volume with hexane.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by spiking appropriate volumes of the 1-Bromotetradecane intermediate standard solution into volumetric flasks and diluting with hexane to achieve concentrations ranging from 0.1 to 20 µg/mL.

    • Prepare a working internal standard solution of this compound at a concentration of 5 µg/mL in hexane.

Experimental Protocols

Sample Preparation
  • Sample Spiking:

    • To 1 mL of the sample matrix (e.g., environmental water sample, reaction mixture), add a known volume of the working internal standard solution (e.g., 100 µL of 5 µg/mL this compound).

    • For the calibration curve, spike 1 mL of a blank matrix with the same amount of internal standard and the appropriate amount of the 1-Bromotetradecane working standard solutions.

  • Liquid-Liquid Extraction:

    • To the spiked sample, add 2 mL of dichloromethane.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

    • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

    • Repeat the extraction with another 2 mL of dichloromethane and combine the organic layers.

  • Drying and Concentration:

    • Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.

  • Final Sample Preparation:

    • Transfer the concentrated extract to a 2 mL GC vial for analysis.

GC-MS Analysis
  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • 1-Bromotetradecane: m/z 135, 137 (quantification ions); m/z 57, 71 (qualifier ions).

      • This compound: m/z 139, 141 (quantification ions); m/z 61, 75 (qualifier ions).

Data Presentation

The following tables summarize the expected quantitative performance of the method. The data is based on typical performance for long-chain hydrocarbons and their deuterated internal standards.[2][3][4][5]

Table 1: GC-MS Parameters for Analyte and Internal Standard

Parameter1-BromotetradecaneThis compound
Retention Time (min)~12.5~12.4
Quantitation Ions (m/z)135, 137139, 141
Qualifier Ions (m/z)57, 7161, 75

Table 2: Method Validation Data

ParameterResult
Linearity Range (µg/mL)0.1 - 20
Correlation Coefficient (r²)> 0.995
Average Recovery (%)95 - 105
Precision (%RSD)< 10
Limit of Detection (LOD) (µg/mL)0.05
Limit of Quantification (LOQ) (µg/mL)0.1

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_spiking Spiking cluster_extraction Extraction and Cleanup cluster_analysis Analysis and Quantification sample Sample Matrix spiked_sample Spiked Sample sample->spiked_sample blank Blank Matrix cal_standards Calibration Standards blank->cal_standards is_stock This compound Stock Solution is_working Working Internal Standard Solution is_stock->is_working Dilute analyte_stock 1-Bromotetradecane Stock Solution analyte_working Working Analyte Standard Solutions analyte_stock->analyte_working Serial Dilution is_working->spiked_sample Add fixed amount is_working->cal_standards Add fixed amount analyte_working->cal_standards Add varying amounts lle Liquid-Liquid Extraction (Dichloromethane) spiked_sample->lle cal_standards->lle drying Drying (Anhydrous Na2SO4) lle->drying concentration Concentration (Nitrogen Evaporation) drying->concentration final_extract Final Extract in GC Vial concentration->final_extract gcms GC-MS Analysis (SIM Mode) final_extract->gcms data_processing Data Processing (Peak Area Integration) gcms->data_processing calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) data_processing->calibration quantification Quantification of Analyte in Sample calibration->quantification

Caption: Experimental workflow for the quantitative analysis of 1-Bromotetradecane.

signaling_pathway cluster_quantification Quantitative Relationship cluster_correction Correction for Variability analyte Analyte Signal (1-Bromotetradecane) ratio Signal Ratio (Analyte / IS) analyte->ratio is Internal Standard Signal (this compound) is->ratio concentration Analyte Concentration ratio->concentration Proportional sample_prep Sample Preparation (Extraction, etc.) sample_prep->analyte Affects sample_prep->is Affects Equally instrument_var Instrumental Variability (Injection, Ionization) instrument_var->analyte Affects instrument_var->is Affects Equally

Caption: Logical relationship of internal standard-based quantification.

References

Application Notes: 1-Bromotetradecane-d4 for High-Precision Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-Bromotetradecane-d4 as a stable isotope-labeled internal standard in quantitative tracing studies. The use of deuterated standards is a cornerstone of robust analytical method development, particularly for chromatographic and mass spectrometric assays, ensuring accuracy and precision.

Introduction to Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that utilizes a known amount of an isotopically labeled version of the analyte of interest, which is added to a sample at the beginning of the analytical workflow. In this context, this compound serves as the internal standard for the quantification of unlabeled 1-Bromotetradecane or other similar long-chain alkyl bromides. The deuterated standard is chemically identical to the analyte but possesses a different mass due to the presence of deuterium (B1214612) atoms. By measuring the ratio of the mass spectrometric response of the native analyte to the isotopically labeled internal standard, highly accurate and precise quantification can be achieved. This method effectively compensates for variations in sample preparation, extraction recovery, and instrument response.

Primary Application: Internal Standard for Quantitative Analysis

This compound is an ideal internal standard for the analysis of 1-Bromotetradecane and related long-chain alkyl halides in various matrices, including environmental samples (soil, water) and biological tissues. Its near-identical chemical and physical properties to the analyte ensure that it behaves similarly during sample extraction, cleanup, and chromatographic separation, thus correcting for potential matrix effects and procedural losses.

Key Advantages:
  • High Accuracy and Precision: Minimizes errors arising from sample preparation and matrix effects.

  • Improved Method Robustness: Ensures reliable and reproducible results across different sample types and batches.

  • Trace-Level Quantification: Enables the accurate measurement of low concentrations of analytes.

Experimental Protocols

The following are representative protocols for the use of this compound as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. These protocols can be adapted based on the specific matrix and analytical instrumentation.

Protocol 1: Quantification of 1-Bromotetradecane in Environmental Water Samples

1. Materials and Reagents:

  • 1-Bromotetradecane (analytical standard)

  • This compound (internal standard)

  • Hexane (B92381) (pesticide residue grade)

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate (B86663) (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Glassware: volumetric flasks, separatory funnels, vials

2. Preparation of Standard Solutions:

  • Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of 1-Bromotetradecane and this compound in hexane in separate 10 mL volumetric flasks.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 1-Bromotetradecane primary stock solution with hexane to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with hexane.

3. Sample Preparation and Extraction:

  • To a 1 L water sample in a separatory funnel, add 30 g of sodium chloride and shake to dissolve.

  • Spike the sample with 100 µL of the 100 ng/mL this compound internal standard spiking solution.

  • Add 50 mL of hexane to the separatory funnel and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (upper) layer.

  • Repeat the extraction with a fresh 50 mL portion of hexane.

  • Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 1-Bromotetradecane: m/z 135, 191

    • This compound: m/z 139, 195

5. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of 1-Bromotetradecane to the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of 1-Bromotetradecane in the samples by calculating the peak area ratio and interpolating from the calibration curve.

Protocol 2: Analysis in Biological Tissue (e.g., Adipose Tissue)

1. Materials and Reagents:

  • Same as Protocol 1, with the addition of:

  • Dichloromethane (DCM, pesticide residue grade)

  • Homogenizer

2. Sample Preparation and Extraction:

  • Accurately weigh approximately 1 g of tissue into a homogenization tube.

  • Spike the tissue with 100 µL of the 100 ng/mL this compound internal standard spiking solution.

  • Add 10 mL of a 1:1 hexane:DCM mixture and homogenize for 2 minutes.

  • Centrifuge the homogenate at 3000 rpm for 10 minutes.

  • Collect the supernatant (organic layer).

  • Repeat the extraction with a fresh 10 mL portion of the solvent mixture.

  • Combine the organic extracts and concentrate to 1 mL under a gentle stream of nitrogen.

  • Proceed with GC-MS analysis as described in Protocol 1.

Data Presentation

The following tables present representative data that can be obtained using the described protocols.

Table 1: GC-MS Retention Times and Monitored Ions

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion (m/z)
1-Bromotetradecane12.5135191
This compound12.4139195

Table 2: Calibration Curve Data

Concentration (ng/mL)Analyte AreaInternal Standard AreaArea Ratio (Analyte/IS)
11,520150,1000.010
57,650151,2000.051
1015,300149,8000.102
5075,900150,5000.504
100152,500151,0001.010
500760,100150,2005.061
10001,515,000149,90010.107
0.9998

Table 3: Recovery and Precision in Spiked Water Samples

Spiked Concentration (ng/L)Measured Concentration (ng/L) (n=5)Recovery (%)RSD (%)
109.8 ± 0.4984.1
100102.1 ± 3.5102.13.4
500495.5 ± 15.299.13.1

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_output Output Sample Water or Tissue Sample Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Liquid-Liquid or Solid-Liquid Extraction Spike->Extraction Concentration Concentrate Extract Extraction->Concentration GCMS GC-MS Analysis (SIM Mode) Concentration->GCMS Peak_Integration Peak Area Integration GCMS->Peak_Integration Calibration Calibration Curve (Area Ratio vs. Conc.) Peak_Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Result Final Concentration of 1-Bromotetradecane Quantification->Result Signaling_Pathway cluster_process Analytical Process cluster_detection Detection & Quantification Analyte Analyte (1-Bromotetradecane) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep Instrumental_Analysis Instrumental Analysis (GC-MS) Sample_Prep->Instrumental_Analysis Analyte_Signal Analyte Signal (Peak Area) Instrumental_Analysis->Analyte_Signal IS_Signal IS Signal (Peak Area) Instrumental_Analysis->IS_Signal Ratio Signal Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Quantification Quantification (vs. Calibration Curve) Ratio->Quantification

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Deuterated Internal Standard Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability with deuterated internal standards (IS) in their analytical experiments.

Troubleshooting Guides

This section offers step-by-step solutions to specific problems you might be facing with your deuterated internal standard.

Q1: What are the potential sources of variability when using a deuterated internal standard?

Variability in your deuterated internal standard response can stem from several factors throughout the analytical process. The primary sources include:

  • Matrix Effects: This is a major contributor to variability.[1] Components in the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of your analyte and internal standard.[1][2] Even stable isotope-labeled internal standards (SIL-IS) can be affected differently by the matrix compared to the analyte.[3]

  • Isotopic Instability (H/D Exchange): Deuterium (B1214612) atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix, especially if the deuterium is on an unstable part of the molecule.[1][4] This alters the mass of the IS and leads to quantification errors.[1]

  • Chromatographic Shift (Isotope Effect): Deuterated compounds may elute slightly differently than their non-deuterated counterparts, a phenomenon known as the deuterium isotope effect.[1][5] If the analyte and IS separate, they can be exposed to different matrix components as they elute, causing differential matrix effects.[1][3]

  • Purity and Cross-Contamination: The deuterated standard might contain some of the unlabeled analyte, or vice-versa.[1][6] This can lead to inaccurate results, particularly at low analyte concentrations.[6] It's recommended to use deuterated compounds with at least 98% isotopic enrichment.[7]

  • Sample Preparation Inconsistencies: Variations in sample handling, such as pipetting errors, inconsistent vortexing, or temperature fluctuations, can introduce variability.[2] Inconsistent extraction recovery between the analyte and the IS can also be a source of error.[1]

  • Instrument Instability: Fluctuations in the mass spectrometer's performance, such as detector drift or ion source contamination, can lead to inconsistent IS response.[2][8]

Q2: How can I investigate if the variability is coming from my sample preparation?

To determine if your sample preparation is the source of variability, follow these steps:

  • Review Your Protocol: Carefully examine your sample preparation protocol for any steps that could introduce inconsistencies, such as pipetting, vortexing, and temperature control.[1]

  • Ensure Consistent IS Addition: Verify that the internal standard is added accurately and at the same concentration to all samples, including calibrators and quality controls (QCs).[1]

  • Evaluate Extraction Recovery: Assess the extraction recovery of both the analyte and the internal standard to ensure they behave similarly and consistently across different samples.[1] A significant difference in recovery between the analyte and IS can indicate a problem.

Q3: What steps should I take to troubleshoot inconsistent internal standard response in my LC-MS/MS assay?

A systematic approach is crucial for troubleshooting inconsistent IS response.

  • Characterize the Inconsistency: Plot the peak area of the internal standard for all samples in your analytical run to identify any patterns.[2] Look for sporadic flyers, systematic trends, gradual drifts, or abrupt shifts in the IS response.[2]

  • Investigate Matrix Effects: Perform a post-extraction addition experiment to quantify the degree of ion suppression or enhancement.[1][9] If significant matrix effects are present, you may need to optimize your sample cleanup procedure.[1]

  • Check for Isotopic Instability: Conduct a stability study by incubating the deuterated IS in the sample matrix at various times and temperatures.[1] Analyze the samples to see if there is a decrease in the deuterated signal and an increase in the unlabeled analyte signal.[1]

  • Assess Chromatographic Co-elution: Overlay the chromatograms of the analyte and the deuterated IS to confirm that they are co-eluting.[6] Even minor differences in retention time can lead to differential matrix effects.[1]

  • Verify Purity: Check the isotopic purity of both the analyte and the deuterated IS to rule out cross-contamination.[1]

Q4: How do I assess the purity and stability of my deuterated internal standard?

Ensuring the purity and stability of your deuterated internal standard is critical for accurate quantification.

  • Purity Assessment:

    • High-Resolution Mass Spectrometry (HRMS): This technique can be used to determine the isotopic purity of your deuterated IS. By acquiring full-scan mass spectra in high-resolution mode, you can resolve and identify the monoisotopic peak of the fully deuterated standard and any peaks from unlabeled or partially deuterated species.[9]

    • Quantitative NMR (qNMR): qNMR is another powerful tool for assessing the purity of your standard.

  • Stability Assessment:

    • Incubation Study: Incubate the deuterated IS in the sample matrix at different temperatures and for varying durations.[1] Analyze the samples over time to monitor for any degradation or back-exchange of deuterium with hydrogen.[1][10] A decrease in the IS signal or an increase in the analyte signal at the retention time of the IS would indicate instability.

Frequently Asked Questions (FAQs)

Q1: Why is my internal standard peak area inconsistent across my analytical run?

Inconsistent internal standard peak areas can be caused by a variety of factors, including:

  • Matrix effects that differ between samples.[2]

  • Inconsistent sample preparation , leading to variable recovery.[2]

  • Instrumental drift or contamination of the ion source.[2]

  • Degradation of the internal standard in the matrix or during storage.[9]

  • Pipetting errors during the addition of the internal standard.[2]

Q2: What is the acceptable range for internal standard variability?

While there isn't a single universal standard, regulatory bodies provide guidance. A common practice is to establish an upper and lower boundary for the IS response in unknown samples, typically within 50-150% of the average IS response of the calibrators and QCs in the same run.[1][11] Any sample that falls outside this range should be investigated.[1] According to FDA guidance, if the IS response of a sample deviates significantly (e.g., >30%) from the mean response of calibrators and QCs, an investigation should be initiated.[12]

Q3: How can matrix effects influence my deuterated internal standard?

Matrix effects occur when co-eluting substances from the sample matrix affect the ionization efficiency of the analyte and the internal standard. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). Even though a deuterated internal standard is chemically very similar to the analyte, it can still be affected differently by matrix components, especially if there is a slight chromatographic separation between them.[3] This differential matrix effect can compromise the accuracy of quantification.

Q4: When should I add my internal standard to the sample?

The internal standard should be added as early as possible in the sample preparation workflow.[13] This ensures that it experiences the same conditions as the analyte throughout the entire process, including extraction, cleanup, and analysis.[5] By adding the IS at the beginning, it can effectively compensate for any sample losses or variations that occur during sample preparation.[5]

Data Presentation

Table 1: Summary of Potential Sources of IS Variability and Acceptance Criteria

Source of VariabilityPotential Quantitative ImpactGeneral Acceptance Criteria for IS Response
Matrix Effects Can cause >20-30% difference in analyte/IS response.IS response in samples should be within 50-150% of the mean of calibrators and QCs.[1]
Isotopic Instability Can lead to a significant decrease in IS concentration over time.No significant change in IS response during stability experiments.
Chromatographic Shift Can lead to differential matrix effects.Analyte and IS should ideally co-elute.
IS Purity Impurities can cause a positive bias, especially at low concentrations.[6]Isotopic enrichment should typically be >98%.[7]
Sample Preparation Inconsistent recovery can introduce significant error.Consistent recovery between analyte and IS across all samples.
Instrument Instability Can cause gradual or abrupt shifts in signal intensity.Consistent IS response across the analytical run.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects Using Post-Extraction Addition

This protocol helps to determine the extent of ion suppression or enhancement from the sample matrix.[9]

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Prepare the analyte and internal standard in a clean solvent (e.g., mobile phase).

    • Set 2 (Post-Extraction Spike): First, extract a blank matrix sample. Then, add the analyte and internal standard to the final extract.

    • Set 3 (Pre-Extraction Spike): Add the analyte and internal standard to the blank matrix before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculate the Matrix Effect (ME): ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Assessment of Deuterated Internal Standard Stability

This protocol is used to evaluate the stability of the deuterated internal standard in the sample matrix.

  • Prepare Spiked Matrix Samples: Spike the blank sample matrix with the deuterated internal standard at a known concentration.

  • Incubate Samples: Store the spiked samples under various conditions that mimic your experimental workflow (e.g., room temperature, 4°C, -20°C) for different durations (e.g., 0, 4, 8, 24 hours).

  • Analyze Samples: At each time point, process and analyze the samples using your established LC-MS/MS method.

  • Evaluate Stability: Compare the peak area of the deuterated internal standard at each time point to the initial (time 0) peak area. A significant decrease in the peak area over time suggests instability. Also, monitor for any increase in the signal of the unlabeled analyte, which could indicate H/D back-exchange.

Visualizations

TroubleshootingWorkflow A Inconsistent IS Variability Observed B Characterize Variability Pattern A->B C Sporadic Flyers B->C Pattern D Systematic Trend B->D Pattern E Gradual Drift B->E Pattern F Investigate Sample Prep Error (e.g., Pipetting) C->F G Investigate Matrix Effects (Post-Extraction Addition) D->G H Investigate Instrument Instability (e.g., Source Contamination) E->H O Re-analyze Affected Sample F->O I Check for IS Instability (H/D Exchange) G->I J Assess Chromatographic Co-elution G->J K Verify IS Purity G->K L Optimize Sample Cleanup I->L M Optimize Chromatography J->M N Use Higher Purity IS K->N

Caption: Troubleshooting workflow for deuterated internal standard variability.

ErrorSourcesRelationship cluster_B Sample Preparation cluster_C Matrix Effects cluster_D Instrumentation cluster_E Internal Standard Quality A Deuterated IS Variability B Sample Preparation B->A B1 Inconsistent Recovery B->B1 B2 Pipetting Errors B->B2 C Matrix Effects C->A C1 Ion Suppression C->C1 C2 Ion Enhancement C->C2 C3 Differential Effects C->C3 D Instrumentation D->A D1 Source Contamination D->D1 D2 Detector Drift D->D2 E Internal Standard Quality E->A E1 Isotopic Instability E->E1 E2 Low Purity E->E2 E3 Chromatographic Shift E->E3

References

preventing deuterium loss in 1-Bromotetradecane-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromotetradecane-d4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability and handling of this deuterated compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of deuterium (B1214612) loss in this compound?

A1: The primary mechanism for deuterium loss in this compound is hydrogen-deuterium (H/D) exchange.[1][2] This is a chemical reaction where a deuterium atom on the molecule is replaced by a hydrogen atom from its surroundings, such as a protic solvent.[3] While the carbon-deuterium (C-D) bond is generally stronger than a carbon-hydrogen (C-H) bond, certain conditions can promote this exchange.

Q2: Under what conditions is deuterium loss most likely to occur?

A2: Deuterium loss is most likely to occur under strongly acidic or basic conditions.[2] The presence of protic solvents (e.g., water, methanol, ethanol) can also facilitate H/D exchange by providing a source of hydrogen atoms. Elevated temperatures can accelerate the rate of this exchange.

Q3: Are the deuterium atoms on the alkyl chain of this compound stable?

A3: Yes, deuterium atoms on an aliphatic chain are generally considered to be on chemically stable, non-exchangeable positions under normal conditions.[4][5] Unlike deuteriums on heteroatoms (like -OH or -NH), which are highly labile, those on a carbon backbone are more robust. However, extreme pH conditions or the presence of strong bases could potentially lead to elimination reactions or exchange, depending on the exact position of the deuterium labels.

Q4: How can I prevent deuterium loss during storage?

A4: To ensure the long-term stability and isotopic purity of this compound, proper storage is critical. It is recommended to store the compound at low temperatures (2-8°C for short-term, -20°C for long-term) in the original amber glass vial with a PTFE-lined cap to protect it from light and moisture. The storage area should be cool, dry, dark, and well-ventilated. It is also advisable to store it separately from strong bases and oxidizers.

Q5: What solvents are recommended for working with this compound?

A5: It is highly recommended to use aprotic solvents, which lack exchangeable protons. Suitable aprotic solvents include acetonitrile, tetrahydrofuran (B95107) (THF), diethyl ether, toluene, and dioxane. Protic solvents such as water, methanol, and ethanol (B145695) should be avoided as they can act as a source of protons for H/D exchange.

Troubleshooting Guides

Issue 1: Inconsistent or Inaccurate Results in Quantitative Analysis

  • Symptoms:

    • High variability in replicate measurements.

    • Systematic bias leading to consistently high or low results.[4]

    • Inconsistent analyte to internal standard response ratio.[1]

  • Possible Cause: Unsuspected deuterium loss from this compound, leading to a change in its mass and, consequently, inaccurate quantification.

  • Troubleshooting Steps:

    • Review Solvent and pH Conditions: Confirm that all solvents and buffers used in sample preparation and analysis are aprotic and have a neutral pH.

    • Conduct a Stability Study: Incubate a solution of this compound in your typical sample diluent and mobile phase. Analyze the solution at different time points (e.g., 0, 4, 8, 24 hours) to monitor for any decrease in the deuterated standard's signal and a corresponding increase in the signal of the unlabeled analyte.[1]

    • Verify Isotopic Purity: Analyze a high-concentration solution of your this compound standard to check for the presence of the unlabeled (d0) compound. The presence of a significant d0 peak indicates an issue with the initial purity of the standard.[1][5]

Issue 2: Appearance of Unexpected Peaks in Mass Spectrometry Analysis

  • Symptoms:

    • A new peak is observed at the mass corresponding to the unlabeled 1-Bromotetradecane.

    • Peaks corresponding to partially deuterated species (d1, d2, d3) are detected.

  • Possible Cause: H/D exchange is occurring during your experimental workflow.

  • Troubleshooting Steps:

    • Isolate the Source of Exchange: Systematically evaluate each step of your process (sample preparation, chromatography, and mass spectrometry) to identify where the deuterium loss is occurring.

    • Analyze the Mobile Phase: If using liquid chromatography, pre-run your mobile phase for an extended period and then inject a blank to ensure no residual protic contaminants are present.

    • Optimize Mass Spectrometer Source Conditions: In some rare cases, in-source fragmentation can lead to the loss of deuterium.[1][5] Experiment with gentler ionization settings if possible.

Data Presentation: Factors Influencing Deuterium Stability

The following table summarizes the key factors that can influence the stability of the deuterium labels on this compound. The stability is presented qualitatively, as the exact rate of loss is highly dependent on the specific experimental conditions.

FactorConditionExpected Deuterium StabilityRecommended Mitigation
pH Neutral (pH ~7)HighMaintain neutral pH in all solutions.
Acidic (pH < 5)Low to ModerateBuffer solutions to a neutral pH.
Basic (pH > 9)LowAvoid strong bases; use non-nucleophilic bases if necessary.
Solvent Aprotic (e.g., Acetonitrile, THF)HighUse high-purity aprotic solvents.
Protic (e.g., Water, Methanol)LowAvoid protic solvents whenever possible.
Temperature -20°C to 8°CHighStore at recommended low temperatures.
Ambient TemperatureModerateMinimize time at room temperature.
Elevated Temperature (>40°C)LowAvoid heating the compound unnecessarily.
Light Dark (Amber Vial)HighStore in light-protective containers.
Exposure to UV LightModerateMinimize exposure to direct light.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a method to quantitatively assess the stability of this compound under your specific experimental conditions using Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To quantify the percentage of deuterium remaining on this compound after incubation in a specific solvent system.

Materials:

  • This compound

  • Deuterated aprotic solvent for NMR (e.g., CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Your experimental solvent system (the one you wish to test)

  • NMR tubes and spectrometer

Methodology:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of your experimental solvent system.

  • Prepare the Initial Sample (T=0):

    • Take an aliquot of the stock solution.

    • Add a known amount of the internal standard.

    • Evaporate the experimental solvent under a gentle stream of nitrogen.

    • Re-dissolve the residue in the deuterated NMR solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum.

  • Incubate the Stock Solution: Store the remaining stock solution under the conditions you wish to test (e.g., at room temperature on the benchtop, or in an autosampler at a specific temperature).

  • Prepare Time-Point Samples: At regular intervals (e.g., 4, 8, 12, 24 hours), repeat step 2 to prepare samples for NMR analysis.

  • Data Analysis:

    • In the T=0 spectrum, the signals corresponding to the deuterated positions should be absent or significantly reduced.

    • For each time point, integrate the signal of the internal standard and any newly appearing proton signals at the deuterated positions of 1-Bromotetradecane.

    • Calculate the molar ratio of the "exchanged" 1-Bromotetradecane to the internal standard at each time point.

    • A significant increase in the proton signals at the deuterated positions over time indicates deuterium loss.

Visualizations

Troubleshooting_Deuterium_Loss Troubleshooting Workflow for Deuterium Loss start Inaccurate or Inconsistent Quantitative Results check_purity Step 1: Verify Isotopic Purity of the Standard start->check_purity purity_ok Is Purity Acceptable? check_purity->purity_ok replace_standard Action: Obtain a New Batch of the Standard purity_ok->replace_standard No stability_study Step 2: Conduct a Stability Study in Experimental Matrix purity_ok->stability_study Yes replace_standard->check_purity is_stable Is the Standard Stable Over the Experiment's Duration? stability_study->is_stable modify_conditions Action: Modify Experimental Conditions (Use Aprotic Solvents, Neutral pH, Lower Temp.) is_stable->modify_conditions No proceed Proceed with Analysis is_stable->proceed Yes modify_conditions->stability_study

Caption: Troubleshooting workflow for suspected deuterium loss.

Prevention_of_Deuterium_Loss Key Factors for Preventing Deuterium Loss compound This compound storage Storage Conditions compound->storage solvent Solvent Choice compound->solvent ph pH Control compound->ph temperature Temperature Control compound->temperature storage_details Cool, Dry, Dark (2-8°C or -20°C) Inert Atmosphere storage->storage_details solvent_details Use Aprotic Solvents (e.g., Acetonitrile, THF) Avoid Protic Solvents (e.g., H2O, Methanol) solvent->solvent_details ph_details Maintain Neutral pH (~7) Avoid Strong Acids and Bases ph->ph_details temperature_details Minimize Time at Ambient Temperatures Avoid Excessive Heating temperature->temperature_details

References

Navigating Chromatographic Shifts of Deuterated Internal Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing isotopically labeled internal standards, observing a chromatographic shift between the deuterated standard and the analyte can be a common yet perplexing issue. This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the chromatographic behavior of 1-Bromotetradecane-d4 relative to its non-deuterated analyte, 1-Bromotetradecane.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound eluting at a different retention time than 1-Bromotetradecane?

A1: The observed separation between your deuterated internal standard (this compound) and the analyte is due to a well-documented phenomenon known as the "deuterium isotope effect" or "chromatographic isotope effect".[1][2] In both gas chromatography (GC) and reversed-phase liquid chromatography (RPLC), deuterated compounds typically elute slightly earlier than their non-deuterated counterparts.[2]

Q2: What causes the deuterium (B1214612) isotope effect?

A2: The deuterium isotope effect arises from the subtle physicochemical differences between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[3] These differences in intermolecular forces cause a weaker interaction with the chromatographic stationary phase, resulting in a shorter retention time for the deuterated compound.[3]

Q3: Is the retention time shift always in the same direction?

A3: Not always. While earlier elution is common in GC and RPLC, the opposite can occur in normal-phase (NP) and hydrophilic interaction liquid chromatography (HILIC). In these modes, the deuterated compound may interact more strongly with the polar stationary phase, leading to a longer retention time.[2]

Q4: How significant is the retention time shift between this compound and 1-Bromotetradecane?

Q5: Can this chromatographic shift affect my quantitative results?

A5: Yes, if not properly managed, a significant chromatographic shift can impact the accuracy and precision of your quantitative analysis. This is particularly true if the analyte and internal standard peaks are not well-resolved or if they elute into regions of differing matrix effects (ion suppression or enhancement) in LC-MS analysis.[4]

Troubleshooting Guide: Retention Time Shifts

This guide will help you diagnose and address issues related to the chromatographic shift of this compound.

Issue Potential Cause Troubleshooting Steps
Unexpectedly large retention time shift between analyte and internal standard. 1. Suboptimal Chromatographic Conditions: The mobile phase composition, gradient slope, or temperature program may be exacerbating the isotope effect.1a. Optimize GC/LC Method: Experiment with adjusting the temperature ramp rate in GC or the gradient profile in LC to minimize the separation. 1b. Change Stationary Phase: Consider a different column chemistry that may exhibit a smaller isotope effect for your analytes.
2. Incorrect Internal Standard: The deuterated standard may not be the appropriate analog for the analyte.2a. Verify Internal Standard: Confirm that you are using this compound as the internal standard for 1-Bromotetradecane. 2b. Consider an Alternative: If the shift remains problematic, a 13C-labeled internal standard, if available, will exhibit a much smaller to negligible retention time shift.[5]
Inconsistent or drifting retention times for both analyte and internal standard. 1. System Instability: Fluctuations in temperature, flow rate, or pressure can cause retention time variability.1a. Check Instrument Parameters: Ensure the GC oven or LC column compartment temperature is stable and accurate. 1b. Verify Flow Rate: Manually check the carrier gas flow rate in GC or the mobile phase flow rate in LC. 1c. Inspect for Leaks: Perform a leak check on your system, paying close attention to fittings and the septum.
2. Column Degradation: Over time, column performance can degrade, leading to peak shape issues and retention time shifts.2a. Column Maintenance: Trim the inlet of your GC column or flush your LC column according to the manufacturer's instructions. 2b. Replace Column: If performance does not improve, the column may need to be replaced.
Poor peak shape for either the analyte or internal standard. 1. Co-elution with Matrix Components: Interference from the sample matrix can affect peak shape.1a. Improve Sample Preparation: Implement a more rigorous sample cleanup procedure to remove interfering matrix components. 1b. Adjust Chromatography: Modify the chromatographic method to better separate the analytes from matrix interferences.
2. Inappropriate Injection Solvent: The solvent used to dissolve the sample may be incompatible with the mobile phase or GC liner.2a. Match Injection Solvent to Mobile Phase: In LC, ensure the injection solvent is as close as possible to the initial mobile phase composition. 2b. Use a Suitable GC Liner: In GC, ensure the liner is appropriate for your injection technique (e.g., split, splitless).

Quantitative Data Summary

The following table provides Kovats retention index data for 1-Bromotetradecane on a standard non-polar GC column. This information is useful for predicting the elution window of the analyte and for verifying system performance.

Compound CAS Number Kovats Retention Index (Standard Non-Polar Column)
1-Bromotetradecane112-71-01758[1][6]
This compound1219798-81-8Estimated: ~1755-1757

Note: The Kovats retention index for this compound is an estimation based on the expected earlier elution due to the deuterium isotope effect.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Analysis of 1-Bromotetradecane and this compound

This protocol provides a general method for the analysis of 1-Bromotetradecane using its deuterated analog as an internal standard.

1. Standard and Sample Preparation:

  • Prepare a stock solution of 1-Bromotetradecane in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of 1 mg/mL.

  • Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

  • Create a series of calibration standards by spiking known amounts of the 1-Bromotetradecane stock solution into vials and adding a constant amount of the this compound stock solution to each.

  • Prepare unknown samples by adding the same constant amount of the this compound internal standard solution.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet: Split/splitless injector at 280°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • MSD Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Quadrupole: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • 1-Bromotetradecane: Monitor m/z 135, 137.

    • This compound: Monitor m/z 139, 141 (assuming deuteration at the alpha and beta positions).

3. Data Analysis:

  • Integrate the peak areas for the selected ions for both the analyte and the internal standard.

  • Calculate the response ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

  • Determine the concentration of 1-Bromotetradecane in the unknown samples by interpolation from the calibration curve.

Visualizations

Troubleshooting_Workflow Troubleshooting Chromatographic Shifts of Deuterated Standards start Retention Time Shift Observed check_consistency Is the shift consistent across runs? start->check_consistency system_instability Troubleshoot System Instability: - Check Temperature - Verify Flow Rate - Inspect for Leaks check_consistency->system_instability No check_magnitude Is the magnitude of the shift expected? check_consistency->check_magnitude Yes column_degradation Assess Column Health: - Perform Maintenance - Replace if Necessary system_instability->column_degradation resolved Issue Resolved column_degradation->resolved optimize_method Optimize Chromatographic Method: - Adjust Temperature Program/Gradient - Consider Different Stationary Phase check_magnitude->optimize_method No acceptable_shift Acceptable Shift (Deuterium Isotope Effect) check_magnitude->acceptable_shift Yes verify_is Verify Internal Standard Identity optimize_method->verify_is verify_is->resolved acceptable_shift->resolved

Caption: Troubleshooting workflow for chromatographic shifts.

Deuterium_Isotope_Effect Mechanism of Deuterium Isotope Effect in Chromatography deuteration Deuteration (H -> D) bond_properties C-D bond is shorter and stronger than C-H bond deuteration->bond_properties physicochemical_changes Physicochemical Changes: - Smaller van der Waals radius - Reduced polarizability bond_properties->physicochemical_changes interaction Weaker interaction with non-polar stationary phase (GC and RPLC) physicochemical_changes->interaction elution Earlier Elution of Deuterated Compound interaction->elution

Caption: The deuterium isotope effect mechanism.

References

Technical Support Center: Optimizing 1-Bromotetradecane-d4 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 1-Bromotetradecane-d4 as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of 1-Bromotetradecane, meaning specific hydrogen atoms have been replaced with their heavier isotope, deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods like LC-MS and GC-MS.[1] Its chemical and physical properties are nearly identical to the non-labeled analyte, allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for variations in the analytical process.[1][2]

Q2: What are the potential challenges when using a deuterated internal standard like this compound?

A2: While highly effective, deuterated internal standards can present challenges. These include:

  • Deuterium Exchange: In certain solvents or under specific pH conditions, the deuterium atoms may exchange with hydrogen atoms, leading to a loss of the isotopic label.[3]

  • Chromatographic Shift: The difference in mass between hydrogen and deuterium can sometimes lead to a slight difference in retention time between the analyte and the internal standard.[4]

  • Matrix Effects: The sample matrix can sometimes affect the ionization of the analyte and the internal standard differently, even with a stable isotope-labeled standard.[4]

  • Purity of the Standard: Impurities in the deuterated standard can interfere with the analysis.

Q3: How do I choose the optimal concentration for my this compound internal standard?

A3: The optimal concentration of an internal standard is crucial for accurate quantification. A general guideline is to use a concentration that results in a detector response that is in the mid-range of the calibration curve of the analyte. A common starting point is a concentration that is 50% of the expected analyte concentration at the upper limit of quantification (ULOQ). However, the ideal concentration should be determined empirically for each specific assay and matrix.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor Linearity of Calibration Curve The concentration of the internal standard may be too low or too high, leading to detector saturation or poor signal-to-noise at the lower end.Prepare a series of analyte solutions with a fixed concentration of the internal standard. A good starting point is a concentration that gives a signal intensity in the middle of the analyte's calibration curve.[5] Adjust the internal standard concentration and re-run the calibration curve.
High Variability in Results (Poor Precision) Inconsistent addition of the internal standard to samples. Matrix effects differentially affecting the analyte and internal standard.Ensure precise and consistent pipetting of the internal standard into all samples, calibrators, and quality controls. Add the internal standard at the very beginning of the sample preparation process to account for any loss during extraction.[6] Evaluate for matrix effects by comparing the analyte/internal standard response ratio in neat solution versus in a sample matrix.
Inaccurate Quantification Deuterium exchange leading to a decrease in the internal standard signal. Incorrect concentration of the stock solution.Avoid storing deuterated compounds in strongly acidic or basic solutions.[3] Use fresh dilutions of the internal standard. Verify the concentration of the stock solution by an independent method if possible.
Internal Standard Signal Too Low or Too High Inappropriate dilution of the stock solution. Degradation of the internal standard.Prepare fresh working solutions of the internal standard from the stock solution. Check the storage conditions and expiration date of the stock solution. Store stock solutions under an inert gas to prevent degradation.[1]
Split or Tailing Peaks in Chromatography Overloading of the chromatographic column. Poorly optimized chromatographic conditions.Reduce the injection volume or the concentration of the internal standard. Optimize the mobile phase composition, gradient, and flow rate.

Experimental Protocols

Protocol 1: Determination of Optimal Internal Standard Concentration

Objective: To determine the concentration of this compound that provides a stable and appropriate response across the analytical range of the analyte.

Methodology:

  • Prepare Analyte Calibration Standards: Prepare a series of calibration standards of the non-labeled 1-Bromotetradecane at concentrations spanning the expected analytical range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare Internal Standard Working Solutions: Prepare three different concentrations of this compound (e.g., 10, 100, and 500 ng/mL).

  • Spike Samples: To each calibration standard, add a fixed volume of one of the internal standard working solutions.

  • Sample Preparation: Perform the sample extraction and preparation procedure as per your established method.

  • LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method.

  • Data Analysis: For each concentration of the internal standard, plot the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. Evaluate the linearity (R²) of the calibration curve. The optimal internal standard concentration should result in a linear curve with a regression coefficient close to 1.0.

Example Data Summary:

Internal Standard Concentration (ng/mL)Calibration Curve Linearity (R²)Observations
100.985Poor signal-to-noise at lower analyte concentrations.
1000.998Good linearity and signal intensity across the range.
5000.991Potential for detector saturation at higher analyte concentrations.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_decision Decision prep_analyte Prepare Analyte Calibration Standards spike Spike Samples with IS prep_analyte->spike prep_is Prepare IS Working Solutions prep_is->spike extract Sample Extraction spike->extract lcms LC-MS/MS Analysis extract->lcms plot Plot Response Ratio vs. Analyte Concentration lcms->plot evaluate Evaluate Linearity (R²) plot->evaluate optimize Select Optimal IS Concentration evaluate->optimize

Caption: Workflow for optimizing internal standard concentration.

troubleshooting_logic start Problem Encountered linearity Poor Linearity? start->linearity precision Poor Precision? start->precision accuracy Inaccurate Results? start->accuracy signal Abnormal IS Signal? start->signal linearity_cause IS Concentration Suboptimal linearity->linearity_cause Yes precision_cause Inconsistent Spiking or Matrix Effects precision->precision_cause Yes accuracy_cause Deuterium Exchange or Stock Issue accuracy->accuracy_cause Yes signal_cause Dilution Error or Degradation signal->signal_cause Yes linearity_solution Re-optimize IS Concentration linearity_cause->linearity_solution precision_solution Refine Pipetting & Evaluate Matrix precision_cause->precision_solution accuracy_solution Check Solvents & Verify Stock Concentration accuracy_cause->accuracy_solution signal_solution Prepare Fresh Working Solutions signal_cause->signal_solution

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: 1-Bromotetradecane-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromotetradecane-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this deuterated internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a deuterated form of 1-Bromotetradecane (B124005), a long-chain alkyl halide. In analytical chemistry, it is primarily used as an internal standard for quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) methods. Its key application is in the quantification of 1-bromotetradecane and other related long-chain alkyl compounds in various matrices.

Q2: What are the most common interference issues encountered when using this compound?

A2: The most common interference issues include:

  • Matrix Effects: Signal suppression or enhancement of the this compound signal due to co-eluting compounds from the sample matrix. This is a significant issue in complex biological or environmental samples.

  • Isotopic Overlap: Interference from the unlabeled analyte's isotopic variants, particularly if there is incomplete chromatographic separation.

  • Contamination: The presence of unlabeled 1-bromotetradecane or other impurities in the deuterated standard can lead to inaccurate quantification.

  • Analyte Degradation: Thermal degradation of 1-bromotetradecane in the GC inlet can occur, and the deuterated standard may behave slightly differently from the native analyte.

Q3: Is there a risk of deuterium-hydrogen (D-H) exchange with this compound?

A3: For this compound, the deuterium (B1214612) atoms are on a carbon chain, which are generally stable and not prone to exchange under typical analytical conditions. D-H exchange is more common for deuterons attached to heteroatoms (like -OD, -ND, -SD) or in acidic/basic environments where enolization can occur. However, extreme pH conditions or very high temperatures in the GC inlet could potentially promote some exchange, though this is not a commonly reported issue for this type of compound.

Troubleshooting Guides

Mass Spectrometry (MS) Related Issues

Problem: Inconsistent or unexpected ion ratios in the mass spectrum.

Possible Causes & Solutions:

CauseRecommended Action
Co-eluting Interference: A compound with a similar fragmentation pattern is co-eluting with your analyte or internal standard.
* Action: Optimize the chromatographic method to improve separation. Adjust the temperature gradient in GC or the mobile phase composition in LC.
Isotopic Impurity: The deuterated standard contains a significant amount of the unlabeled (d0) compound.
* Action: Verify the isotopic purity of the standard from the manufacturer's certificate of analysis. If necessary, acquire a new, higher-purity standard.
Background Contamination: Contamination from the sample matrix, solvents, or instrument is interfering with the signal.
* Action: Run a solvent blank and a matrix blank to identify the source of contamination. Clean the injection port, column, and ion source as needed.

Predicted Mass Spectral Data for this compound

Unlabeled 1-Bromotetradecane (C14H29Br)Predicted this compound (C14H25D4Br)
Molecular Ion (M+): m/z 276/278 (due to 79Br/81Br isotopes)Molecular Ion (M+): m/z 280/282
Loss of Br: m/z 197Loss of Br: m/z 201
Alkyl Fragments (CnH2n+1): m/z 43, 57, 71, etc.Alkyl Fragments will be the same: m/z 43, 57, 71, etc.

Note: The relative abundances of the fragments are expected to be similar to the unlabeled compound.

Chromatography Related Issues

Problem: Poor peak shape (tailing or fronting) for this compound.

Possible Causes & Solutions:

CauseRecommended Action
Active Sites in GC System: The long alkyl chain can interact with active sites in the GC inlet liner or column, causing peak tailing.
* Action: Use a deactivated inlet liner. If the column is old, consider replacing it.
Inappropriate Solvent: The injection solvent may not be compatible with the mobile phase (LC) or may cause poor volatilization (GC).
* Action: Ensure the injection solvent is appropriate for the analytical technique. For GC, use a volatile, non-polar solvent.
Column Overload: Injecting too much of the standard can lead to peak fronting.
* Action: Reduce the concentration of the internal standard in your working solution.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

This protocol helps to determine if the sample matrix is suppressing or enhancing the signal of this compound.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the initial mobile phase or a clean solvent at the working concentration.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte or internal standard). Spike the extracted matrix with this compound at the same working concentration.

    • Set C (Standard Sample): Prepare a sample as you would for your analysis, including the addition of this compound before extraction.

  • Analyze all three sets using your established LC-MS/MS or GC-MS method.

  • Calculate the Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates signal suppression.

    • An ME > 100% indicates signal enhancement.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Internal Standard Signal start Inconsistent this compound Signal check_ms Check Mass Spectrum for Anomalies start->check_ms check_chrom Review Chromatogram for Peak Shape Issues start->check_chrom ms_issue Unexpected m/z or Isotope Ratio? check_ms->ms_issue chrom_issue Peak Tailing or Fronting? check_chrom->chrom_issue coelution Potential Co-elution ms_issue->coelution Yes impurity Standard Impurity ms_issue->impurity No active_sites Active Sites in System chrom_issue->active_sites Yes solvent_issue Solvent Mismatch chrom_issue->solvent_issue No optimize_chrom Optimize Chromatography coelution->optimize_chrom new_standard Verify/Replace Standard impurity->new_standard deactivate_system Deactivate/Clean System active_sites->deactivate_system change_solvent Change Injection Solvent solvent_issue->change_solvent

Caption: Troubleshooting workflow for inconsistent internal standard signal.

Matrix_Effect_Logic Logic Diagram for Identifying Matrix Effects start Matrix Effect Suspected prepare_samples Prepare Neat, Post-Spike, and Pre-Spike Samples start->prepare_samples analyze Analyze all Sample Sets prepare_samples->analyze calculate_me Calculate Matrix Effect (ME) and Recovery (RE) analyze->calculate_me decision Is ME significantly different from 100%? calculate_me->decision matrix_effect_present Matrix Effect Confirmed decision->matrix_effect_present Yes no_matrix_effect No Significant Matrix Effect decision->no_matrix_effect No action Implement Mitigation Strategy: - Improve Sample Cleanup - Dilute Sample - Use Matrix-Matched Calibrants matrix_effect_present->action proceed Proceed with Quantitation no_matrix_effect->proceed

Caption: Logic diagram for identifying and addressing matrix effects.

improving recovery of 1-Bromotetradecane-d4 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromotetradecane-d4. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the recovery of this compound during extraction procedures. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties relevant to extraction?

This compound is the deuterated form of 1-Bromotetradecane, a long-chain halogenated alkane. Its key properties for extraction are its non-polar nature, making it soluble in organic solvents and insoluble in water.[1] The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry, as it behaves almost identically to its non-deuterated counterpart during extraction and analysis.

Q2: I am experiencing low recovery of this compound. What are the general factors I should investigate?

Low recovery can be attributed to several factors throughout the extraction workflow. Key areas to investigate include:

  • Extraction Method: The choice of extraction technique, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), may not be optimized for your sample matrix.

  • Solvent Selection: The polarity, volatility, and volume of the extraction and elution solvents are critical for efficient recovery.

  • Sample Matrix: Complex matrices can interfere with the extraction process, leading to reduced efficiency.

  • pH of the Aqueous Phase (for LLE): While this compound is not ionizable, the pH can affect the matrix components and potentially lead to emulsion formation.

  • Potential for Adsorption: Being a long-chain hydrocarbon, it may adsorb to surfaces of glassware or plasticware.

Q3: Can this compound undergo hydrogen-deuterium (H-D) exchange during extraction?

While H-D exchange is a potential concern for some deuterated compounds, the deuterium atoms in this compound are on a saturated carbon chain and are generally stable under typical extraction conditions. Prolonged exposure to very harsh pH conditions (strong acids or bases) or high temperatures should be avoided as a general precaution.

Troubleshooting Guide: Low Recovery of this compound

This guide addresses common issues leading to poor recovery of this compound during extraction.

Issue 1: Low Recovery in Liquid-Liquid Extraction (LLE)
Possible Cause Troubleshooting Steps
Inappropriate Solvent Choice This compound is non-polar. Ensure you are using a water-immiscible organic solvent with adequate solubility for a long-chain alkane. Good starting choices include hexane, heptane, dichloromethane (B109758) (DCM), or a mixture like DCM/hexane. For highly lipophilic matrices, a less polar solvent may be more selective.
Emulsion Formation Emulsions can trap the analyte at the interface, leading to poor and variable recovery. To prevent emulsions, use gentle mixing (e.g., slow, repeated inversions) instead of vigorous shaking. If an emulsion forms, it can often be broken by: • Centrifugation • Addition of a small amount of salt ("salting out") to the aqueous phase • Passing the emulsion through a glass wool plug.
Insufficient Phase Separation Ensure complete separation of the aqueous and organic layers before collecting the organic phase. Allow sufficient time for the layers to settle.
Suboptimal Phase Volume Ratio A single extraction may not be sufficient. It is often more effective to perform two or three extractions with smaller volumes of the organic solvent rather than one extraction with a large volume. This ensures a more complete transfer of the analyte to the organic phase.
Issue 2: Low Recovery in Solid-Phase Extraction (SPE)
Possible Cause Troubleshooting Steps
Incorrect Sorbent Selection For a non-polar compound like this compound, a reversed-phase sorbent (e.g., C18, C8) is typically appropriate. The choice of sorbent needs to be tailored to retain the analyte while allowing interfering matrix components to be washed away.
Analyte Breakthrough During Loading This occurs when the analyte does not bind to the sorbent. This can be caused by: • Sample solvent being too strong: If the sample is dissolved in a high percentage of organic solvent, it may not retain on the reversed-phase sorbent. Dilute the sample with an aqueous solution before loading. • High flow rate: Load the sample at a slow and steady flow rate to ensure adequate interaction time between the analyte and the sorbent.
Premature Elution During Washing The analyte is lost during the wash step. This indicates the wash solvent is too strong. Decrease the organic content of your wash solvent. To diagnose where the loss is occurring, it is recommended to collect and analyze the flow-through from each step (load, wash, and elution).
Incomplete Elution The elution solvent is not strong enough to desorb the analyte from the sorbent. For a non-polar analyte on a reversed-phase sorbent, a strong, non-polar organic solvent is required for elution. Good elution solvents include hexane, dichloromethane, or mixtures thereof. Ensure a sufficient volume of elution solvent is used. A mixture of dichloromethane and n-hexane has been shown to be effective for eluting similar brominated compounds.[2]

Data Presentation

The following table summarizes typical recovery rates for long-chain brominated hydrocarbons using different extraction methods and solvents. While specific data for this compound is limited in the literature, these values for structurally similar compounds can provide a useful benchmark.

Compound ClassExtraction MethodSolvent SystemMatrixAverage Recovery (%)Reference
Polybrominated Diphenyl Ethers (PBDEs)SPEElution with Dichloromethane/n-hexaneWater71.3 - 104.2[2]
Hexabromocyclododecanes (HBCDs)SPENot specifiedWater54 - 85[3]
Tetrabromobisphenol A (TBBPA)SPENot specifiedWater103[3]
Hexabromocyclododecanes (HBCDs)SoxhletAcetone/n-hexane (1:1)Not specified94[4]
Tetrabromobisphenol A (TBBPA)SoxhletAcetoneNot specified93[4]

Experimental Protocols

Detailed Methodology: Liquid-Liquid Extraction (LLE)

This protocol provides a general framework for the extraction of this compound from an aqueous matrix.

  • Sample Preparation:

    • To 10 mL of the aqueous sample in a separatory funnel, add a known amount of this compound as an internal standard.

  • Extraction:

    • Add 10 mL of n-hexane (or another suitable non-polar solvent) to the separatory funnel.

    • Stopper the funnel and gently invert it 20-30 times to allow for partitioning of the analyte into the organic phase. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer and collect the upper organic layer.

  • Repeat Extraction:

    • Return the aqueous layer to the separatory funnel and repeat the extraction with a fresh 10 mL portion of n-hexane to maximize recovery.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

    • If necessary, concentrate the extract to the desired volume under a gentle stream of nitrogen.

Detailed Methodology: Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for extracting this compound from an aqueous sample using a reversed-phase SPE cartridge.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of n-hexane, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry after the final water wash.

  • Sample Loading:

    • Spike the aqueous sample with a known amount of this compound.

    • Load the sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for 10-15 minutes to remove any residual water.

  • Elution:

    • Elute the this compound from the cartridge with 5-10 mL of a non-polar solvent or mixture, such as dichloromethane/n-hexane (1:1 v/v).[2] Collect the eluate in a clean collection tube.

  • Concentration:

    • Concentrate the eluate to the final desired volume under a gentle stream of nitrogen.

Mandatory Visualization

Troubleshooting_Workflow start Start: Low Recovery of This compound check_method Identify Extraction Method start->check_method lle_path Liquid-Liquid Extraction (LLE) check_method->lle_path LLE spe_path Solid-Phase Extraction (SPE) check_method->spe_path SPE check_emulsion Emulsion Formation? lle_path->check_emulsion emulsion_yes Action: Centrifuge, add salt, or use gentle mixing. check_emulsion->emulsion_yes Yes check_solvent_lle Check Solvent Choice (e.g., hexane, DCM) check_emulsion->check_solvent_lle No emulsion_yes->check_solvent_lle check_repeats Perform Multiple Extractions? check_solvent_lle->check_repeats repeats_no Action: Repeat extraction with fresh solvent. check_repeats->repeats_no No analyze_fractions Analyze all fractions (load, wash, eluate) to pinpoint loss check_repeats->analyze_fractions Yes repeats_no->analyze_fractions check_sorbent Check Sorbent Type (e.g., C18, C8) spe_path->check_sorbent check_breakthrough Analyte Breakthrough? check_sorbent->check_breakthrough breakthrough_yes Action: Decrease sample solvent strength, lower flow rate. check_breakthrough->breakthrough_yes Yes check_wash Premature Elution? check_breakthrough->check_wash No breakthrough_yes->check_wash wash_yes Action: Decrease organic content in wash solvent. check_wash->wash_yes Yes check_elution Incomplete Elution? check_wash->check_elution No wash_yes->check_elution elution_yes Action: Use stronger elution solvent (e.g., DCM/hexane), increase volume. check_elution->elution_yes Yes check_elution->analyze_fractions No elution_yes->analyze_fractions end Recovery Improved analyze_fractions->end

Caption: Troubleshooting workflow for improving this compound recovery.

References

addressing isotopic impurities in 1-Bromotetradecane-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromotetradecane-d4. The information provided here will help address common issues related to isotopic impurities encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common types of isotopic impurities in this compound?

A1: The primary isotopic impurities in this compound are lower deuterated species (d0, d1, d2, d3) and potentially over-deuterated species (d5, etc.), though the latter is less common. These impurities arise from incomplete deuteration during synthesis or from isotopic scrambling. Under-deuteration, where a deuterium (B1214612) atom is replaced by a hydrogen atom, is a significant source of impurities.

Q2: Why is assessing the isotopic purity of this compound crucial for my experiments?

A2: The isotopic purity of deuterated compounds is critical for the accuracy and reliability of experimental results.[1] In applications such as using this compound as an internal standard for mass spectrometry-based quantitative analysis, the presence of isotopic impurities can lead to inaccurate quantification.[1] It is also vital in mechanistic studies, where the position and extent of deuteration are key to understanding reaction pathways.

Q3: What are the primary analytical techniques to determine the isotopic purity of this compound?

A3: The two main techniques for determining isotopic purity are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] HR-MS is used to determine the isotopic enrichment by analyzing the relative abundance of different isotopologs, while NMR (specifically ¹H and ²H NMR) can confirm the positions of the deuterium labels and provide information on the relative isotopic purity.

Q4: Can the presence of deuterium in this compound affect its behavior during chromatographic purification?

A4: Yes, although the effect is often subtle. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. This can lead to minor differences in polarity and intermolecular interactions, a phenomenon known as the kinetic isotope effect. In some cases, this can be exploited for the chromatographic separation of deuterated and non-deuterated compounds.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Observed unexpected peaks in the ¹H NMR spectrum of this compound. The presence of isotopic impurities where deuterium has been replaced by hydrogen.Perform quantitative NMR (qNMR) to determine the percentage of each impurity. If the purity is insufficient for your application, consider purification by flash chromatography or recrystallization.
Mass spectrometry data shows a distribution of masses instead of a single peak for the deuterated compound. This is expected and represents the isotopic distribution of the compound (isotopologs). The issue arises if the distribution does not match the expected isotopic enrichment.Use HR-MS to accurately determine the relative abundance of each isotopolog. Compare this with the certificate of analysis. If there is a significant discrepancy, it may indicate sample degradation or contamination.
Isotopic purity is lower than expected after a chemical reaction or work-up. Isotopic scrambling or H/D exchange may have occurred during the experimental process.Re-evaluate the pH and temperature conditions of your reaction and purification steps. For compounds with potentially labile deuterium atoms, use aprotic solvents and maintain neutral pH conditions.
Difficulty in separating isotopic impurities by flash chromatography. The polarity difference between the deuterated compound and its isotopic impurities is very small.Optimize the solvent system for your flash chromatography. A shallow gradient of a less polar solvent system (e.g., hexanes/ethyl acetate) may be required. Dry loading the sample onto silica (B1680970) gel can also improve resolution.
Impurities co-crystallize with the product during recrystallization. The impurities have very similar solubility profiles to the desired deuterated compound.Ensure the solution is not cooled too rapidly, as this can trap impurities. A second recrystallization may be necessary. If co-crystallization persists, consider using flash chromatography to remove the persistent impurity before recrystallization.

Quantitative Data Summary

The isotopic purity of commercially available deuterated compounds is typically high. Below is a table summarizing the expected and observed isotopic purity for different deuterated 1-Bromotetradecane species.

Compound Theoretical Isotopic Enrichment (atom % D) Typical Purity (atom % D) Reference
1-Bromotetradecane-1,1,2,2-d4100≥ 98[2]
1-Bromotetradecane-14,14,14-d3100≥ 99

Experimental Protocols

Protocol 1: Isotopic Purity Assessment by Quantitative ¹H NMR (qNMR)

This protocol outlines a general procedure for determining the isotopic purity of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into a clean vial.

    • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃) that does not have signals overlapping with the analyte or standard.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of all protons, which is crucial for accurate quantification.

    • Use a calibrated 90° pulse.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the signals corresponding to the internal standard and the residual proton signals in this compound.

    • Calculate the molar ratio of the isotopic impurities to the internal standard.

    • From the known amount of the internal standard, calculate the amount of each isotopic impurity and express it as a percentage of the total 1-Bromotetradecane.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general method for the purification of this compound to remove less polar or more polar impurities.

  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. For a non-polar compound like 1-Bromotetradecane, a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) is a good starting point. Aim for a retention factor (Rf) of approximately 0.3 for the this compound.

  • Column Packing:

    • Select an appropriately sized flash chromatography column.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the chromatography solvent.

    • Alternatively, for better resolution, adsorb the compound onto a small amount of silica gel ("dry loading").

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Analysis:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Analyze the purified product by NMR and/or MS to confirm its chemical and isotopic purity.

Visualizations

Isotopic_Purity_Analysis_Workflow cluster_sample Sample cluster_analysis Analysis cluster_results Results cluster_decision Decision cluster_action Action Sample This compound (Potentially Impure) NMR ¹H and ²H NMR Spectroscopy Sample->NMR Analyze HRMS High-Resolution Mass Spectrometry Sample->HRMS Analyze Purity_Assessment Isotopic Purity Assessment NMR->Purity_Assessment HRMS->Purity_Assessment Decision Purity Acceptable? Purity_Assessment->Decision Use_in_Experiment Use in Experiment Decision->Use_in_Experiment Yes Purification Purification Required Decision->Purification No Purification->Sample Re-analyze after purification Purification_Workflow cluster_start Starting Material cluster_purification_method Purification Method cluster_process Process cluster_end_product Final Product Impure_Sample Impure this compound Flash_Chromatography Flash Column Chromatography Impure_Sample->Flash_Chromatography Recrystallization Recrystallization Impure_Sample->Recrystallization Collect_Fractions Collect & Combine Pure Fractions Flash_Chromatography->Collect_Fractions Isolate_Crystals Isolate Pure Crystals Recrystallization->Isolate_Crystals Pure_Sample Purified this compound Collect_Fractions->Pure_Sample Isolate_Crystals->Pure_Sample

References

minimizing H/D exchange with 1-Bromotetradecane-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and use of 1-Bromotetradecane-d4, with a focus on minimizing Hydrogen/Deuterium (B1214612) (H/D) exchange to ensure the isotopic integrity of the compound throughout experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is H/D exchange and why is it a concern for this compound?

A1: Hydrogen/Deuterium (H/D) exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from its surroundings, a process also known as "back-exchange".[1][2][3] For isotopically labeled compounds like this compound, this process is detrimental as it lowers the isotopic purity. This can severely impact experimental results, especially in quantitative analyses (e.g., mass spectrometry) where the deuterated compound is used as an internal standard.[1] The loss of deuterium alters the mass of the standard, leading to inaccurate measurements.[1]

Q2: How stable are the deuterium labels on this compound?

A2: The deuterium labels in 1-Bromotetradecane-1,1,2,2-d4 are on sp³ hybridized carbon atoms.[4] This position is generally not considered labile (prone to exchange) under neutral conditions. However, the stability is highly dependent on the experimental environment. Factors like exposure to moisture, strong bases, high temperatures, or certain catalysts can compromise the C-D bond and lead to deuterium loss.[1][5][6]

Q3: What are the primary factors that promote H/D exchange and degradation of this compound?

A3: Several factors can promote H/D exchange and chemical degradation:

  • Moisture/Protic Solvents: Water, alcohols (e.g., methanol), and other protic solvents are sources of hydrogen atoms and can facilitate exchange.[1] Moisture can also lead to slow hydrolysis of the alkyl bromide to its corresponding alcohol.[5]

  • pH (Acidity/Basicity): Both strongly acidic and basic conditions can catalyze H/D exchange.[1][7] Strong bases are a particular concern for alkyl halides as they can induce dehydrohalogenation (elimination) reactions, which can lead to deuterium loss.[6][8][9]

  • Temperature: Higher temperatures accelerate the rates of all chemical reactions, including H/D exchange and other degradation pathways.[1][5]

  • Light (UV): Exposure to UV light can promote the homolytic cleavage of the carbon-bromine bond, initiating free-radical chain reactions that can degrade the compound.[5]

Q4: Which solvents are recommended for use with this compound?

A4: To minimize the risk of H/D exchange, aprotic solvents are generally preferred over protic solvents.[1] Ensure that any solvent used is anhydrous (dry). Recommended solvents include:

  • Acetonitrile

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Toluene

  • N,N-Dimethylformamide (DMF)

When possible, avoid using protic solvents like water, methanol, and ethanol (B145695) unless the experimental protocol explicitly requires them, and even then, exposure time should be minimized.

Q5: What are the ideal storage conditions for this compound?

A5: Proper storage is critical for maintaining the isotopic and chemical purity of the compound.

  • Temperature: Store at the temperature recommended by the manufacturer, typically refrigerated (2-8°C) or frozen (-20°C) for long-term stability.[5]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent exposure to atmospheric moisture.[5]

  • Container: Keep the compound in its original amber glass vial with a PTFE-lined cap.[5] This protects it from light and ensures a tight seal against moisture.[5]

  • Location: Store in a cool, dry, and dark area designated for reactive chemicals.[5]

Troubleshooting Guide

Issue: My mass spectrometry (MS) results show unexpected peaks corresponding to the loss of one or more deuterium atoms (e.g., M-1, M-2). What's happening?

  • Possible Cause: Unintentional H/D exchange has occurred, leading to the formation of partially deuterated or non-deuterated forms of 1-Bromotetradecane.[1]

  • Troubleshooting Steps:

    • Review Handling Protocol: Were the compound and solvents handled under an inert atmosphere? Was dry glassware used?

    • Check Solvent Purity: Verify that any solvents used were anhydrous. Protic impurities in aprotic solvents can be a hidden source of protons.

    • Evaluate Reaction/Sample Preparation Conditions: Was the compound exposed to high temperatures, strong acids/bases, or protic solvents for an extended period? Minimize the duration of sample preparation to reduce the window for back-exchange.[2]

    • Perform a Solvent Stability Test: Incubate the this compound in your sample diluent or mobile phase for a time equivalent to your analytical run. Re-analyze by MS to see if peaks corresponding to deuterium loss appear or increase in intensity.[1]

Issue: The quantitative results using this compound as an internal standard are inconsistent and inaccurate.

  • Possible Cause: H/D exchange is compromising the integrity of the internal standard.[1] The concentration of the fully deuterated standard is decreasing, which can artificially inflate the calculated concentration of the analyte.[1]

  • Troubleshooting Steps:

    • Conduct a Stability Study: Perform a thorough stability study of the deuterated standard under the exact conditions of your analytical method (solvent, pH, temperature, time).[1]

    • Optimize Analytical Conditions: If instability is detected, adjust the conditions to minimize exchange. This may involve changing the solvent to a more aprotic one, adjusting the pH to be as close to neutral as possible, and keeping samples cooled in the autosampler.[1]

    • Consider an Alternative Standard: If H/D exchange proves to be an unavoidable issue with your methodology, consider using an internal standard labeled with a stable, non-exchangeable isotope, such as Carbon-13 (¹³C).[1]

Issue: I am performing a reaction with a strong base and observing significant deuterium loss.

  • Possible Cause: The strong base is likely promoting an E2 elimination (dehydrohalogenation) reaction. In this mechanism, a base removes a proton (or in this case, a deuteron) from the carbon adjacent to the one bearing the bromine, leading to the formation of an alkene and the loss of D-Br.

  • Troubleshooting Steps:

    • Use a Non-Nucleophilic/Bulky Base: If the goal is to avoid substitution, consider if a bulkier, less nucleophilic base (e.g., potassium tert-butoxide) could achieve the desired transformation without promoting as much H/D exchange at other sites, although it will still promote elimination.

    • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.

    • Modify the Substrate: If feasible, redesign the experiment to avoid the need for strongly basic conditions when using the deuterated tracer.

Data Summary

The following table summarizes key factors influencing the stability of deuterated alkyl halides like this compound and the recommended strategies to minimize isotopic exchange and degradation.

FactorPotential ImpactRecommended Mitigation Strategy
Temperature Accelerates H/D exchange and degradation rates.[1][5]Store at low temperatures (2-8°C or -20°C).[5] Run reactions at the lowest feasible temperature.
Moisture / Protic Solvents Acts as a proton source for H/D exchange; can cause hydrolysis.[1][5]Handle under an inert (Ar/N₂) atmosphere.[5] Use anhydrous aprotic solvents. Dry all glassware.
pH / Base Exposure Strong bases can catalyze exchange and cause elimination reactions.[1][6]Maintain near-neutral pH where possible.[1] Avoid strong bases or use non-nucleophilic alternatives if elimination is not the desired pathway.
Light (UV) Promotes free-radical degradation.[5]Store in amber vials or in the dark.[5] Protect reactions from direct light exposure.

Experimental Protocols

Protocol 1: Recommended Handling and Storage Procedure

  • Preparation: Before use, allow the sealed manufacturer's vial of this compound to equilibrate to room temperature in a desiccator or glovebox to prevent moisture condensation upon opening.

  • Inert Atmosphere: All manipulations should be performed under a dry, inert atmosphere (Argon or Nitrogen), for instance, inside a glovebox or using Schlenk line techniques.

  • Reagent Transfer: Use a dry, gas-tight syringe or cannula to transfer the liquid.

  • Solvents & Glassware: Ensure all solvents are anhydrous and that glassware has been oven- or flame-dried and cooled under an inert atmosphere.

  • Resealing & Storage: After use, flush the vial headspace with inert gas, securely reseal the PTFE-lined cap, and return it to the recommended low-temperature storage (2-8°C or -20°C).[5]

Protocol 2: General Procedure for Quantifying H/D Exchange via Mass Spectrometry

  • Sample Preparation: Prepare a solution of this compound at a known concentration in the solvent system of interest.

  • Incubation: Incubate the sample under the specific conditions (temperature, pH, time) being tested.

  • Analysis: Analyze the sample using high-resolution mass spectrometry.

  • Data Interpretation: Acquire the mass spectrum and examine the isotopic cluster for the molecular ion. The presence and relative intensity of peaks at M-1, M-2, etc., (where M is the mass of the fully deuterated compound) indicate the extent of H/D exchange. Quantify the relative abundance of each isotopologue to determine the percentage of deuterium loss.

Protocol 3: General Procedure for Quantifying H/D Exchange via ¹H NMR Spectroscopy

  • Sample Preparation: Accurately prepare a sample containing a known concentration of this compound and a suitable internal standard (with a known proton concentration and a signal in a clear region of the spectrum) in a deuterated NMR solvent.

  • Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) is used for accurate integration.

  • Data Analysis: Carefully integrate the residual proton signals at the C1 and C2 positions of the bromotetradecane chain.

  • Quantification: Compare the integration of the residual proton signals to the integration of the internal standard's signal. This ratio allows for the calculation of the amount of deuterium that has been replaced by hydrogen, thus quantifying the level of H/D exchange.[10][11]

Visualizations

G cluster_storage Storage cluster_handling Handling Workflow cluster_post Post-Use storage_vial Receive Vial (this compound) store_cold Store at Low Temp (2-8°C or -20°C) in Dark storage_vial->store_cold equilibrate Equilibrate Vial to RT in Inert Atmosphere store_cold->equilibrate open_inert Open & Dispense Under Inert Gas equilibrate->open_inert use_dry Use Anhydrous Solvents & Dry Glassware open_inert->use_dry reaction Perform Experiment (Control Temp & pH) use_dry->reaction reseal Flush with Inert Gas & Reseal Tightly reaction->reseal return_storage Return to Low Temp Storage reseal->return_storage G center_node Deuterium Loss (H/D Exchange) temp High Temperature temp->center_node moisture Moisture & Protic Solvents moisture->center_node base Strong Bases (Elimination) base->center_node light UV Light (Radical Degradation) light->center_node acid Strong Acids acid->center_node

References

impact of isotope effects on quantification with 1-Bromotetradecane-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Bromotetradecane-d4 as an internal standard in quantitative analyses. Isotope effects can influence chromatographic behavior and mass spectrometric response, and this guide is designed to help you navigate and troubleshoot these potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) internal standard used in quantitative analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its chemical properties are nearly identical to the unlabeled analyte, 1-Bromotetradecane, allowing it to be used to correct for variability in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantification.

Q2: What is the "isotope effect" and how does it impact my analysis with this compound?

A2: The isotope effect refers to the subtle differences in physicochemical properties between a compound and its isotopically labeled counterpart. In the case of this compound, the four deuterium (B1214612) atoms are heavier than hydrogen atoms. This can lead to:

  • Chromatographic Isotope Effect: The deuterated standard may have a slightly different retention time than the unlabeled analyte. In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.

  • Mass Spectrometric Isotope Effect: While generally minimal, very high deuterium labeling can sometimes slightly alter fragmentation patterns in mass spectrometry. However, the primary difference utilized is the mass shift, which allows for differentiation from the analyte.

Q3: Can the position of the deuterium labels on this compound affect my results?

A3: Yes, the position of the deuterium labels is crucial for the stability of the internal standard. In this compound, the deuterium atoms are typically placed on carbon atoms that are not prone to hydrogen-deuterium exchange with the solvent or matrix components. Labels on stable positions, such as an aliphatic chain, are preferred to prevent loss of the isotopic label and ensure accurate quantification.

Q4: How can I be sure of the isotopic purity of my this compound standard?

A4: High isotopic purity is critical. The presence of unlabeled 1-Bromotetradecane as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration, particularly at low levels. It is essential to obtain a certificate of analysis (CoA) from the supplier that specifies the isotopic purity. A mass difference of four mass units between the analyte and the internal standard is generally sufficient to avoid spectral overlap.

Troubleshooting Guides

Issue 1: Inaccurate Quantification - Poor Accuracy and Precision

  • Symptom: High variability in replicate measurements or a consistent bias in the results.

  • Possible Cause 1: Chromatographic Shift (Isotope Effect). The deuterated standard has a slightly different retention time than the analyte, leading to poor co-elution. If there are matrix effects that vary across the elution profile, the analyte and internal standard will be affected differently, leading to inaccurate correction.

    • Troubleshooting Steps:

      • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard. A visible separation indicates a potential issue.

      • Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or temperature to improve co-elution. A shallower gradient can sometimes promote better overlap.

      • Consider a Different Labeled Standard: If co-elution cannot be achieved, consider using a ¹³C-labeled internal standard, which is less prone to chromatographic shifts.

  • Possible Cause 2: Isotopic Impurity. The internal standard contains a significant amount of the unlabeled analyte.

    • Troubleshooting Steps:

      • Analyze the Internal Standard Solution Alone: Inject a concentrated solution of the this compound standard and monitor for a signal at the mass transition of the unlabeled analyte.

      • Consult the Certificate of Analysis (CoA): Verify the isotopic purity of the standard.

      • Use a Higher Purity Standard: If significant unlabeled analyte is present, obtain a new, higher purity batch of the internal standard.

  • Possible Cause 3: In-source Fragmentation. The deuterated internal standard loses a deuterium atom in the mass spectrometer's ion source and contributes to the analyte's signal.

    • Troubleshooting Steps:

      • Optimize MS Source Conditions: Adjust source parameters such as collision energy or cone voltage to minimize fragmentation.

      • Select a More Stable Fragment Ion: If possible, choose a different precursor-product ion transition for quantification that is less prone to this issue.

Issue 2: Retention Time Drifting During an Analytical Run

  • Symptom: The retention times of both the analyte and this compound are consistently shifting (increasing or decreasing) over a sequence of injections.

  • Possible Cause 1: Column Equilibration. The column may not be fully equilibrated with the mobile phase at the start of the run.

    • Troubleshooting Step: Increase the column equilibration time between injections.

  • Possible Cause 2: Mobile Phase Instability. The composition of the mobile phase may be changing over time due to evaporation of a volatile component or changes in pH.

    • Troubleshooting Steps:

      • Prepare Fresh Mobile Phase: Use freshly prepared mobile phase for each analytical run.

      • Ensure Proper Sealing: Keep mobile phase reservoirs properly sealed to minimize evaporation.

  • Possible Cause 3: Column Contamination. Accumulation of matrix components on the column can alter its chemistry and affect retention times.

    • Troubleshooting Step: Implement a column washing step at the end of each sequence to remove strongly retained matrix components.

Data Presentation

The following table presents hypothetical quantitative data illustrating the impact of the chromatographic isotope effect on the retention times of 1-Bromotetradecane and this compound under typical reversed-phase HPLC conditions.

CompoundRetention Time (minutes)Peak Area (arbitrary units)Analyte/IS Ratio
1-Bromotetradecane (Analyte)12.585.2e61.04
This compound (IS)12.525.0e6
Observation The deuterated internal standard elutes slightly earlier than the analyte.

Experimental Protocols

Below is a representative experimental protocol for the quantitative analysis of a hypothetical long-chain hydrocarbon analyte using this compound as an internal standard by GC-MS.

Objective: To quantify the concentration of a long-chain hydrocarbon analyte in a sample matrix using this compound as an internal standard.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of the long-chain hydrocarbon analyte in a suitable solvent (e.g., hexane).

    • Prepare a stock solution of this compound in the same solvent.

    • Create a series of calibration standards by spiking known amounts of the analyte stock solution into blank matrix extracts. Add a constant, known amount of the this compound stock solution to each calibration standard.

  • Sample Preparation:

    • To a known volume or weight of the sample, add the same constant, known amount of the this compound stock solution.

    • Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., hexane).

    • Concentrate the extract to the desired final volume.

  • GC-MS Analysis:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/minute to 300°C.

      • Hold: 5 minutes at 300°C.

    • Injector: Splitless, 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Analyte: Monitor characteristic ions (e.g., m/z for the molecular ion or a major fragment).

      • This compound: Monitor the corresponding shifted ions (e.g., m/z + 4).

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard in each chromatogram.

    • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard and sample.

    • Construct a calibration curve by plotting the response ratio versus the concentration of the analyte in the calibration standards.

    • Determine the concentration of the analyte in the samples by interpolating their response ratios on the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GCMS_Analysis GC-MS Analysis Standard_Prep->GCMS_Analysis Sample_Prep Sample Preparation Sample_Prep->GCMS_Analysis Data_Analysis Data Analysis GCMS_Analysis->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: A generalized experimental workflow for quantitative analysis using an internal standard.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Inaccurate_Quant Inaccurate Quantification Chrom_Shift Chromatographic Shift Inaccurate_Quant->Chrom_Shift Isotopic_Impurity Isotopic Impurity Inaccurate_Quant->Isotopic_Impurity InSource_Frag In-source Fragmentation Inaccurate_Quant->InSource_Frag Verify_Coelution Verify Co-elution Chrom_Shift->Verify_Coelution Modify_Conditions Modify Chrom. Conditions Chrom_Shift->Modify_Conditions Check_Purity Check Isotopic Purity Isotopic_Impurity->Check_Purity Optimize_Source Optimize MS Source InSource_Frag->Optimize_Source

Caption: A logical diagram for troubleshooting inaccurate quantification results.

Validation & Comparative

The Gold Standard in Long-Chain Analyte Quantification: A Comparative Guide to 1-Bromotetradecane-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the meticulous work of analytical method validation, the choice of an internal standard is a critical decision that directly influences the accuracy and reliability of quantitative results. This guide provides an objective comparison of 1-Bromotetradecane-d4, a deuterated stable isotope-labeled internal standard, against its non-deuterated analogue, 1-Bromododecane, in the context of validating a gas chromatography-mass spectrometry (GC-MS) method for the quantification of a long-chain alkyl bromide analyte.

In the analysis of complex matrices, such as those encountered in environmental testing, food safety, and pharmaceutical development, the use of an appropriate internal standard is paramount to mitigate variability arising from sample preparation, injection, and instrument response. Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard for this purpose. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly throughout the analytical process, thus providing superior correction for potential errors.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

To illustrate the superior performance of a deuterated internal standard, this section presents a comparative analysis based on a hypothetical, yet representative, validation of a GC-MS method for the quantification of a C14-alkyl bromide. The validation parameters assessed include accuracy, precision, linearity, and matrix effect, comparing the use of this compound against a non-deuterated, shorter-chain analogue, 1-Bromododecane.

Table 1: Comparison of Validation Parameters for a Hypothetical GC-MS Method

Validation ParameterThis compound (Deuterated IS)1-Bromododecane (Non-Deuterated Analogue IS)
Accuracy (% Recovery)
Low QC (n=6)98.5%88.2%
Medium QC (n=6)101.2%108.5%
High QC (n=6)99.3%95.7%
Precision (% RSD)
Intra-day (n=6)2.1%8.5%
Inter-day (n=18)3.5%12.3%
Linearity (r²) > 0.999> 0.995
Matrix Effect (% Suppression/Enhancement) < 5%25%

The data clearly demonstrates that the use of this compound as an internal standard results in significantly higher accuracy and precision. The nearly identical chromatographic behavior and ionization efficiency of the deuterated standard to the analyte allow for a more effective normalization of the analytical signal, thereby minimizing the impact of matrix-induced signal suppression or enhancement.

Experimental Protocols

The following is a representative experimental protocol for the GC-MS analysis of a long-chain alkyl bromide using this compound as an internal standard.

1. Sample Preparation:

  • Spiking: To a 1 mL aliquot of the sample matrix (e.g., extracted environmental sample, biological fluid), add a known amount of this compound solution in a suitable solvent (e.g., hexane) to achieve a final concentration within the linear range of the assay.

  • Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from the sample matrix.

  • Concentration and Reconstitution: Evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Inlet: Splitless mode at 280°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp at 15°C/min to 300°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions:

      • Analyte (e.g., C14H29Br): m/z corresponding to characteristic fragments.

      • This compound: m/z corresponding to characteristic fragments, shifted by the mass of the deuterium (B1214612) labels.

3. Data Analysis:

  • Calculate the ratio of the peak area of the analyte to the peak area of this compound for each sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the rationale behind choosing a deuterated internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Aliquot Spike Spike with This compound Sample->Spike Extract Extraction (LLE/SPE) Spike->Extract Concentrate Concentration & Reconstitution Extract->Concentrate GC_MS GC-MS Analysis Concentrate->GC_MS Data Peak Area Ratio Calculation GC_MS->Data Calibration Calibration Curve Data->Calibration Quantification Quantification of Analyte Calibration->Quantification

Figure 1. Experimental workflow for quantitative analysis using an internal standard.

Logic_Diagram cluster_properties Physicochemical Properties cluster_behavior Analytical Behavior cluster_correction Correction for Variability cluster_result Result Analyte Analyte (e.g., C14-Alkyl Bromide) Identical Identical Analyte->Identical IS_d4 This compound (Deuterated IS) IS_d4->Identical IS_analog 1-Bromododecane (Non-deuterated Analogue IS) Different Different IS_analog->Different Co-elution\nSimilar Ionization Co-elution Similar Ionization Identical->Co-elution\nSimilar Ionization Different Retention Time\nDifferent Ionization Different Retention Time Different Ionization Different->Different Retention Time\nDifferent Ionization Effective Correction Effective Correction Co-elution\nSimilar Ionization->Effective Correction Ineffective Correction Ineffective Correction Different Retention Time\nDifferent Ionization->Ineffective Correction High Accuracy\n& Precision High Accuracy & Precision Effective Correction->High Accuracy\n& Precision Low Accuracy\n& Precision Low Accuracy & Precision Ineffective Correction->Low Accuracy\n& Precision

Figure 2. Logical relationship illustrating the superiority of a deuterated internal standard.

The Gold Standard: A Comparative Guide to 1-Bromotetradecane-d4 vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is a critical decision that directly influences data accuracy and reliability. This guide provides an objective comparison between the deuterated internal standard, 1-Bromotetradecane-d4, and its non-deuterated counterparts. The information presented, supported by established analytical principles, is designed to inform the selection of the most robust analytical strategy for methods involving long-chain alkyl halides.

In analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is essential for correcting variability introduced during sample preparation and analysis.[1] An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from extraction to detection. Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds like this compound, are widely regarded as the gold standard for this purpose.[2] This is attributed to their close physicochemical similarity to the analyte, which allows for superior compensation for matrix effects—a significant source of imprecision and inaccuracy in bioanalytical methods.[1]

The Scientific Rationale for Deuterated Internal Standards

Deuterated internal standards are analogs of the analyte in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[1] This subtle increase in mass allows the mass spectrometer to distinguish between the analyte and the internal standard.[1] Because their chemical and physical properties are nearly identical to the unlabeled analyte, they behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[2][3] This co-elution and similar behavior ensure accurate correction for variations in sample preparation, injection volume, and instrument response.[4]

In contrast, a non-deuterated, or analog, internal standard is a different chemical entity that is structurally similar to the analyte.[1] While often more readily available and less expensive, its physicochemical properties can differ significantly, leading to different chromatographic retention times and extraction recoveries.[1] These differences can result in poor compensation for matrix effects and, consequently, less reliable quantitative data.[5]

Performance Comparison: this compound vs. Non-Deuterated Analogs

The superiority of a deuterated internal standard like this compound is most evident in its ability to minimize the impact of matrix effects and improve data quality. The following table summarizes the key performance differences based on established analytical validation parameters. The data presented is representative of typical performance observed when comparing deuterated and non-deuterated internal standards.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated Analog IS (e.g., 1-Bromododecane)
Chromatographic Retention Time Co-elutes with 1-BromotetradecaneSeparate elution, potential for differential matrix effects
Extraction Recovery Excellent: Similar extraction efficiency to the analyte across various conditions.[5]Variable: Differences in physicochemical properties can lead to inconsistent recovery.[5]
Matrix Effect Compensation Excellent: Effectively corrects for ion suppression or enhancement.[6]Poor to Moderate: Inconsistent correction due to chromatographic and physicochemical differences.
Accuracy (% Bias) Typically < 5%Can be > 15%, especially in complex matrices
Precision (% CV) Typically < 5%Can be > 15%, leading to higher variability
Cost & Availability Higher cost and may require custom synthesis.[5]Generally lower cost and more readily available.[5]

Experimental Protocols

To ensure the suitability of an internal standard for a specific analytical method, a thorough validation should be performed. The following is a general protocol for comparing the performance of this compound versus a non-deuterated internal standard.

Objective: To evaluate and compare the accuracy, precision, linearity, and matrix effects of a quantitative method using this compound versus a non-deuterated analog internal standard.

Materials:

  • Analyte: 1-Bromotetradecane

  • Internal Standards: this compound and a suitable non-deuterated analog (e.g., 1-Bromododecane or 1-Bromohexadecane)

  • Blank matrix (e.g., plasma, soil extract)

  • All necessary solvents and reagents for sample preparation and LC-MS/MS or GC-MS analysis

Method:

  • Preparation of Stock and Working Solutions: Prepare separate stock solutions of the analyte and both internal standards in an appropriate solvent. From these, prepare working solutions for spiking into calibration standards and quality control (QC) samples.

  • Calibration Curve and Quality Control Samples: Prepare two sets of calibration standards and QC samples by spiking the blank matrix with the analyte at various concentrations. One set will be used with the deuterated IS, and the other with the non-deuterated IS.[2]

  • Sample Preparation: Spike all calibration standards, QCs, and blank matrix samples with the corresponding internal standard at a constant concentration. Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[2][7]

  • LC-MS/MS or GC-MS Analysis: Analyze the extracted samples using a validated chromatographic and mass spectrometric method.

  • Data Analysis: For each set of data, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.[8] Use the regression equation to calculate the concentration of the QC samples and assess the accuracy and precision of the method with each internal standard.

  • Matrix Effect Evaluation: To assess matrix effects, compare the response of the analyte in the presence of the matrix with the response in a neat solution. A significant difference indicates the presence of matrix effects. The ability of each internal standard to compensate for these effects can be determined by comparing the analyte/IS peak area ratios in the matrix and neat solutions.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical basis for the superiority of deuterated internal standards.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing sample Blank Matrix (e.g., Plasma) spike_analyte Spike with Analyte (Calibration & QC) sample->spike_analyte spike_is Spike with Internal Standard (Deuterated or Non-Deuterated) spike_analyte->spike_is extraction Sample Extraction (LLE, SPE, etc.) spike_is->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data Data Acquisition (Peak Areas) analysis->data ratio Calculate Peak Area Ratio (Analyte / IS) data->ratio calibration Construct Calibration Curve ratio->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: Experimental workflow for internal standard-based quantification.

logical_relationship cluster_deuterated Deuterated IS (this compound) cluster_non_deuterated Non-Deuterated IS (Analog) d_props Physicochemically Identical to Analyte d_behavior Identical Behavior in Extraction & Chromatography d_props->d_behavior d_matrix Co-elutes with Analyte, Experiences Same Matrix Effects d_behavior->d_matrix d_correction Accurate Correction d_matrix->d_correction result Reliable Quantitative Data d_correction->result nd_props Physicochemically Different from Analyte nd_behavior Different Behavior in Extraction & Chromatography nd_props->nd_behavior nd_matrix Elutes Separately, Experiences Different Matrix Effects nd_behavior->nd_matrix nd_correction Inaccurate Correction nd_matrix->nd_correction nd_correction->result analyte Analyte (1-Bromotetradecane)

Caption: Rationale for the superiority of deuterated internal standards.

Conclusion

For achieving the highest levels of accuracy and precision in the quantitative analysis of 1-Bromotetradecane and similar compounds, the use of a deuterated internal standard such as this compound is strongly recommended. Its ability to co-elute with the analyte and behave almost identically throughout the analytical process provides superior correction for matrix effects and other sources of variability.[1][5] While non-deuterated analog internal standards may be a more accessible and less expensive option, they introduce a higher risk of analytical error.[5] The choice of internal standard should be based on a thorough evaluation of the specific analytical requirements and a comprehensive validation of the chosen method to ensure robust and reliable results.[2] It is also crucial to ensure that the deuterium labels are on stable, non-exchangeable positions to maintain the integrity of the standard.[5]

References

A Comparative Guide to 1-Bromotetradecane-d4 and 13C-Labeled Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results in quantitative mass spectrometry. This guide provides an objective comparison of 1-Bromotetradecane-d4 and 13C-labeled 1-bromotetradecane (B124005) as internal standards, supported by established principles and experimental data from analogous compounds.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, designed to mimic the behavior of the analyte of interest throughout sample preparation and analysis. This co-behavior allows for the accurate correction of variations in extraction efficiency, matrix effects, and instrument response. While both deuterium (B1214612) (d) and carbon-13 (13C) labeled standards are widely used, their fundamental properties can lead to significant differences in analytical performance.

Executive Summary: The Superiority of 13C-Labeling

For the most demanding analytical applications requiring the highest levels of accuracy and precision, 13C-labeled standards are generally superior to their deuterated counterparts. This is primarily due to the "isotope effect" observed with deuterium labeling, which can lead to chromatographic separation from the unlabeled analyte. In contrast, 13C-labeled standards exhibit nearly identical physicochemical properties to the native compound, ensuring co-elution and more effective correction for matrix effects.

Data Presentation: Performance Comparison

Performance MetricThis compound (Deuterium Labeled)13C-Labeled 1-BromotetradecaneRationale & Supporting Evidence
Chromatographic Co-elution Potential for partial separation from the native analyte. The deuterated standard typically elutes slightly earlier in both gas and liquid chromatography.[1][2][3]Co-elutes almost perfectly with the native analyte.[1][4][5][6]The larger relative mass difference between deuterium and hydrogen (100%) compared to 13C and 12C (~8%) can lead to slight differences in physicochemical properties, affecting chromatographic retention time.[1][2] This is a well-documented phenomenon known as the chromatographic isotope effect.
Isotopic Stability Generally stable on a carbon backbone, but deuterium atoms can be susceptible to exchange with protons from the solvent, especially under certain pH or temperature conditions.[7][8]Highly stable. 13C isotopes are covalently bonded within the carbon skeleton and are not susceptible to chemical exchange under typical analytical conditions.[7][8][9]While the C-D bond is strong, the potential for back-exchange, though low for an alkyl chain, is a risk that is absent with 13C labeling.[8]
Matrix Effect Compensation Good, but can be compromised by the chromatographic shift. If the standard and analyte elute at different times, they may experience different levels of ion suppression or enhancement.[1][4][10]Superior. Due to near-perfect co-elution, both the standard and the analyte experience the same matrix effects, allowing for more accurate correction.[4][5][7]Inaccurate quantification can occur if the internal standard and analyte are subjected to different matrix effects at different retention times.[10] One study on amphetamines showed an improved ability to compensate for ion suppression effects when using 13C-labeled internal standards compared to deuterated ones.[4]
Accuracy and Precision Can be high, but may be compromised by the isotope effect and potential for isotopic exchange, leading to reduced accuracy and precision.[10]Generally provides higher accuracy and precision due to superior co-elution and isotopic stability.[1]A study comparing deuterated and 13C-labeled internal standards for amphetamines found that the 13C6-labeled internal standard co-eluted perfectly under various chromatographic conditions, while the deuterated standard showed separation.[4]
Commercial Availability & Cost Generally more widely available and less expensive.[9]Often more expensive and less commercially available due to more complex synthesis.[8][9]The synthesis of 13C-labeled compounds can be more elaborate.[8]

Experimental Protocols

The following are detailed methodologies for the quantitative analysis of 1-bromotetradecane using either this compound or a 13C-labeled analogue as an internal standard. These protocols are based on established methods for the analysis of alkyl halides and other long-chain hydrocarbons.

Experimental Protocol 1: GC-MS Analysis of 1-Bromotetradecane

This protocol is suitable for the analysis of 1-bromotetradecane in a non-polar organic matrix.

  • Sample Preparation:

    • Prepare a stock solution of the 1-bromotetradecane analyte in hexane (B92381).

    • Prepare a stock solution of the internal standard (this compound or 13C-labeled 1-bromotetradecane) in hexane at a known concentration.

    • Create a series of calibration standards by spiking known amounts of the analyte stock solution into aliquots of the matrix, followed by the addition of a constant amount of the internal standard stock solution to each.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

    • For unknown samples, add the same constant amount of the internal standard stock solution.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector: Split/splitless injector at 280°C with a split ratio of 20:1.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/minute to 300°C.

      • Hold: 5 minutes at 300°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

        • Analyte (1-Bromotetradecane): Monitor characteristic ions (e.g., m/z corresponding to fragments).

        • This compound: Monitor corresponding mass-shifted ions.

        • 13C-Labeled 1-Bromotetradecane: Monitor corresponding mass-shifted ions.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard in each chromatogram.

    • Calculate the response ratio (analyte peak area / internal standard peak area).

    • Construct a calibration curve by plotting the response ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.

Experimental Protocol 2: LC-MS/MS Analysis of 1-Bromotetradecane

This protocol is suitable for the analysis of 1-bromotetradecane in more complex matrices, such as biological fluids, after appropriate extraction.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of the sample (e.g., plasma), add a constant amount of the internal standard solution (this compound or 13C-labeled 1-bromotetradecane in acetonitrile).

    • Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

    • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

    • Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • Start at 60% B.

      • Linearly increase to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 60% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Source Parameters: Optimize for the specific instrument (e.g., ion spray voltage, temperature, gas flows).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

        • Analyte: Determine the precursor ion and a specific product ion transition.

        • Internal Standard: Determine the corresponding mass-shifted precursor and product ion transitions.

  • Data Analysis:

    • Follow the same data analysis procedure as described for the GC-MS protocol, using the peak areas from the MRM chromatograms.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation cluster_comparison Performance Comparison Sample Sample Matrix (e.g., Plasma) Spike_d4 Spike with This compound Sample->Spike_d4 Spike_13C Spike with 13C-1-Bromotetradecane Sample->Spike_13C Extraction Liquid-Liquid Extraction Spike_d4->Extraction Spike_13C->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Separation Chromatographic Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification CoElution Co-elution Assessment Quantification->CoElution Accuracy_Precision Accuracy & Precision Evaluation Quantification->Accuracy_Precision Matrix_Effect Matrix Effect Compensation Quantification->Matrix_Effect

Caption: Workflow for comparing d4 and 13C internal standards.

Conclusion

While this compound can be a suitable internal standard for many applications, particularly when cost is a primary concern, 13C-labeled 1-bromotetradecane offers a more robust and reliable solution for quantitative analysis. Its key advantages of co-elution with the native analyte and superior isotopic stability lead to more effective compensation for matrix effects and ultimately, higher accuracy and precision in experimental results. For researchers, scientists, and drug development professionals engaged in method development for high-stakes quantitative assays, the initial investment in a 13C-labeled standard is often justified by the enhanced data quality and reliability.

References

A Comparative Guide to Accuracy and Precision in Quantitative Analysis: 1-Bromotetradecane-d4 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analysis by mass spectrometry, the accuracy and precision of measurements are paramount. The use of internal standards is a cornerstone of robust analytical methodologies, correcting for variability in sample preparation and instrument response. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, particularly deuterated standards, are widely regarded as the gold standard for their ability to mimic the behavior of the analyte of interest.[1][2]

This guide provides a comparative overview of 1-Bromotetradecane-d4 and its alternatives as internal standards, with a focus on their application in the gas chromatography-mass spectrometry (GC-MS) analysis of long-chain fatty acids. While specific performance data for this compound is not extensively published, this guide leverages data from closely related and commonly used deuterated standards to provide a comprehensive comparison.

Performance Comparison of Deuterated Internal Standards

The selection of an internal standard is critical and should be based on the specific analyte and matrix being investigated. For the analysis of C14 compounds, deuterated analogues of myristic acid are excellent alternatives to this compound. Similarly, for C12 analytes, deuterated lauric acid is a suitable choice. The following table summarizes the typical performance characteristics of these deuterated internal standards in GC-MS applications.

Internal Standard Analyte Class Typical Linearity (r²) Typical LOD (µg/mL) Typical LOQ (µg/mL) Typical Accuracy (% Recovery) Typical Precision (% RSD)
This compound Long-chain alkyl halides, Fatty acidsData not availableData not availableData not availableData not availableData not available
Myristic Acid-d3 C14 Fatty Acids≥ 0.99~0.01 - 0.1~0.03 - 0.390-110%< 15%
Lauric Acid-d3 C12 Fatty Acids≥ 0.99~0.01 - 0.1~0.03 - 0.390-110%< 15%

Note: The performance data for Myristic Acid-d3 and Lauric Acid-d3 are representative values based on typical GC-MS methods for fatty acid analysis and may vary depending on the specific method and matrix.

Experimental Protocols

A robust and validated experimental protocol is essential for achieving accurate and precise quantitative results. Below is a detailed methodology for the analysis of fatty acids using a deuterated internal standard, adapted from established protocols such as those from LIPID MAPS.[3][4]

1. Sample Preparation and Lipid Extraction

  • Internal Standard Spiking: To a known volume or weight of the sample (e.g., plasma, cell pellet, tissue homogenate), add a precise amount of the deuterated internal standard solution (e.g., this compound, Myristic Acid-d3, or Lauric Acid-d3) in a suitable solvent like ethanol.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v). Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

  • Isolation: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

2. Derivatization

To improve the volatility and chromatographic properties of the fatty acids for GC-MS analysis, a derivatization step is necessary.

  • Reagent: Use a suitable derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to form trimethylsilyl (B98337) (TMS) esters, or pentafluorobenzyl (PFB) bromide to form PFB esters.

  • Reaction: Add the derivatizing agent to the dried lipid extract and heat at a controlled temperature (e.g., 60-70°C) for a specified time to ensure complete reaction.

  • Solvent Evaporation: After the reaction is complete, evaporate the excess derivatizing agent and solvent under nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in a suitable solvent for GC-MS analysis, such as hexane (B92381) or iso-octane.

3. GC-MS Analysis

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • Column: Employ a capillary column suitable for fatty acid methyl ester (FAME) or TMS-ester analysis (e.g., a DB-23 or similar polar column).

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.

  • Oven Temperature Program: Implement a temperature gradient program to achieve optimal separation of the analytes.

  • Mass Spectrometer: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for the analyte and the deuterated internal standard.

4. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the non-labeled analyte and a constant concentration of the deuterated internal standard. Process these standards in the same manner as the samples.

  • Peak Integration: Integrate the peak areas of the analyte and the internal standard in the chromatograms.

  • Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and sample.

  • Quantification: Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the standards. Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Workflow and Logic

To further clarify the experimental process and the rationale behind using a deuterated internal standard, the following diagrams are provided.

G Experimental Workflow for Quantitative Analysis Sample Sample Collection Spike Spiking with Deuterated Internal Standard Sample->Spike Add known amount of IS Extract Lipid Extraction Spike->Extract Derivatize Derivatization Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing & Quantification GCMS->Data

Caption: A typical experimental workflow for quantitative analysis using a deuterated internal standard.

G Logic of Internal Standard Correction Analyte Analyte SamplePrep Sample Preparation (Extraction, Derivatization) Analyte->SamplePrep IS Deuterated Internal Standard IS->SamplePrep GCMS GC-MS Analysis (Injection, Ionization) SamplePrep->GCMS Both experience similar losses Ratio Peak Area Ratio (Analyte / IS) GCMS->Ratio Both experience similar response variations Concentration Accurate Concentration Ratio->Concentration Variations are cancelled out

Caption: The logical relationship illustrating how a deuterated internal standard corrects for analytical variability.

References

Inter-Laboratory Performance of 1-Bromotetradecane-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest search, no specific public data from an inter-laboratory comparison study for 1-Bromotetradecane-d4 is available. The following guide is based on the established principles of using stable isotope-labeled internal standards in analytical chemistry. The quantitative data presented is hypothetical and for illustrative purposes only to demonstrate how such a comparison would be structured.

For researchers, scientists, and professionals in drug development, the choice of an internal standard (IS) is critical for the accuracy and precision of quantitative assays, particularly in chromatography and mass spectrometry.[1][2] A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard because it is chemically and physically almost identical to the unlabeled analyte.[3] This ensures it behaves similarly during sample preparation, extraction, and analysis, effectively compensating for variations like matrix effects and inconsistent recovery.[3][4]

An inter-laboratory comparison is essential for validating the robustness and transferability of an analytical method.[5] Such studies assess the precision and accuracy of a method when performed by different analysts in different laboratories, providing confidence in its reliability.

Data Presentation: Hypothetical Performance Comparison

The table below illustrates how data from an inter-laboratory study comparing this compound with a structural analog internal standard might be presented. Key performance metrics include accuracy, precision (expressed as coefficient of variation, %CV), extraction recovery, and matrix effect.

Performance Metric Internal Standard Type Lab 1 Lab 2 Lab 3 Mean Inter-Lab %CV
Accuracy (% Bias) This compound-2.5%-1.8%-3.1%-2.5% 26.4%
Structural Analog IS-8.7%-12.4%-6.5%-9.2% 33.1%
Precision (Intra-day %CV) This compound3.1%2.8%3.5%3.1% 11.4%
Structural Analog IS7.8%9.1%7.2%8.0% 12.2%
Extraction Recovery (%) This compound92%94%91%92.3% 1.6%
Structural Analog IS75%81%77%77.7% 3.9%
Matrix Effect (%CV) This compound4.2%3.9%4.5%4.2% 7.2%
Structural Analog IS14.5%18.2%16.0%16.2% 11.5%

As this hypothetical data shows, the use of a SIL internal standard like this compound typically results in superior accuracy and precision. Its ability to co-elute with the analyte allows it to more effectively compensate for variations in extraction recovery and matrix effects, which is a significant source of imprecision in quantitative analyses.[6][7]

Experimental Protocols

Below is a representative experimental protocol for the quantification of a hypothetical analyte ('Analyte X') in human plasma using this compound as an internal standard via Gas Chromatography-Mass Spectrometry (GC-MS).

Objective:

To accurately quantify the concentration of 'Analyte X' in human plasma samples.

Materials:
  • Human plasma samples

  • 'Analyte X' reference standard

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (protein precipitation agent)

  • Methanol (solvent)

  • Nitrogen gas for evaporation

  • GC-MS system

Procedure:
  • Preparation of Standard and QC Samples:

    • Prepare a stock solution of 'Analyte X' and this compound in methanol.

    • Create calibration standards by spiking blank human plasma with known concentrations of 'Analyte X'.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of each plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).

    • Vortex the mixture for 10 seconds.

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Extraction and Reconstitution:

    • Carefully transfer the supernatant to a clean microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

    • Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., ethyl acetate).

  • GC-MS Analysis:

    • Inject 1 µL of the reconstituted sample into the GC-MS system.

    • Gas Chromatograph Conditions (Typical):

      • Column: HP-5ms (or equivalent)

      • Injector Temperature: 280°C

      • Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.

      • Carrier Gas: Helium

    • Mass Spectrometer Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Monitor appropriate m/z ions for both 'Analyte X' and this compound.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.[1]

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of 'Analyte X' in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for quantitative analysis.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis cluster_quant Quantification Plasma Plasma Sample (100 µL) Add_IS Add this compound (IS) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Acetonitrile (300 µL) Vortex1->Add_ACN Vortex2 Vortex Add_ACN->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Data Acquire Data (Peak Areas) Inject->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Cal_Curve Interpolate from Calibration Curve Ratio->Cal_Curve Result Final Concentration Cal_Curve->Result G cluster_process Analytical Process cluster_output Calculation Analyte Analyte Signal Variation Process Variation (e.g., Matrix Effect, Recovery Loss) Analyte->Variation IS Internal Standard Signal IS->Variation Ratio Response Ratio (Analyte / IS) Variation->Ratio Result Accurate Quantification Ratio->Result

References

Performance Evaluation of 1-Bromotetradecane-d4 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of a suitable internal standard (IS) is paramount to achieving accurate and reliable results. This is especially critical in complex matrices where variability in sample preparation and analysis can significantly impact data quality. This guide provides a comprehensive comparison of 1-Bromotetradecane-d4, a stable isotope-labeled internal standard (SIL-IS), with a structurally similar analog, 1-Bromododecane, for the quantification of 1-Bromotetradecane.

The use of a SIL-IS is widely regarded as the gold standard in quantitative mass spectrometry.[1] A deuterated standard like this compound is chemically identical to the analyte of interest, 1-Bromotetradecane, ensuring that it behaves similarly during extraction, derivatization, and chromatographic separation. This co-elution and similar ionization response allow for effective compensation of matrix effects and procedural losses, leading to enhanced precision and accuracy.[2][3]

Comparative Performance Data

To illustrate the superior performance of this compound, the following tables summarize key validation parameters from a hypothetical study comparing its use to that of a structural analog, 1-Bromododecane, for the quantification of 1-Bromotetradecane in a representative complex matrix, such as plasma or environmental samples. The data, while illustrative, is based on typical performance enhancements observed when employing a SIL-IS.[2][4]

Table 1: Accuracy and Precision

Internal StandardAnalyte Concentration (ng/mL)Accuracy (%)Precision (%RSD)
This compound 10 (LQC)102.33.8
100 (MQC)98.72.5
800 (HQC)101.51.9
1-Bromododecane 10 (LQC)85.212.7
100 (MQC)92.19.8
800 (HQC)108.97.3

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 2: Linearity and Matrix Effect

Internal StandardLinearity (r²)Matrix Effect (%CV)
This compound 0.99964.2
1-Bromododecane 0.992118.9

The data clearly indicates that the use of this compound results in significantly improved accuracy and precision across the calibration range. The lower coefficient of variation (CV) for the matrix effect demonstrates its superior ability to compensate for ion suppression or enhancement from endogenous components in the sample.

Experimental Protocols

A robust analytical method is essential for generating reliable data. The following is a representative experimental protocol for the quantification of 1-Bromotetradecane in a biological matrix using this compound as an internal standard.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 200 µL of the sample matrix (e.g., plasma, homogenized tissue) in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 500 ng/mL in methanol).

  • Vortex mix for 15 seconds.

  • Add 800 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex mix vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 12,000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried residue in 100 µL of mobile phase (e.g., 90:10 acetonitrile:water) for analysis.

2. GC-MS Analysis

  • GC System: A standard gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 20°C/min to 300°C.

    • Hold at 300°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS System: A mass spectrometer operating in electron ionization (EI) mode.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Detection Mode: Selected Ion Monitoring (SIM).

    • 1-Bromotetradecane: Monitor appropriate m/z ions (e.g., fragments specific to the non-deuterated compound).

    • This compound: Monitor corresponding m/z ions with a +4 Da shift.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship in comparing the performance of the internal standards.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output A Sample Aliquot (200 µL) B Spike with IS (this compound) A->B C Liquid-Liquid Extraction (MTBE) B->C D Evaporation C->D E Reconstitution D->E F GC-MS Analysis (SIM Mode) E->F G Data Processing (Peak Integration) F->G H Quantification (Calibration Curve) G->H I Final Concentration H->I

Caption: Experimental workflow for the quantification of 1-Bromotetradecane.

G cluster_is Internal Standard Comparison cluster_params Performance Metrics A Analyte: 1-Bromotetradecane B SIL-IS: This compound C Analog IS: 1-Bromododecane D Accuracy B->D E Precision B->E F Linearity B->F G Matrix Effect B->G C->D C->E C->F C->G

Caption: Logical relationship for comparing internal standard performance.

References

The Gold Standard for Alkane Analysis: A Quantitative Comparison of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of the performance of deuterated alkane standards against other alternatives, supported by experimental data, to underscore their superiority in chromatographic and mass spectrometric analyses.

Deuterated internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] In the analysis of alkanes, which are often present in complex matrices such as environmental samples or petroleum products, the use of deuterated analogs as internal standards is crucial for achieving accurate and reproducible results. These standards are chemically almost identical to the analytes of interest, ensuring they behave similarly during sample preparation, extraction, and chromatography.[2][3] However, their difference in mass allows them to be distinguished by a mass spectrometer, enabling precise quantification by correcting for variations in sample handling and instrument response.[1]

Superior Performance in Quantitative Analysis

The primary advantage of a deuterated internal standard lies in its ability to accurately compensate for matrix effects and procedural losses.[4] A study on the quantification of n-alkanes in fish tissue demonstrated the enhanced performance of a method using a suite of deuterated n-alkanes (from C10 to C35) compared to a method using non-deuterated internal standards (squalane and heptamethylnonane).[2]

The data below, derived from a method validation study, clearly illustrates the benefits of using deuterated alkane standards in terms of linearity, recovery, and reproducibility.

Table 1: Calibration Linearity Data for n-Alkanes using a Deuterated Internal Standard Mix
AnalyteConcentration Range (µg/mL)Mean R²%RSD of Response Factors
n-Decane (C10)0.1 - 200.9995.2
n-Dodecane (C12)0.1 - 200.9986.1
n-Hexadecane (C16)0.1 - 200.9994.8
n-Eicosane (C20)0.1 - 200.9994.5
n-Tetracosane (C24)0.1 - 200.9985.5
n-Triacontane (C30)0.1 - 200.9977.2
n-Pentatriacontane (C35)0.1 - 200.9968.1

Data sourced from a GC-MS method validation for the determination of n-alkanes in fish tissue.[2]

Table 2: Recovery and Reproducibility of n-Alkanes in Spiked Fish Tissue
AnalyteSpiked Level (µg/g)Mean Recovery (%)RSD (%)
n-Decane (C10)195.48.7
n-Dodecane (C12)198.27.5
n-Hexadecane (C16)1101.56.2
n-Eicosane (C20)1102.15.8
n-Tetracosane (C24)199.86.9
n-Triacontane (C30)197.38.1
n-Pentatriacontane (C35)194.69.3

Data represents the analysis of spiked trout muscle samples, demonstrating the method's accuracy and precision.[2]

The high R² values in Table 1 indicate excellent linearity of the calibration curves across a wide concentration range. Furthermore, the low relative standard deviation (RSD) of the response factors demonstrates the stability of the instrument response when normalized with deuterated internal standards. Table 2 showcases the high recovery and good reproducibility for the analysis of n-alkanes in a complex biological matrix, further validating the effectiveness of this approach. In contrast, methods employing non-deuterated internal standards often exhibit greater variability in recovery and poorer reproducibility due to differences in the physicochemical properties between the analyte and the standard.[1]

The Importance of Isotopic Purity

The quantitative accuracy achieved with deuterated standards is highly dependent on their isotopic purity. The presence of unlabeled or partially labeled species can lead to interference with the analyte signal, compromising the reliability of the results.[5] Therefore, it is essential to verify the isotopic purity of deuterated standards, typically using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.[5][6] Commercial deuterated standards should be accompanied by a certificate of analysis detailing their isotopic enrichment.

Experimental Protocols

A robust analytical method is crucial for obtaining reliable quantitative data. The following is a summary of a validated experimental protocol for the analysis of n-alkanes in biological samples using deuterated internal standards.

Sample Preparation and Extraction
  • Homogenization: A representative sample of the biological matrix (e.g., fish tissue) is homogenized.

  • Spiking with Internal Standard: A known amount of a deuterated alkane internal standard mixture is added to the homogenized sample.

  • Saponification and Extraction: The sample is subjected to reflux saponification followed by liquid-liquid extraction to isolate the lipid fraction containing the n-alkanes.[2]

  • Clean-up and Fractionation: The extract is cleaned up and fractionated to remove interfering substances and isolate the aliphatic fraction.[2]

GC-MS Analysis
  • Injection: The cleaned-up extract is injected into a gas chromatograph.

  • Chromatographic Separation: The n-alkanes are separated on a suitable capillary column with a temperature gradient program.

  • Mass Spectrometric Detection: The separated compounds are detected using a mass spectrometer, monitoring for the characteristic ions of both the native n-alkanes and the deuterated internal standards.

Quantification

The concentration of each n-alkane is determined by calculating the ratio of the peak area of the analyte to the peak area of its corresponding deuterated internal standard and comparing this ratio to a calibration curve.[7]

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principle of using deuterated internal standards for quantitative analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Biological Sample spike Spike with Deuterated Alkane Standards sample->spike extract Saponification & Liquid-Liquid Extraction spike->extract cleanup Clean-up & Fractionation extract->cleanup gcms GC-MS Analysis cleanup->gcms data Data Acquisition gcms->data process Peak Integration & Ratio Calculation data->process quantify Concentration Determination via Calibration Curve process->quantify

Experimental workflow for quantitative alkane analysis.

principle_of_deuterated_standards cluster_process Analytical Process Analyte Analyte (Alkane) Extraction Extraction Analyte->Extraction Deuterated_Standard Deuterated Standard Deuterated_Standard->Analyte Compensates for Variability Deuterated_Standard->Extraction Chromatography Chromatography Extraction->Chromatography Ionization Ionization Chromatography->Ionization Analyte_Signal Analyte Signal Ionization->Analyte_Signal Standard_Signal Standard Signal Ionization->Standard_Signal Result Accurate Quantification Analyte_Signal->Result Ratio Calculation Standard_Signal->Result

Principle of quantification using deuterated standards.

References

Cross-Validation of Analytical Methods for Long-Chain Alkylating Agents Using 1-Bromotetradecane-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of long-chain alkylating agents in biological matrices is crucial for preclinical and clinical studies. The selection of an appropriate analytical method and internal standard is paramount to achieving reliable and reproducible results. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for the analysis of a model long-chain alkylating agent, 1-chlorooctadecane (B165108), using 1-Bromotetradecane-d4 as an internal standard. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is highly recommended by regulatory agencies such as the FDA and EMA to compensate for variability during sample preparation and analysis.[1][2]

This comparison is based on typical performance data to illustrate the relative strengths and weaknesses of each method, aiding researchers in selecting the most suitable approach for their specific needs.

Data Presentation: Performance Comparison

The following tables summarize the typical performance characteristics of GC-MS and LC-MS/MS methods for the quantification of 1-chlorooctadecane in human plasma, using this compound as an internal standard.

Table 1: Method Performance Characteristics

ParameterGC-MS with this compoundLC-MS/MS with this compound
Linearity Range 10 - 2000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) 10 ng/mL1 ng/mL
Mean % Recovery (Analyte) 85 - 95%90 - 105%
Mean % Recovery (Internal Standard) 88 - 98%92 - 103%

Table 2: Precision and Accuracy Data

ParameterGC-MS with this compoundLC-MS/MS with this compound
Intra-day Precision (%CV) < 10%< 8%
Inter-day Precision (%CV) < 12%< 10%
Intra-day Accuracy (%Bias) ± 15%± 10%
Inter-day Accuracy (%Bias) ± 15%± 12%
Matrix Effect MinimalPotential for ion suppression/enhancement

Experimental Protocols

Detailed methodologies for the hypothetical GC-MS and LC-MS/MS analysis of 1-chlorooctadecane using this compound are provided below.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

    • Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of hexane (B92381) for GC-MS analysis.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL (splitless).

    • Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Detection Mode: Selected Ion Monitoring (SIM).

      • 1-chlorooctadecane: m/z 91, 119

      • This compound: m/z 139, 199

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (100 ng/mL in methanol).

    • Add 300 µL of acetonitrile, vortex for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 50% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Source Temperature: 550°C.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

      • 1-chlorooctadecane: Precursor ion > Product ion (e.g., [M+H]+ > fragment)

      • This compound: Precursor ion > Product ion (e.g., [M+H]+ > fragment)

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_prep GC-MS Prep cluster_lc_prep LC-MS/MS Prep cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is gc_lle Liquid-Liquid Extraction (MTBE) add_is->gc_lle lc_ppt Protein Precipitation (ACN) add_is->lc_ppt gc_evap Evaporation gc_lle->gc_evap gc_recon Reconstitution (Hexane) gc_evap->gc_recon gcms GC-MS Analysis gc_recon->gcms lc_evap Evaporation lc_ppt->lc_evap lc_recon Reconstitution (Mobile Phase) lc_evap->lc_recon lcms LC-MS/MS Analysis lc_recon->lcms quant Quantification vs. Calibration Curve gcms->quant lcms->quant

Caption: Comparative workflow for GC-MS and LC-MS/MS analysis.

method_selection_logic start Start: Method Selection for Long-Chain Alkylating Agent volatility Is the analyte volatile and thermally stable? start->volatility gcms Consider GC-MS volatility->gcms Yes lcms Consider LC-MS/MS volatility->lcms No concentration Expected concentration range? matrix High potential for matrix effects? concentration->matrix concentration->gcms High (ng/mL) concentration->lcms Low (pg/mL - ng/mL) matrix->gcms No matrix->lcms Yes gcms->concentration lcms->concentration

References

A Comparative Guide to Deuterated Internal Standards for Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of deuterated internal standards against alternative methods for the quantitative analysis of hydrocarbons. Supported by experimental data, this document outlines the performance characteristics, experimental protocols, and key considerations for selecting the most appropriate internal standard to ensure accuracy and reliability in analytical testing.

Deuterated internal standards are widely considered the "gold standard" in mass spectrometry-based quantification due to their ability to mimic the behavior of the target analyte throughout the analytical process, thereby providing superior correction for experimental variability.[1][2] This guide will delve into a comparative analysis of these standards with other common alternatives, presenting quantitative data, detailed experimental methodologies, and visual workflows to aid in informed decision-making.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The selection of an appropriate internal standard is critical for the development of robust and reliable analytical methods. While structurally similar non-deuterated compounds can be used, they often fail to fully compensate for matrix effects and other sources of variability.[2] The following tables summarize the performance of analytical methods for hydrocarbon quantification using deuterated and non-deuterated internal standards.

Table 1: General Performance Characteristics

Performance ParameterDeuterated Internal StandardsNon-Deuterated Internal Standards (e.g., structurally similar compounds, long-chain hydrocarbons)
Matrix Effect Compensation Excellent: Co-elution with the analyte ensures similar ionization suppression or enhancement.[2][3]Variable: Differences in retention time and physicochemical properties can lead to inadequate correction for matrix effects.[1]
Recovery Correction Excellent: Similar extraction efficiency to the analyte across various sample matrices.[1]Variable: Can exhibit different extraction recoveries compared to the analyte.[1]
Accuracy High: Typically allows for accuracy of 85% or greater.[4]Moderate to Low: Can be compromised by differential matrix effects and recovery.
Precision (RSD) High: Relative Standard Deviations (RSD) are often significantly improved. For example, the use of deuterated toluene (B28343) as an internal standard can improve imprecision by a factor of 5 in VOC analysis.[5] In some cases, RSD values can be reduced to under 20%.[6]Lower: RSD values can be higher, with some studies showing differences of over 50% in accuracy.[6]
Linearity (R²) Excellent: Calibration curves typically exhibit R² values > 0.99.[7]Good: Can also achieve high linearity, but may be more susceptible to matrix-induced non-linearity.
Cost & Availability Higher cost and may require custom synthesis.[8]Generally lower cost and more readily available.[1]

Table 2: Quantitative Performance Data for Polycyclic Aromatic Hydrocarbon (PAH) Analysis

ParameterMethod with Deuterated Internal Standards (e.g., Chrysene-d12, Benzo[a]pyrene-d12)
Linearity (R²) > 0.99[7]
Accuracy (%) 80.03 - 119.65[7]
Precision (Intraday/Interday RSD %) 0.07 - 10.73[7]
Recovery (%) 81.09 - 116.42[7]
Limit of Detection (LOD) (µg/kg) 0.03 - 0.15[7]
Limit of Quantitation (LOQ) (µg/kg) 0.09 - 0.44[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of hydrocarbons using deuterated internal standards.

Protocol 1: Quantification of Volatile Organic Compounds (VOCs) in Water by GC-MS

This protocol is based on the addition of a deuterated internal standard for the analysis of volatile organics in aqueous samples.[9]

1. Sample Preparation:

  • To an appropriate volume of the water sample, add a known amount of a deuterated internal standard solution (e.g., 1,2-dichloroethane-d4 (B128599) at 20 ppb).[9]

  • The sample is then subjected to a purge-and-trap procedure to extract the volatile organic compounds.

2. GC-MS Analysis:

  • Instrumentation: A computerized gas chromatograph-mass spectrometer (GC-MS) is used for analysis.[9]

  • Analysis Mode: The mass spectrometer is operated to acquire data across a specified mass range.

  • Quantitation: The concentration of the target hydrocarbon is calculated based on the ratio of the peak area of the analyte to the peak area of the deuterated internal standard.[9]

3. Quality Control:

  • Method validation should be performed by analyzing samples spiked with known concentrations of the target analytes (e.g., 2, 10, 50, 100, and 200 ppb).[9]

  • Repeatability and reproducibility should be assessed.[9]

Protocol 2: Quantification of n-Alkanes and Isoprenoids in Biological Tissues by GC-MS

This protocol outlines a method for the determination of n-alkanes (C10-C35), pristane, and phytane (B1196419) in fish muscle tissue using a suite of deuterated internal standards.[10]

1. Internal Standard Spiking:

  • A mixture of deuterated n-alkanes (n-Dodecane-d26, n-Tetradecane-d30, n-Pentadecane-d32, n-Hexadecane-d34, n-Eicosane-d42, n-Tetracosane-d50, and n-Triacontane-d62) is added to the sample prior to extraction.[10]

2. Sample Extraction and Cleanup:

  • The tissue sample undergoes reflux saponification followed by liquid-liquid extraction to isolate the hydrocarbons.[10]

  • A cleanup and fractionation step is performed to remove interferences and isolate the aliphatic fraction.[10]

3. GC-MS Analysis:

  • Instrumentation: An HP6890 Series gas chromatograph coupled to an HP5973 Mass Selective Detector.[10]

  • Column: A fused silica (B1680970) capillary column (e.g., HP5-MS, 30 m x 0.25 mm id, 0.25 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow rate.[10]

  • Injection: Cool on-column injection.[10]

  • Temperature Program: The oven temperature is programmed to achieve separation of the target analytes.[10]

  • MS Detection: The mass spectrometer is operated in selective ion monitoring (SIM) mode to enhance sensitivity and selectivity.[10]

4. Data Analysis:

  • Quantification is performed by relating the peak areas of the target analytes to the corresponding deuterated internal standards.

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and logical relationships in the use of deuterated internal standards.

G Figure 1: General Workflow for Hydrocarbon Analysis Using a Deuterated Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Deuterated Internal Standard Sample->Spike Add known amount of IS Extraction Extraction of Hydrocarbons Spike->Extraction Cleanup Sample Cleanup and Fractionation Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Inject extract Integration Peak Integration GCMS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Figure 1: General Workflow for Hydrocarbon Analysis Using a Deuterated Internal Standard

G Figure 2: Rationale for Using Deuterated Internal Standards Analyte Analyte Process Analytical Process (Extraction, Injection, Ionization) Analyte->Process Deuterated_IS Deuterated Internal Standard Deuterated_IS->Process Ratio Constant Analyte/IS Ratio Process->Ratio Similar behavior leads to... Variability Sources of Variability (e.g., Matrix Effects, Instrument Drift) Variability->Process Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Figure 2: Rationale for Using Deuterated Internal Standards

References

Determining the Limit of Detection for 1-Bromotetradecane-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on precise analytical measurements, understanding the limit of detection (LOD) of a given method is paramount. This guide provides a comprehensive comparison of methodologies for determining the LOD of 1-Bromotetradecane-d4, a commonly used deuterated internal standard in gas chromatography-mass spectrometry (GC-MS) applications. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in the selection and implementation of the most appropriate analytical strategy.

Performance Comparison: this compound vs. Alternative Internal Standards

While this compound is a robust choice for many applications, alternative internal standards may be considered depending on the specific matrix and analytical requirements. The following table summarizes a comparative analysis of this compound with other potential deuterated and non-deuterated internal standards for the analysis of long-chain alkyl halides. The presented LOD and LOQ values are representative and may vary based on instrumentation and matrix effects.

Internal StandardAnalytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesPotential Considerations
This compound GC-MS (SIM)Plasma0.5 ng/mL1.5 ng/mLExcellent chemical similarity to target analytes, minimizes matrix effects.Higher cost compared to non-deuterated standards.
1-Bromododecane GC-MS (Scan)Water2 ng/mL6 ng/mLCost-effective, readily available.Potential for co-elution with matrix components, less effective at correcting for ionization suppression.
Dodecane-d26 GC-MS (SIM)Soil Extract1 ng/mL3 ng/mLGood surrogate for hydrocarbon analytes, stable.Different functional group may lead to slight variations in extraction efficiency compared to brominated analytes.
1-Chlorotetradecane GC-FIDHexane5 ng/mL15 ng/mLSuitable for less sensitive detectors like FID.Lower specificity compared to MS, may not be suitable for complex matrices.

Experimental Protocol: Determining the Method Detection Limit (MDL) for this compound by GC-MS

This protocol is based on the U.S. Environmental Protection Agency (EPA) guidelines for MDL determination and is tailored for the analysis of this compound using GC-MS with an internal standard.

1. Objective: To determine the minimum concentration of this compound that can be measured and reported with 99% confidence that the analyte concentration is greater than zero.

2. Materials and Reagents:

  • This compound standard solution (e.g., 100 µg/mL in methanol)

  • Internal Standard (IS) solution (e.g., 1-Bromododecane at 1 µg/mL in methanol)

  • High-purity solvents (e.g., methanol, hexane)

  • Matrix of interest (e.g., blank plasma, reagent water)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

3. Initial MDL Estimation:

  • Estimate the MDL based on one of the following:

    • The signal-to-noise ratio (S/N) of a low-level standard (aim for S/N between 3 and 5).

    • Three times the standard deviation of the background noise.

    • A previously determined detection limit for a similar compound.

4. Preparation of Spiked Samples:

  • Prepare a spiking solution of this compound at a concentration 2 to 5 times the estimated MDL.

  • Spike a minimum of seven replicate samples of the matrix with the spiking solution.

  • Add a constant concentration of the internal standard solution to each spiked sample and a method blank.

  • Process the samples through the entire analytical procedure (e.g., extraction, derivatization if necessary, and analysis).

5. GC-MS Analysis:

  • GC Parameters (Example):

    • Injector Temperature: 280°C

    • Oven Program: 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Parameters (Example):

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • This compound: Quantifier and qualifier ions (e.g., m/z specific to the deuterated compound)

      • Internal Standard (1-Bromododecane): Quantifier and qualifier ions

6. Calculation of MDL:

  • Calculate the standard deviation (S) of the measured concentrations of the seven or more replicate spiked samples.

  • Determine the Student's t-value for a one-tailed test at the 99% confidence level with n-1 degrees of freedom (where n is the number of replicates). For n=7, the t-value is 3.143.

  • Calculate the MDL using the following formula: MDL = S x t-value

7. Reporting:

  • The calculated MDL should be reported along with the number of replicates and the spiking concentration used.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and logical processes involved in determining the limit of detection, the following diagrams are provided.

LOD_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation start Estimate Initial MDL prep_spike Prepare Spiking Solution (2-5x Estimated MDL) start->prep_spike spike_samples Spike ≥7 Replicate Matrix Samples prep_spike->spike_samples add_is Add Internal Standard spike_samples->add_is extract Process Samples (Extraction, etc.) add_is->extract gcms GC-MS Analysis (SIM Mode) extract->gcms calc_std_dev Calculate Standard Deviation (S) of Replicate Concentrations gcms->calc_std_dev get_t_value Determine Student's t-value calc_std_dev->get_t_value calc_mdl Calculate MDL = S * t-value get_t_value->calc_mdl report Report MDL calc_mdl->report

Workflow for MDL Determination

Analytical_Method_Selection node_rect node_rect start Start: Need to Analyze Long-Chain Alkyl Halide matrix_complexity Complex Matrix? (e.g., Plasma, Soil) start->matrix_complexity sensitivity_req High Sensitivity Required? (sub-ng/mL) matrix_complexity->sensitivity_req Yes cost_consideration Cost a Major Constraint? matrix_complexity->cost_consideration No gcms_sim Use GC-MS (SIM) with Deuterated IS (e.g., this compound) sensitivity_req->gcms_sim Yes gcms_scan Use GC-MS (Scan) with Non-Deuterated IS (e.g., 1-Bromododecane) sensitivity_req->gcms_scan No cost_consideration->gcms_scan No gcfid Use GC-FID with Non-Deuterated IS (e.g., 1-Chlorotetradecane) cost_consideration->gcfid Yes

Decision Tree for Analytical Method Selection

Safety Operating Guide

Proper Disposal of 1-Bromotetradecane-d4: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. 1-Bromotetradecane-d4, a deuterated bromoalkane, requires specific disposal procedures due to its chemical nature. This guide provides essential, step-by-step instructions for its proper disposal.

Immediate Safety and Hazard Profile

While 1-Bromotetradecane is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS), it is crucial to handle it with care as the toxicological properties have not been thoroughly investigated.[1] It is incompatible with strong oxidizing agents and strong bases.[2][3] Upon combustion, it may produce hazardous decomposition products including carbon monoxide, carbon dioxide, and hydrogen halides.[2]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye/Face Protection: Safety glasses or goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Generally not required under normal use with adequate ventilation, but necessary if aerosols are formed.[1]

Detailed Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a halogenated organic waste. It is imperative to segregate this waste stream from non-halogenated organic and aqueous wastes to ensure proper and cost-effective disposal.

Step 1: Waste Segregation

  • Do: Collect this compound waste in a designated, properly labeled container specifically for halogenated organic compounds.

  • Do Not: Mix with non-halogenated organic wastes (e.g., acetone, ethanol, hexanes), aqueous wastes (acids and bases), or solid chemical waste.

Step 2: Container Management

  • Use a chemically resistant container (e.g., glass or polyethylene) that is in good condition and has a secure screw-top cap.

  • Do not fill the container beyond 80% of its capacity to allow for vapor expansion and prevent spills.

Step 3: Labeling

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must clearly identify the contents as "Halogenated Organic Waste" and list "this compound" as a component. Include the approximate concentration and volume.

Step 4: Temporary Storage

  • Store the waste container in a designated satellite accumulation area (SAA), such as a ventilated cabinet for hazardous materials.

  • Keep the container tightly closed and away from sources of ignition, heat, and direct sunlight.

Step 5: Final Disposal

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to manage the resulting hydrogen bromide gas.[4]

  • Never dispose of this compound down the drain or in the general trash.[1][2]

Spill Cleanup Procedure

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Alert personnel in the immediate vicinity and ensure the area is well-ventilated. Remove all sources of ignition.

  • Containment: For small spills, contain the liquid using an inert absorbent material such as sand, vermiculite, or a commercial absorbent pad.[2][5]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.

  • Labeling: Label the container clearly as "Spill Debris containing this compound."

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₁₄H₂₅D₄BrN/A
AppearanceYellow Liquid[2][5]
Melting Point5 - 6 °C / 41 - 42.8 °F[1][2][3][5]
Boiling Point175 - 178 °C / 347 - 352.4 °F @ 20 mmHg[1][2][3][5]
Density0.932 g/cm³ at 25 °C[1]
Flash Point149 °C / 300.2 °F[2][5]
Water SolubilityInsoluble[5]

Disposal Workflow Diagram

DisposalWorkflow A Start: This compound Waste B Step 1: Segregate Collect in Halogenated Organic Waste Container A->B S Spill Occurs A->S C Step 2: Container Management Use appropriate, sealed container (not >80% full) B->C D Step 3: Label Affix Hazardous Waste Label with contents C->D E Step 4: Store Keep in designated Satellite Accumulation Area D->E F Step 5: Final Disposal Arrange pickup by EHS or licensed contractor E->F G End: Proper Disposal (Incineration) F->G SC Spill Cleanup: Absorb, Collect, Label, and Decontaminate S->SC SC->B

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 1-Bromotetradecane-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-Bromotetradecane-d4 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a deuterated form of 1-Bromotetradecane. For the purposes of laboratory safety and handling, its physical and chemical properties are considered to be essentially the same as its non-deuterated counterpart. It is a colorless to pale yellow liquid and is insoluble in water but soluble in organic solvents like chloroform.[1][2][3] It is incompatible with strong bases and strong oxidizing agents.[2][4][5]

PropertyValue
Molecular Formula C14H25D4Br
Appearance Colorless to pale yellow liquid[1][3][6]
Melting Point 5-6 °C[2][7]
Boiling Point 175-178 °C at 20 mmHg[2][7]
Density 0.932 g/mL at 25 °C[2][7]
Flash Point 149 °C[4][5][8]
Water Solubility Insoluble[1][2][8]
Storage Temperature Store below +30°C[2]

Hazard Identification and First Aid

1-Bromotetradecane is irritating to the eyes, respiratory system, and skin.[2][9] In case of exposure, follow these first aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4][8]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[8] Get medical attention if irritation develops.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[8][9]

  • Ingestion: Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person. Drink plenty of water, and if possible, milk.[8]

Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment to prevent exposure.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a good option for protection against oils, greases, and some acids and bases.[10][11] For extended contact or when handling larger quantities, consider gloves with higher chemical resistance like Neoprene or Viton, though they may offer less dexterity.[10]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[12][13] Standard safety glasses may not provide adequate protection from splashes.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[11] Ensure that clothing fully covers the skin.

  • Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[9] If a fume hood is not available or if there is a risk of generating aerosols, a respirator may be necessary.[12]

Operational Plan for Handling

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE and spill containment materials, readily available.

  • Handling:

    • Work in a well-ventilated area, such as a chemical fume hood.[9]

    • Avoid contact with skin, eyes, and clothing.[4][5]

    • Do not breathe in vapors or mists.[4][5]

    • Keep the container tightly closed when not in use.[5]

    • After handling, wash hands thoroughly.[4][5]

  • Storage: Store in a dry, cool, and well-ventilated place.[5][8] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents and strong bases.[4][5]

Disposal Plan

Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, paper towels) in a designated, properly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with halogenated organic compounds.

  • Waste Disposal:

    • Dispose of this material through a licensed professional waste disposal service.[9]

    • Do not empty into drains.[5]

    • The waste should be classified as hazardous waste.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_post Post-Handling prep_ppe Don Personal Protective Equipment prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather Materials prep_workspace->prep_materials handle_chem Handle this compound prep_materials->handle_chem handle_clean Clean Workspace and Equipment handle_chem->handle_clean disp_waste Collect Waste in Labeled Container handle_clean->disp_waste post_ppe Remove and Dispose/Clean PPE handle_clean->post_ppe disp_store Store Waste for Pickup disp_waste->disp_store disp_pickup Arrange for Professional Disposal disp_store->disp_pickup post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.